molecular formula C10H12O3 B079360 Methyl 2-hydroxy-3-phenylpropanoate CAS No. 13674-16-3

Methyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B079360
CAS No.: 13674-16-3
M. Wt: 180.2 g/mol
InChI Key: NMPPJJIBQQCOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-3-phenylpropanoate is a high-value chiral synthon recognized for its critical role in advanced asymmetric synthesis. Its primary research application is as a versatile precursor in the preparation of β-lactam rings, the core structural motif found in the carbapenem family of antibiotics, which includes imipenem and meropenem . These compounds are essential for their broad-spectrum activity against Gram-positive and Gram-negative pathogens . The stereochemistry of the compound is crucial, as different enantiomers serve as key intermediates to access various stereoisomers of complex target molecules. Research methodologies, including catalytic asymmetric hydrogenation using Ruthenium(II)-chiral diphosphine complexes and biocatalysis using whole-cell yeasts like Saccharomyces cerevisiae , have been employed to synthesize specific enantiomers of this compound and its derivatives for stereoselective drug synthesis . This makes it an indispensable building block for investigating new types of β-lactamase-stable antibiotics and other pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPJJIBQQCOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929534
Record name Methyl 2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13674-16-3
Record name Methyl 2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methyl 2-hydroxy-3-phenylpropanoate, also known as methyl 3-phenyllactate, is a chiral carboxylic acid ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a hydroxyl group and a phenyl ring attached to a propanoate backbone, makes it a versatile chiral building block for the synthesis of complex bioactive molecules. This document provides a comprehensive overview of its molecular structure, physicochemical properties, representative synthetic protocols for key derivatives, and its critical applications in drug development, particularly in the synthesis of taxane-based anticancer agents.

Molecular Structure and Identification

This compound is an organic compound with the molecular formula C₁₀H₁₂O₃.[1][2] The core structure consists of a three-carbon propanoate chain. A phenyl group is attached to the C3 position, a hydroxyl group is at the C2 (alpha) position, and a methyl ester functional group is at the C1 position. The presence of a stereocenter at the C2 carbon gives rise to two enantiomers: (S)- and (R)-Methyl 2-hydroxy-3-phenylpropanoate.

The fundamental structure is composed of:

  • A Phenyl Group: A six-carbon aromatic ring providing a nonpolar, rigid scaffold.

  • A Propanoate Backbone: A three-carbon aliphatic chain that serves as the core of the molecule.

  • A Secondary Hydroxyl Group: Located at the C2 position, it acts as a key site for further chemical modification and is crucial for the biological activity of its derivatives.

  • A Methyl Ester Group: The carboxyl terminus of the propanoic acid is esterified with methanol.

  • A Chiral Center: The C2 carbon is bonded to four different groups (H, OH, COOCH₃, and benzyl), making it a stereogenic center.

structure cluster_phenyl Phenyl Group cluster_backbone Propanoate Backbone C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_benzyl C C6->C_benzyl C_alpha C* C_benzyl->C_alpha C3 C_carbonyl C C_alpha->C_carbonyl C2 OH OH C_alpha->OH Hydroxyl Group O_carbonyl O C_carbonyl->O_carbonyl Carbonyl O_methyl O C_carbonyl->O_methyl Ester CH3 CH3 O_methyl->CH3 caption This compound (C₁₀H₁₂O₃) *Chiral Center

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, purification, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2][3]
CAS Number 13674-16-3 (Racemic), 27000-00-6 (R), 13673-95-5 (S)[1][2][3]
Appearance White to almost white powder or crystal; colorless liquid[3]
Boiling Point 115 °C at 3 mmHg (lit.); 286-287 °C at 760 mmHg (est.)[4][5]
Solubility Soluble in organic solvents; sparingly soluble in water[3][4]
XLogP3 1.5[1][3]
Topological Polar Surface Area 46.5 Ų[1][3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 5[3]

Structural confirmation of this compound and its derivatives is routinely achieved using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the carbon-hydrogen framework, while Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the hydroxyl (-OH stretch) and ester carbonyl (C=O stretch). Mass Spectrometry (MS) is employed to verify the molecular weight and fragmentation pattern.[2][6][7]

Synthesis of a Key Pharmaceutical Intermediate

This compound is a precursor for more complex molecules. A notable application is in the synthesis of the side chain of Paclitaxel (Taxol), a prominent anticancer drug.[8] The following protocol details the synthesis of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, a crucial intermediate for Paclitaxel.[8]

Experimental Protocol

Step 1: Preparation of 3-phenylisoserine methyl ester hydrochloride

  • Dissolve 3-hydroxy-4-phenylazetidin-2-one (50 g) in methanol (300 ml).

  • While stirring, pass hydrogen chloride (HCl) gas through the solution for 3-4 hours.

  • Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using ethyl acetate as the developing agent, confirming the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to yield a syrup-like product (intermediate hydrochloride salt), which is used directly in the next step.[8]

Step 2: Preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

  • Dissolve the intermediate from Step 1 in a mixture of dichloromethane (1000 ml) and triethylamine (TEA, 100 ml).

  • Add an additional 66 ml of TEA and cool the mixture to -5°C.

  • Add a solution of benzoyl chloride (22.6 ml) in dichloromethane (200 ml) dropwise over approximately 30 minutes.

  • Stir the reaction for 2 hours after the addition is complete, monitoring for completion via TLC (ethyl acetate/hexane = 2/1, v/v).

  • Upon completion, pour the mixture into a beaker, add distilled water (500 ml), and perform a liquid-liquid extraction.

  • Combine the organic phases, wash with 1N HCl, and then with a saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate it to dryness.

  • Recrystallize the crude product from ethyl acetate to obtain the final product as a white solid.[8]

workflow start Start: 3-hydroxy-4- phenylazetidin-2-one step1 Step 1: Ring Opening Reagents: Methanol, HCl gas start->step1 intermediate Intermediate: 3-phenylisoserine methyl ester hydrochloride step1->intermediate step2 Step 2: Benzoylation Reagents: Benzoyl Chloride, Triethylamine (TEA), CH₂Cl₂ intermediate->step2 product Final Product: Methyl (2R,3S)-3-(benzoylamino)- 2-hydroxy-3-phenylpropanoate step2->product

Figure 2: Synthetic workflow for a Paclitaxel side-chain precursor.

Applications in Drug Development and Research

The primary value of this compound in drug development lies in its utility as a chiral synthon. Its pre-defined stereochemistry and functional groups allow for its incorporation into larger, more complex molecules with high stereochemical control.

  • Anticancer Agents: As detailed in the protocol above, a derivative of this molecule forms the C13 side chain of Paclitaxel. This side chain is essential for the drug's ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[8] The precise stereochemistry of the hydroxyl and amino groups is critical for this biological activity.

  • HDAC Inhibitors: The structural motif of 3-hydroxy-propanoic acid derivatives is also being explored for the development of Histone Deacetylase (HDAC) inhibitors.[9] HDACs are enzymes involved in gene expression, and their inhibition is a validated strategy in cancer therapy. Modified versions of this compound can be used to synthesize compounds that target the active site of these enzymes.[9]

  • Other Chiral Syntheses: Beyond specific drug targets, it serves as a versatile starting material for a variety of chiral molecules in both pharmaceutical and agrochemical research.[3]

logic start Methyl 2-hydroxy- 3-phenylpropanoate (Chiral Building Block) app1 Synthesis of Paclitaxel Side Chain start->app1 provides C2-OH & C3-Ph app2 Development of HDAC Inhibitors start->app2 serves as scaffold app3 General Chiral Synthesis start->app3 versatile synthon drug1 Anticancer Drug (e.g., Paclitaxel) app1->drug1 drug2 Novel Therapeutic Agents (e.g., for Oncology) app2->drug2 drug3 Pharmaceuticals & Agrochemicals app3->drug3

Figure 3: Role as a building block in drug development.

Conclusion

This compound is a structurally well-defined molecule of considerable importance to the scientific research community. Its combination of a chiral center, a hydroxyl group for further functionalization, and a phenyl ring makes it an ideal precursor for complex chemical syntheses. Its established role in the production of high-value pharmaceuticals like Paclitaxel underscores its significance for professionals in drug development and medicinal chemistry. The continued exploration of this and related structures is expected to yield novel therapeutic agents for a range of diseases.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-phenylpropanoate is an ester of significant interest in the fields of organic synthesis, pharmaceuticals, and fragrance science.[1] As a chiral building block, it provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of new therapeutic agents and agrochemicals.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering critical data and experimental context for professionals in research and development. The document covers its chemical identity, physical and chemical properties, and standard experimental protocols for their determination.

Chemical Identity and Structure

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The (R)-enantiomer is also known as Methyl D-3-phenyllactate, while the (S)-enantiomer is referred to as Methyl L-3-phenyllactate.[1][2] These enantiomers are crucial as chiral synthons in asymmetric synthesis.

Table 2.1: Compound Identification

Identifier Value
IUPAC Name This compound[3]
Synonyms 2-Hydroxy-3-phenylpropanoic acid methyl ester, Methyl 3-phenyllactate, Methyl benzylglycolate[3][4]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [2]
CAS Number 13674-16-3 (Unspecified stereochemistry)[3], 27000-00-6 ((R)-enantiomer)[1], 13673-95-5 ((S)-enantiomer)[2]
Canonical SMILES COC(=O)C(CC1=CC=CC=C1)O[1]

| InChI Key | NMPPJJIBQQCOOI-UHFFFAOYSA-N (Racemate)[3] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in drug development.

Physical Properties

The physical state, thermal properties, and solubility dictate the handling, formulation, and potential applications of the compound. It is generally described as a colorless liquid or a white to almost-white crystalline solid, with a faint, sweet odor.[1]

Table 3.1: Key Physical and Chemical Properties

Property Value Notes
Appearance White to almost white powder/crystal or colorless liquid.[1] The physical state can depend on purity and specific enantiomer.
Boiling Point 286.00 to 287.00 °C (at 760 mm Hg, est.)[5], 115 °C (at 3 mmHg)[6] The boiling point is significantly lower under vacuum.
Solubility Sparingly soluble in water; Soluble in organic solvents.[1] The ester group allows for some water solubility, but the phenyl ring imparts hydrophobicity.
Vapor Pressure 0.001 mmHg at 25 °C (est.)[1][5] Indicates low volatility under standard conditions.

| Index of Refraction | 1.529 (est.)[1] | |

Chemical Descriptors

Chemical descriptors are calculated values that predict the behavior of a molecule, such as its lipophilicity and potential for hydrogen bonding. These are vital for computational modeling in drug design.

Table 3.2: Calculated Physicochemical Descriptors

Property Value Description
logP (Octanol-Water Partition Coefficient) 1.27 - 1.5 (est.)[1][2] Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability.
pKa 13.00 ± 0.20 (Predicted)[1] Refers to the acidity of the hydroxyl proton.
Topological Polar Surface Area (TPSA) 46.5 Ų[1][2] Suggests good potential for oral bioavailability based on Veber's rules.
Hydrogen Bond Donors 1[1] The hydroxyl (-OH) group.
Hydrogen Bond Acceptors 3[1] The carbonyl oxygen and the two ether oxygens.

| Rotatable Bond Count | 4[1] | Provides conformational flexibility. |

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key experiments relevant to this compound.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Micro-scale):

  • Sample Preparation: A small amount of the liquid sample (approx. 0.5 mL) is placed into a small-diameter test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating block or oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slightly reduced or held constant.

  • Measurement: The boiling point is recorded as the temperature at which the last bubble emerges and the liquid just begins to re-enter the capillary tube. This signifies that the vapor pressure of the sample is equal to the external pressure.

  • Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point must be corrected using a nomograph or the Clausius-Clapeyron relation.

Determination of Solubility

Objective: To quantify the solubility of the compound in a given solvent (e.g., water).

Methodology (Shake-Flask Method):

  • Supersaturation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid/liquid from the saturated solution.

  • Quantification: A precise aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of the Partition Coefficient (logP)

Objective: To measure the differential solubility of the compound in two immiscible liquids, typically n-octanol and water.

Methodology (Shake-Flask Method):

  • Solvent Preparation: n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

  • Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase.

  • Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the water phase in a sealed container.

  • Equilibration: The mixture is agitated until equilibrium is achieved (several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the analyte in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The final value is expressed as its base-10 logarithm (logP).

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

G cluster_workflow Experimental Workflow: Purity Determination via HPLC cluster_hplc prep Sample Preparation (Dissolve in Mobile Phase) inject Inject Sample prep->inject hplc HPLC System (Pump, Injector, Column, Detector) sep Chromatographic Separation (Isocratic or Gradient Elution) inject->sep detect UV Detection (at specific wavelength) sep->detect data Data Acquisition (Chromatogram) detect->data analysis Data Analysis (Peak Integration, % Area) data->analysis result Purity Result analysis->result

Caption: Workflow for determining the purity of this compound.

G cluster_structure Molecular Structure Components cluster_properties Resulting Physicochemical Properties compound This compound (C₁₀H₁₂O₃) fg1 Phenyl Ring (-C₆H₅) fg2 Hydroxyl Group (-OH) fg3 Methyl Ester (-COOCH₃) prop1 Lipophilicity (logP) Water Insolubility fg1->prop1 Increases prop4 Volatility (Boiling Point) fg1->prop4 Determines prop2 Hydrogen Bonding Capacity (Donor & Acceptor) fg2->prop2 Contributes to prop3 Polarity (TPSA) Aqueous Solubility fg2->prop3 Increases fg2->prop4 Determines fg3->prop2 Contributes to fg3->prop3 Increases fg3->prop4 Determines

Caption: Relationship between molecular structure and key physicochemical properties.

References

The Pivotal Role of Methyl L-3-Phenyllactate in Drug Development: A Chiral Intermediate with Latent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-3-phenyllactate, a chiral ester, is a critical intermediate in the synthesis of complex pharmaceutical agents. While direct evidence of its intrinsic biological activity is limited, its significance in drug development is well-established. This technical guide explores the multifaceted role of Methyl L-3-phenyllactate, detailing its application as a chiral building block in the synthesis of potent therapeutics, including proteasome inhibitors and Gαq/11 protein inhibitors. Furthermore, this document delves into the extensive biological activities of its hydrolysis product, L-3-phenyllactic acid (PLA), a compound with well-documented antimicrobial and antifungal properties. This guide provides a comprehensive overview for researchers and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing key synthetic and metabolic pathways.

Introduction

Methyl L-3-phenyllactate (M-L-PLA) is a versatile chiral compound primarily utilized in the pharmaceutical, flavor, and fragrance industries.[1] Its stereospecific structure makes it an invaluable starting material for the asymmetric synthesis of complex molecules, ensuring the desired enantiomeric purity of the final active pharmaceutical ingredient (API).[2] The precise spatial arrangement of chiral molecules is paramount in determining their biological activity, making the selection of appropriate chiral intermediates a critical step in drug design and development.[3] This guide focuses on the biological relevance of M-L-PLA, both as a synthetic precursor and in the context of the biological activities of its potential metabolite, L-3-phenyllactic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl L-3-phenyllactate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl L-3-phenyllactate

PropertyValueReference(s)
Synonyms Methyl (S)-2-hydroxy-3-phenylpropionate, L-β-Phenyllactic acid methyl ester
CAS Number 13673-95-5
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White crystalline powder[1]
Melting Point 40-45 °C
Optical Activity [α]/D +4.4±0.5°, c = 1% in methanol
Purity ≥97.0% (HPLC)

Role as a Chiral Building Block in Pharmaceutical Synthesis

The primary and most documented role of Methyl L-3-phenyllactate in the pharmaceutical industry is as a chiral building block. Its specific stereochemistry is crucial for the synthesis of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.[4]

Synthesis of Bortezomib Analogs

Methyl L-3-phenyllactate serves as an intermediate in the synthesis of analogs of bortezomib, a dipeptide boronic acid that acts as a 20S proteasome inhibitor. Bortezomib is a key therapeutic agent for treating multiple myeloma and mantle cell lymphoma.[5] The synthesis of these analogs often involves the coupling of N-protected amino acids with boronic acid derivatives, where the stereochemistry of the starting materials, such as M-L-PLA, is critical for the final compound's activity.[5][6]

Experimental Protocol: General Synthesis of a Dipeptide Boronate Intermediate

A general protocol for the synthesis of a dipeptidyl boronate intermediate using a phenylalanine derivative is as follows:

  • Coupling Reaction: (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt and N-BOC-L-phenylalanine are coupled in the presence of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in an appropriate solvent such as methylene chloride.[5]

  • Deprotection: The resulting BOC-protected compound is treated with an acid, such as HCl in ethyl acetate, to remove the BOC protecting group.[5]

  • Final Coupling: The deprotected intermediate is then coupled with the desired carboxylic acid to yield the final dipeptidyl compound.[5]

Logical Relationship: Role of Methyl L-3-phenyllactate in Bortezomib Analog Synthesis

G cluster_0 Synthesis of Bortezomib Analogs Methyl_L_3_phenyllactate Methyl L-3-phenyllactate (Chiral Precursor) N_BOC_L_phenylalanine N-BOC-L-phenylalanine Methyl_L_3_phenyllactate->N_BOC_L_phenylalanine Can be converted to Dipeptidyl_boronate Dipeptidyl Boronate Intermediate N_BOC_L_phenylalanine->Dipeptidyl_boronate Coupling with Leucine_boronate (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate Leucine_boronate->Dipeptidyl_boronate Bortezomib_Analog Bortezomib Analog (Proteasome Inhibitor) Dipeptidyl_boronate->Bortezomib_Analog Further synthetic steps

Caption: Synthetic utility of Methyl L-3-phenyllactate.

Synthesis of YM-254890 Analog

Methyl L-3-phenyllactate is also a key intermediate in the synthesis of an analog of YM-254890, a potent and selective inhibitor of Gαq/11 proteins. YM-254890 is a cyclic depsipeptide with a complex structure, and its total synthesis relies on the precise assembly of chiral building blocks.[7][8] The D-phenyllactic acid (D-Pla) moiety is a component of the natural YM-254890 macrocycle, highlighting the importance of phenyllactic acid derivatives in its synthesis.[8]

Experimental Workflow: Synthesis of a YM-254890 Analog

G cluster_1 Synthesis of YM-254890 Analog Methyl_L_3_phenyllactate Methyl L-3-phenyllactate (Chiral Building Block) Fragment_A Chiral Fragment A Methyl_L_3_phenyllactate->Fragment_A Incorporated into Linear_Peptide Linear Depsipeptide Precursor Fragment_A->Linear_Peptide Coupling with Fragment_B Chiral Fragment B Fragment_B->Linear_Peptide Cyclization Macrocylization Linear_Peptide->Cyclization YM_Analog YM-254890 Analog (Gαq/11 Inhibitor) Cyclization->YM_Analog

Caption: M-L-PLA in Gαq/11 inhibitor synthesis.

Potential Biological Activity of Methyl L-3-Phenyllactate

While primarily used as a synthetic intermediate, there is some evidence to suggest that Methyl L-3-phenyllactate may possess intrinsic biological activity.

Bactericidal Activity

A study investigating the bactericidal components of Lactobacillus crispatus supernatants found that methylated L-3-phenyllactic acid retained its killing activity against pathogenic bacteria even at a neutral pH of 8.0, a condition where the activity of L-3-phenyllactic acid is diminished.[9] This suggests that the methyl ester form may have a broader effective pH range for its antimicrobial action, although the magnitude of the activity was reported to be less than that of L-3-phenyllactic acid at a lower pH.[9]

Biological Activity of L-3-Phenyllactic Acid (PLA)

In a biological system, it is plausible that Methyl L-3-phenyllactate could be hydrolyzed by esterases to yield L-3-phenyllactic acid (PLA). PLA is a well-characterized antimicrobial compound produced by various microorganisms, including lactic acid bacteria.[10] It exhibits a broad spectrum of activity against both bacteria and fungi.[11]

Antimicrobial and Antifungal Activity

PLA has demonstrated significant inhibitory effects against a range of food spoilage molds and pathogenic bacteria.[11] The antimicrobial activity is generally more potent at lower pH values.[12]

Table 2: Antifungal Activity of Phenyllactic Acid (PLA)

Fungal SpeciesMIC₉₀ (mg/mL)MFC (mg/mL)Reference
Aspergillus spp.3.75 - 7.53.75 - 10[11]
Penicillium spp.3.75 - 7.53.75 - 10[11]
Fusarium spp.3.75 - 7.53.75 - 10[11]
MIC₉₀: Minimum inhibitory concentration for 90% of strains; MFC: Minimum fungicidal concentration

Table 3: Antibacterial Activity of L-3-Phenyllactic Acid (PLA)

Bacterial SpeciesMIC (mM)ConditionReference
Aggregatibacter actinomycetemcomitans2024h growth[13]

Experimental Protocol: Microdilution Test for Antifungal Activity

A microdilution test is commonly used to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of antimicrobial compounds.

  • Preparation of Fungal Inoculum: Fungal spores are harvested from agar plates and suspended in a suitable medium. The concentration of the spore suspension is adjusted to a standard value (e.g., 10⁴-10⁵ spores/mL).

  • Serial Dilution of Test Compound: The test compound (PLA) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature for a defined period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

  • MFC Determination: Aliquots from the wells showing no visible growth are subcultured onto fresh agar plates. The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.

Mechanism of Action of PLA

The antimicrobial mechanism of PLA is believed to involve the disruption of cell membrane integrity.[12] The lipophilic nature of the phenyl group facilitates its interaction with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell death.

Signaling Pathway: Phenylalanine Metabolism to Phenyllactic Acid

G cluster_2 Metabolic Pathway of L-Phenylalanine to L-3-Phenyllactic Acid Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_acid Transamination Phenyllactic_acid L-3-Phenyllactic Acid Phenylpyruvic_acid->Phenyllactic_acid Reduction LDH Lactate Dehydrogenase LDH->Phenyllactic_acid Catalyzes

References

A Technical Deep Dive into the Enantiomers of Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the (R)- and (S)-enantiomers of Methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the distinct properties and synthesis of each enantiomer is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental.

Core Physicochemical Properties: A Comparative Analysis

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The following tables summarize the key physicochemical data for both (R)- and (S)-Methyl 2-hydroxy-3-phenylpropanoate.

Table 1: Physical and Chemical Properties

Property(R)-Methyl 2-hydroxy-3-phenylpropanoate(S)-Methyl 2-hydroxy-3-phenylpropanoate
Molecular Formula C₁₀H₁₂O₃[1][2]C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [1][2]180.20 g/mol [2]
Appearance White to almost white powder or crystal[1]Data not explicitly found, expected to be similar to the (R)-isomer.
Melting Point 49 °C48–49 °C[3]
Boiling Point 286.1 ± 20.0 °C at 760 mmHg, 115 °C at 3 mmHg[4]Approximately 286.1 °C[3]
Density 1.1 ± 0.1 g/cm³[5]1.1 g/cm³[3]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]Very soluble in water (log S values indicate high solubility).[3]

Table 2: Chiroptical Properties

Property(R)-Methyl 2-hydroxy-3-phenylpropanoate(S)-Methyl 2-hydroxy-3-phenylpropanoate
Specific Rotation ([α]D) Data not explicitly found. Expected to be equal in magnitude and opposite in sign to the (S)-isomer.Data not explicitly found.

Note: While specific rotation values were not found in the immediate search results, it is a critical parameter for enantiomer identification. For a pair of enantiomers, the specific rotation will be of equal magnitude but opposite in sign (e.g., +X° for one and -X° for the other).

Enantioselective Synthesis and Resolution: Experimental Protocols

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Protocol 1: Enantioselective Synthesis of (S)-Methyl 2-hydroxy-3-phenylpropanoate

This protocol is adapted from the synthesis of (S)-2-hydroxy-3-phenylpropanoic acid from the readily available amino acid L-phenylalanine, followed by esterification.[5]

Step 1: Diazotization of L-Phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid

  • Dissolve L-phenylalanine in a 1M aqueous solution of a mineral acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete conversion.

  • Extract the product, (S)-2-hydroxy-3-phenylpropanoic acid, from the aqueous solution using an organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acid.

Step 2: Esterification to (S)-Methyl 2-hydroxy-3-phenylpropanoate

  • Dissolve the crude (S)-2-hydroxy-3-phenylpropanoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the methyl ester into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure (S)-Methyl 2-hydroxy-3-phenylpropanoate.

G cluster_synthesis_S Synthesis of (S)-Isomer L_Phe L-Phenylalanine Diazotization Diazotization (NaNO₂, H⁺) L_Phe->Diazotization S_Acid (S)-2-hydroxy-3-phenylpropanoic acid Diazotization->S_Acid Esterification Esterification (MeOH, H⁺) S_Acid->Esterification S_Ester (S)-Methyl 2-hydroxy-3-phenylpropanoate Esterification->S_Ester

Synthesis of (S)-Methyl 2-hydroxy-3-phenylpropanoate.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture by taking advantage of the stereoselectivity of enzymes, such as lipases. In this process, one enantiomer reacts faster than the other, allowing for their separation. Lipase-catalyzed acylation or hydrolysis are common methods.

Example: Lipase-Catalyzed Acylation

  • Dissolve racemic this compound in a suitable organic solvent (e.g., hexane, toluene).

  • Add an acyl donor, such as vinyl acetate or isopropenyl acetate.

  • Add a commercially available lipase, for example, Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia. The enzyme can be free or immobilized on a solid support.[1]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion, at which point one enantiomer will be predominantly acylated, leaving the other enantiomer unreacted.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • Separate the unreacted alcohol enantiomer from the acylated enantiomer by column chromatography.

  • The acylated enantiomer can then be deacylated to yield the other pure enantiomer.

G cluster_resolution Lipase-Catalyzed Kinetic Resolution Racemate Racemic Methyl 2-hydroxy-3-phenylpropanoate Acylation Lipase-Catalyzed Acylation (e.g., with Vinyl Acetate) Racemate->Acylation Separation Chromatographic Separation Acylation->Separation R_Ester (R)-Methyl 2-acetoxy-3-phenylpropanoate Separation->R_Ester S_Alcohol (S)-Methyl 2-hydroxy-3-phenylpropanoate (unreacted) Separation->S_Alcohol Deacylation Deacylation R_Ester->Deacylation R_Alcohol (R)-Methyl 2-hydroxy-3-phenylpropanoate Deacylation->R_Alcohol

Enzymatic resolution of racemic methyl ester.

Chiral Separation and Analysis

The enantiomeric purity of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 3: Chiral HPLC Separation

This protocol is based on the separation of the parent acid, 3-phenyllactic acid, and can be adapted for the methyl ester.[6][7]

  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, OJ-H, or Chiralpak AD-H), are commonly used.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typical for normal-phase chiral HPLC. For the separation of 3-phenyllactic acid, a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid has been reported.[6] The mobile phase composition may need to be optimized for the methyl ester.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-260 nm) is suitable.

Workflow for Method Development:

  • Dissolve the racemic mixture in the mobile phase.

  • Inject the sample onto the chiral column.

  • Run the analysis with an initial mobile phase composition.

  • Optimize the separation by adjusting the ratio of the non-polar and polar solvents in the mobile phase. A lower percentage of the polar modifier generally increases retention times and may improve resolution.

  • The addition of a small amount of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) can improve peak shape and resolution, especially for acidic or basic analytes.

G cluster_hplc Chiral HPLC Analysis Workflow Sample Dissolve Racemic Sample Injection Inject onto Chiral Column Sample->Injection Initial_Run Initial Chromatographic Run Injection->Initial_Run Optimization Optimize Mobile Phase Initial_Run->Optimization Analysis Analyze Enantiomeric Purity Optimization->Analysis

Workflow for chiral HPLC method development.

Biological Activity: A Realm of Stereospecificity

While specific biological activities directly comparing the (R)- and (S)-esters of this compound are not extensively detailed in the readily available literature, the parent compound, 3-phenyllactic acid, has been shown to possess antimicrobial properties.[8][9] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).

For instance, the (S)-isomer of many profen non-steroidal anti-inflammatory drugs (NSAIDs) is the active inhibitor of cyclooxygenase enzymes, while the (R)-isomer is significantly less active. This stereospecificity arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with chiral biological targets such as enzymes and receptors.

Given that (R)- and (S)-Methyl 2-hydroxy-3-phenylpropanoate are used as chiral building blocks in the synthesis of pharmaceuticals, it is highly probable that their incorporation into a larger molecule will lead to diastereomers with distinct biological profiles. Therefore, the ability to synthesize and analyze each enantiomer in its pure form is of paramount importance in drug discovery and development.

Conclusion

The (R)- and (S)-enantiomers of this compound, while possessing identical chemical formulas and physical properties in an achiral environment, are distinct chemical entities. Their key differences lie in their chiroptical properties and, most importantly, their potential biological activities. This guide has provided a comprehensive overview of their comparative properties, detailed experimental protocols for their enantioselective synthesis and resolution, and methods for their chiral separation and analysis. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding and control of the stereochemistry of these and other chiral molecules are fundamental to the development of safe and effective products.

References

Unveiling Nature's Production of 3-Phenyllactic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyllactic acid methyl ester is an organic compound with growing interest in the pharmaceutical and fragrance industries. While its synthetic routes are established, understanding its natural origins is crucial for harnessing its full potential and exploring biocompatible production methods. This technical guide provides an in-depth overview of the natural sources and occurrence of 3-phenyllactic acid methyl ester, with a significant focus on its immediate precursor, 3-phenyllactic acid (PLA), a widely distributed natural antimicrobial compound. This document details the biosynthetic pathways, experimental protocols for isolation and analysis, and quantitative data where available, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Natural Sources and Occurrence

While direct reports of 3-phenyllactic acid methyl ester in nature are limited, evidence points to its presence in both the plant and microbial kingdoms. Its precursor, 3-phenyllactic acid, is far more extensively documented across a variety of natural matrices.

3-Phenyllactic Acid Methyl Ester

The natural occurrence of 3-phenyllactic acid methyl ester has been identified in a select number of species, suggesting it may be a more specialized metabolite compared to its parent acid.

Table 1: Documented Natural Sources of 3-Phenyllactic Acid Methyl Ester

Natural SourceSpeciesKingdomReference
Ulleungdo ladyfernAthyrium acutipinnulumPlantaeKang et al., 2011[1]
Plant Pathogenic BacteriumPseudomonas syringaeBacteriaPubChem CID 5289077[2]
3-Phenyllactic Acid (PLA): The Precursor

The prevalence of 3-phenyllactic acid in nature is a strong indicator of the potential for the formation of its methyl ester. PLA is a well-known secondary metabolite of various microorganisms, particularly Lactic Acid Bacteria (LAB), and is also found in plants and food products.[3][4]

Microorganisms: Lactic Acid Bacteria are significant producers of PLA, contributing to the antimicrobial properties of many fermented foods.[5] Strains of Lactobacillus, Pediococcus, and Leuconostoc are known to synthesize PLA.[6] For instance, Lactobacillus plantarum isolated from Chinese pickles has been shown to produce notable quantities of this compound.[5]

Food Products: As a result of microbial fermentation, PLA is naturally present in a range of foods. It is a known constituent of honey, particularly Manuka honey, where it can be found in concentrations up to 1400 mg/kg.[7] Fermented products like sourdough and Chinese pickles also contain PLA, with concentrations in the latter ranging from 0.02 to 0.30 mM.[5]

Plants: The presence of PLA has also been reported in the plant kingdom, for example, in Rosa taiwanensis and Secale cereale.[8]

Table 2: Quantitative Occurrence of 3-Phenyllactic Acid in Various Natural Sources

Natural SourceSpecies/TypeConcentrationReference
Chinese PicklesFermented Vegetables0.02 - 0.30 mM[5]
Manuka HoneyLeptospermum scopariumup to 1400 mg/kg[7]
Fermented Broth (LAB)Lactobacillus plantarum3.88 ± 0.12 mM (with 1 mg/ml PPA)
Fermented Broth (LAB)Pediococcus pentosaceus~1.1 mM (with 3 mg/ml PPA)
Fermented Medicinal Plant ExtractPaeonia lactiflora with L. plantarum4.8 ± 0.23 mM (with 1 mg/ml PPA)

Biosynthesis

The formation of 3-phenyllactic acid methyl ester in nature is intrinsically linked to the biosynthesis of its precursor, 3-phenyllactic acid.

Biosynthesis of 3-Phenyllactic Acid

The primary route for PLA synthesis in Lactic Acid Bacteria is the "core pathway," which begins with the amino acid L-phenylalanine.[6] This pathway involves two key enzymatic steps:

  • Transamination: L-phenylalanine is converted to phenylpyruvic acid (PPA) by an aminotransferase.

  • Reduction: Phenylpyruvic acid is then reduced to 3-phenyllactic acid by a dehydrogenase enzyme, such as lactate dehydrogenase.[6]

PLA_Biosynthesis Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Transamination PLA 3-Phenyllactic Acid PPA->PLA Reduction Enz1 Aminotransferase Enz1->Phe Enz2 Dehydrogenase Enz2->PPA

Biosynthesis of 3-Phenyllactic Acid from L-Phenylalanine.
Plausible Biosynthesis of 3-Phenyllactic Acid Methyl Ester

While a specific, dedicated biosynthetic pathway for 3-phenyllactic acid methyl ester has not been fully elucidated in the literature, its formation can be logically inferred through the enzymatic esterification of 3-phenyllactic acid. Microorganisms and plants possess a variety of enzymes, such as O-methyltransferases and ester synthases, that catalyze the formation of volatile esters from an acid and an alcohol.[2] In this case, 3-phenyllactic acid would serve as the acyl donor and methanol, a common biological methyl donor, would act as the acyl acceptor. This reaction would likely be catalyzed by a methyltransferase enzyme utilizing a methyl donor like S-adenosyl-L-methionine (SAM).

Experimental Protocols

The isolation and analysis of 3-phenyllactic acid and its methyl ester from natural sources typically involve extraction followed by chromatographic separation and detection.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction, isolation, and identification of these compounds from a natural matrix.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Sample Natural Source (e.g., Fermented Broth, Plant Material) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract HPLC High-Performance Liquid Chromatography (HPLC) Crude_Extract->HPLC Fractions Isolated Fractions HPLC->Fractions LC_MS LC-MS Analysis Fractions->LC_MS NMR NMR Spectroscopy Fractions->NMR Identification Structural Elucidation & Quantification LC_MS->Identification NMR->Identification

General workflow for isolation and identification.
Methodology for Extraction and HPLC Analysis of 3-Phenyllactic Acid

This protocol is adapted from methodologies reported for the analysis of PLA in fermented broths.

1. Sample Preparation (from liquid culture):

  • Centrifuge the microbial culture (e.g., 8,000 x g for 10 minutes) to obtain the cell-free supernatant.

  • Acidify the supernatant to a pH of approximately 2.0-3.0 with a suitable acid (e.g., HCl).

2. Solvent Extraction:

  • Extract the acidified supernatant with an equal volume of ethyl acetate.

  • Repeat the extraction process three times to ensure complete recovery of the analyte.

  • Pool the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

3. HPLC Analysis:

  • Sample Reconstitution: Dissolve the dried crude extract in a known volume of the mobile phase or a suitable solvent like methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is 35% methanol containing 0.05% TFA.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength of approximately 209-220 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve using a certified standard of 3-phenyllactic acid at various concentrations. The concentration in the sample can be determined by comparing its peak area to the standard curve.

4. Identification Confirmation (LC-MS):

  • For unambiguous identification, especially for the methyl ester, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. The mass spectrometer will provide the molecular weight and fragmentation pattern of the compound, confirming its identity.

Conclusion

The natural occurrence of 3-phenyllactic acid is well-established, particularly as a product of microbial metabolism in fermented foods and in specific plant species. In contrast, its derivative, 3-phenyllactic acid methyl ester, is a more elusive natural product, with confirmed sources currently limited to the bacterium Pseudomonas syringae and the fern Athyrium acutipinnulum. The widespread presence of the precursor acid, coupled with the known capabilities of organisms to perform esterification, suggests that the methyl ester may be more prevalent than currently documented. The methodologies outlined in this guide provide a robust framework for the further exploration, isolation, and quantification of these compounds from diverse natural sources, paving the way for new discoveries and applications in drug development and other scientific fields.

References

A Technical Guide to the Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both a hydroxyl and a methyl ester group, makes it a versatile intermediate for creating more complex molecules with specific stereochemistry. This technical guide provides a comprehensive review of the key synthetic methodologies for preparing this compound. It covers several seminal approaches, including the Reformatsky reaction, Sharpless asymmetric dihydroxylation, asymmetric hydrogenation, and chemo-enzymatic methods. For each method, this document details the reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in comparative tables. All workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the synthetic strategies.

Introduction

The synthesis of enantiomerically pure α-hydroxy esters is a significant objective in organic chemistry due to their prevalence in biologically active molecules. This compound, in its racemic and enantiopure forms ((R) and (S)), serves as a key precursor in various synthetic applications. The strategic importance of this compound necessitates efficient and stereoselective synthetic routes. This guide explores and compares the primary methods developed to achieve this synthesis, focusing on practicality, yield, and stereochemical control.

Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent to produce β-hydroxy esters.[2][3] The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4] The key intermediate, a zinc enolate, is less reactive than corresponding Grignard reagents or lithium enolates, which prevents side reactions like self-condensation of the ester.[4][5] For the synthesis of this compound, this reaction would typically involve reacting phenylacetaldehyde with a methyl 2-haloacetate.

Reaction Workflow

reformatsky_workflow start Methyl 2-bromoacetate + Phenylacetaldehyde intermediate Organozinc Intermediate (Reformatsky Enolate) start->intermediate Oxidative Addition reagent Zinc Dust (Zn) Anhydrous Solvent (e.g., THF, Ether) product This compound (Racemic) intermediate->product Nucleophilic Addition workup Aqueous Acid Workup (e.g., H3O+)

Caption: Workflow of the Reformatsky Reaction.

General Experimental Protocol
  • Activation of Zinc: In a flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust (1.2 equivalents). The zinc can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heating until the color disappears.[3] Allow the flask to cool to room temperature.

  • Reaction Mixture: Add anhydrous diethyl ether or THF as the solvent. A solution of methyl 2-bromoacetate (1.0 equivalent) and phenylacetaldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred zinc suspension.

  • Initiation and Reflux: The reaction may require gentle heating to initiate. Once initiated, the addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 1-2 hours to ensure complete reaction.

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of dilute sulfuric acid or aqueous ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude β-hydroxy ester is purified by column chromatography or distillation.

Quantitative Data
Starting MaterialsKey ReagentsSolventYield (%)StereoselectivityReference
Phenylacetaldehyde, Methyl 2-bromoacetateZinc dustTHF or Ether50-70Racemic[6]
Phenylacetaldehyde, Ethyl 2-bromoacetateZinc powderToluene/Ether~52Racemic[6]

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity.[7][8] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand.[9] A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the OsO₄ catalyst, allowing it to be used in small, less hazardous quantities.[9][10] To synthesize this compound, one would first dihydroxylate a precursor like methyl cinnamate to yield a diol, which is then selectively dehydroxylated. A more direct conceptual route involves the asymmetric hydroxylation of a corresponding enolate, though the standard AD reaction on methyl cinnamate is the textbook approach for creating the diol precursor.

Reaction Pathway

sharpless_AD_pathway start Methyl Cinnamate intermediate_diol Chiral Diol Intermediate (Methyl (2R,3S)-2,3-dihydroxy- 3-phenylpropanoate) start->intermediate_diol Dihydroxylation reagents AD-mix-β or AD-mix-α (OsO4 cat., K3Fe(CN)6, K2CO3, Ligand) t-BuOH/H2O product Enantiopure This compound intermediate_diol->product C3-OH Removal next_step Selective Deoxygenation (e.g., Catalytic Hydrogenation)

Caption: Sharpless AD pathway to the target molecule.

Experimental Protocol (Dihydroxylation Step)
  • Preparation: A commercially available AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) (1.4 g per 1 mmol of alkene) is dissolved in a 1:1 mixture of tert-butanol and water (5 mL per 1 mmol of alkene).[10] The mixture is stirred at room temperature until both phases are clear. The solution is then cooled to 0 °C.

  • Reaction: Methyl cinnamate (1.0 equivalent) is added to the stirred solution. If the reaction is slow, methanesulfonamide (CH₃SO₂NH₂) can be added as a catalyst accelerator.[9] The reaction is stirred vigorously at 0 °C until TLC analysis indicates the complete consumption of the starting alkene (typically 6-24 hours).

  • Workup: Sodium sulfite (1.5 g per 1 mmol of alkene) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

  • Extraction and Purification: Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with 2N KOH, followed by brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting diol is purified by column chromatography or recrystallization.

Quantitative Data
SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
trans-Olefins (general)AD-mix-β70-95>95[10]
α,β-Unsaturated EsterAD-mix-β89.998[8]
Various OlefinsOsO₄, (DHQD)₂PHAL80-9990-99[9][11]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient industrial method for producing enantiomerically enriched compounds.[12] This approach typically involves the reduction of a prochiral ketone or enamine using hydrogen gas in the presence of a chiral transition-metal catalyst. For the synthesis of this compound, the precursor would be methyl 2-oxo-3-phenylpropanoate (methyl phenylpyruvate). The choice of chiral ligand complexed to the metal (e.g., Ruthenium, Rhodium, Iridium) is critical for achieving high enantioselectivity.

Logical Relationship Diagram

asymmetric_hydrogenation substrate Methyl 2-oxo-3-phenylpropanoate product (R)- or (S)-Methyl 2-hydroxy-3-phenylpropanoate substrate->product Stereoselective Reduction catalyst_system Chiral Catalyst (e.g., Ru-BINAP) + H₂ Gas catalyst_system->product conditions Solvent (e.g., Methanol) Pressure Temperature conditions->product

Caption: Key components of an Asymmetric Hydrogenation.

Experimental Protocol
  • Catalyst Preparation: In a glovebox, a chiral catalyst, such as a Ru(II)/BINAP complex, is charged into a high-pressure hydrogenation vessel.

  • Reaction Setup: The substrate, methyl 2-oxo-3-phenylpropanoate (1.0 equivalent), is dissolved in a degassed solvent like methanol and added to the vessel.

  • Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired level (e.g., 10-100 atm). The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a period ranging from a few hours to a day. Reaction progress is monitored by HPLC or GC.

  • Workup and Purification: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The solvent is removed in vacuo, and the product is purified by column chromatography to yield the enantiomerically enriched α-hydroxy ester.

Quantitative Data
Substrate ClassCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
Functionalized KetonesRu(BINAP)Cl₂High>95[12]
N-Aryl IminesIr-Ferrocenyl PhosphineHigh>90[12]
General Unsaturated SystemsFrustrated Lewis Pairs (FLP)Moderate-High83-94[13][14]

Chemo-enzymatic Synthesis

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. Enzymes such as carbonyl reductases, lipases, or alcohol dehydrogenases can perform highly stereo- and regioselective transformations under mild conditions. For this compound, a common strategy is the asymmetric reduction of the corresponding ketoester (methyl phenylpyruvate) using a carbonyl reductase with a cofactor like NADPH.[15]

Chemo-enzymatic Workflow

chemoenzymatic_workflow substrate Methyl 2-oxo- 3-phenylpropanoate product Enantiopure This compound substrate->product Asymmetric Bioreduction biocatalyst Enzyme (e.g., Carbonyl Reductase) Cofactor Regeneration System (e.g., Glucose/GDH for NADPH) conditions Aqueous Buffer (pH ~7) Room Temperature

Caption: Workflow for chemo-enzymatic reduction.

Experimental Protocol
  • Reaction Buffer: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Cofactor Regeneration: To the buffer, add the components for the cofactor regeneration system. A common system for NADPH involves glucose and glucose dehydrogenase (GDH).

  • Enzyme and Substrate: Add the carbonyl reductase enzyme (as a purified enzyme or whole-cell lysate). Dissolve the substrate, methyl 2-oxo-3-phenylpropanoate, in a water-miscible co-solvent (like DMSO or isopropanol) to aid solubility and add it to the reaction mixture to achieve the desired final concentration.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. The reaction progress and enantiomeric excess are monitored by chiral HPLC.

  • Workup and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by silica gel chromatography.

Quantitative Data
MethodEnzyme ClassSubstrate Conc.Yield (%)Enantiomeric Excess (ee %)Reference
Dynamic Kinetic ResolutionAlcohol Dehydrogenase-High>99
Asymmetric BioreductionEnoate Reductase-High>99
Asymmetric ReductionCarbonyl Reductase150-200 g/L>99>99[16]

References

CAS number 27000-00-6 chemical safety and handling.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the substance associated with CAS number 27000-00-6 reveals a significant ambiguity that prevents the creation of a singular, definitive technical guide on its safety and handling. This CAS number does not identify a specific, discrete chemical compound but is instead linked to a polymer, specifically "Formaldehyde, polymer with ethenylbenzene". The properties and hazards of a polymer can vary considerably based on factors such as its molecular weight distribution, the presence of unreacted monomers, and any additives present.

Therefore, this guide will address the general safety and handling considerations for formaldehyde-styrene copolymers, while emphasizing that a specific Safety Data Sheet (SDS) for the particular product being used should always be consulted for detailed and accurate information.

Chemical Identification and Physical Properties

The substance identified by CAS number 27000-00-6 is a copolymer of formaldehyde and ethenylbenzene (styrene).

Table 1: General Physical and Chemical Properties

PropertyValue
CAS Number 27000-00-6
Synonyms Formaldehyde, polymer with ethenylbenzene; Styrene, polymer with formaldehyde
Appearance Varies; typically a solid
Odor May have a characteristic aromatic odor due to residual styrene
Solubility Generally insoluble in water

Hazard Identification and Toxicological Data

The primary hazards associated with formaldehyde-styrene copolymers are related to the potential presence of residual monomers, namely formaldehyde and styrene, both of which are classified as hazardous.

Table 2: Hazard Classification of Residual Monomers

SubstanceCAS NumberHazard Classification
Formaldehyde 50-00-0Carcinogen, Acute Toxicant, Skin and Respiratory Sensitizer
Styrene 100-42-5Flammable Liquid, Skin and Eye Irritant, Suspected Carcinogen

Toxicological Summary:

The toxicity of the polymer itself is generally low. However, the presence of unreacted monomers is a significant concern.

  • Formaldehyde: A known human carcinogen, it can also cause irritation to the eyes, nose, and throat, as well as skin sensitization and allergic reactions.

  • Styrene: Can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may affect the central nervous system.

Due to the variability of the polymer, specific quantitative toxicological data such as LD50 values are not broadly available for CAS number 27000-00-6. Researchers should refer to the SDS provided by the manufacturer for any available data on the specific product.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are crucial to minimize exposure to potentially harmful residual monomers.

Table 3: Recommended Handling and Storage Procedures

AspectRecommendation
Ventilation Handle in a well-ventilated area or with local exhaust ventilation.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Handling Avoid creating dust. Use non-sparking tools if the material is a fine powder.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is dependent on the specific handling conditions and the potential for exposure.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Wash off with soap and plenty of water. Seek medical attention if irritation develops.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures and Accidental Release

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and aromatic hydrocarbons.

Accidental Release:

  • Personal Precautions: Wear appropriate PPE. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Spill_Response cluster_steps Accidental Release Response Evacuate Evacuate Area PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill (Sweep/Shovel) Contain->Cleanup Dispose Dispose of Waste in Accordance with Regulations Cleanup->Dispose

Caption: Logical flow for responding to an accidental release.

Experimental Protocols

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

  • Preparation of Test Substance: If the polymer is a solid, it should be tested as a fine powder. If it is a liquid, it should be applied directly.

  • Tissue Culture: Reconstructed human epidermis tissues are cultured to the appropriate stage for testing.

  • Application: A sufficient amount of the test substance is applied topically to the surface of the epidermis tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

  • Data Analysis: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

Caption: Generalized workflow for an in vitro skin irritation test.

Disclaimer: This document provides a general overview and is not a substitute for a manufacturer-specific Safety Data Sheet (SDS). Always consult the SDS for the particular material you are using before handling.

Spectroscopic Data Interpretation for C10H12O3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for the molecular formula C₁₀H₁₂O₃. It is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing isomers of this formula through a detailed analysis of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Introduction to the Structural Isomers of C10H12O3

The molecular formula C₁₀H₁₂O₃ corresponds to a degree of unsaturation of 5, suggesting the presence of a benzene ring (degree of 4) and an additional double bond or a ring. This leads to a multitude of possible isomers. This guide will focus on a few representative examples to illustrate the principles of spectroscopic data interpretation. These include:

  • Propylparaben: An ester of p-hydroxybenzoic acid, commonly used as a preservative.

  • 4-Propoxybenzoic acid: An isomer of propylparaben where the propyl group is attached to the phenolic oxygen.

  • Methyl 3-(4-hydroxyphenyl)propionate: A derivative of a naturally occurring phenolic compound.

  • Ethyl p-methoxybenzoate (Ethyl anisate): An ester of anisic acid.

  • Methyl p-ethoxybenzoate: An isomeric ester to ethyl anisate.

The structural elucidation of these compounds relies on the careful analysis and integration of data from various spectroscopic techniques.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for selected isomers of C₁₀H₁₂O₃.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Compoundδ 10.0-7.0 (Aromatic)δ 5.0-3.0 (O-CHx)δ 3.0-2.0 (CHx)δ 2.0-0.5 (Aliphatic)Other
Propylparaben [1][2][3]7.91 (d, 2H), 6.86 (d, 2H)4.27 (t, 2H)-1.74 (sext, 2H), 1.02 (t, 3H)~9.7 (s, 1H, -OH)
4-Propoxybenzoic acid [4][5]7.99 (d, 2H), 6.91 (d, 2H)3.98 (t, 2H)-1.80 (sext, 2H), 1.03 (t, 3H)~12.5 (br s, 1H, -COOH)
Methyl 3-(4-hydroxyphenyl)propionate [6]7.05 (d, 2H), 6.76 (d, 2H)3.66 (s, 3H)2.85 (t, 2H), 2.59 (t, 2H)-~8.89 (s, 1H, -OH)[7]
Ethyl p-methoxybenzoate [8][9]7.98 (d, 2H), 6.89 (d, 2H)4.33 (q, 2H), 3.84 (s, 3H)-1.37 (t, 3H)-
Methyl p-ethoxybenzoate [8][10]7.97 (d, 2H), 6.88 (d, 2H)4.09 (q, 2H), 3.86 (s, 3H)-1.43 (t, 3H)-

d: doublet, t: triplet, q: quartet, sext: sextet, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC=OAromatic C-OAromatic C-HAromatic C-CO-CHxCHx
Propylparaben 167.1160.1131.8, 115.1122.366.422.1, 10.5
4-Propoxybenzoic acid [11]172.5163.2131.8, 114.2123.569.822.4, 10.4
Methyl 3-(4-hydroxyphenyl)propionate [6]174.1154.2129.5, 115.3132.651.635.8, 30.0
Ethyl p-methoxybenzoate 166.4163.3131.5, 113.6122.760.6, 55.414.3
Methyl p-ethoxybenzoate [10]166.8162.9131.5, 113.9123.163.6, 51.814.7
Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)
CompoundO-H StretchC-H Stretch (sp²)C-H Stretch (sp³)C=O StretchC=C Stretch (Aromatic)C-O Stretch
Propylparaben 3350 (broad)30302965, 287516851608, 15121280, 1170
4-Propoxybenzoic acid [12]3300-2500 (very broad)30702968, 287816801605, 15151255, 1175
Methyl 3-(4-hydroxyphenyl)propionate [6]3420 (broad)30202955, 287017351610, 15151250, 1170
Ethyl p-methoxybenzoate -30102980, 294017151608, 15121255, 1168
Methyl p-ethoxybenzoate -30152985, 294517181607, 15111257, 1170
Table 4: Mass Spectrometry Data (m/z values of key fragments)
CompoundMolecular Ion (M⁺)Key Fragment 1Key Fragment 2Key Fragment 3
Propylparaben 18013812193
4-Propoxybenzoic acid [11]18013812193
Methyl 3-(4-hydroxyphenyl)propionate 18010777-
Ethyl p-methoxybenzoate [8]180151135107
Methyl p-ethoxybenzoate [8][10]18016512193

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolution: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR:

    • A standard one-pulse sequence is used.

    • Typical spectral width: 0-15 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two salt plates (e.g., NaCl or KBr).

  • Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Collection: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolution: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Dilution: The initial solution is further diluted to a final concentration of 1-10 µg/mL.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • EI-MS:

    • The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecule.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) gives the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Data Interpretation Workflow

The logical flow from raw spectroscopic data to the final structural elucidation can be visualized.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Chemical Shifts Integration Splitting Patterns NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Group Frequencies IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Fragments Substructural Fragments NMR_Data->Fragments IR_Data->Fragments DU Degree of Unsaturation MS_Data->DU MS_Data->Fragments Structure Proposed Structure(s) DU->Structure Fragments->Structure Final_Structure Final Structure Structure->Final_Structure Verification

Spectroscopic data interpretation workflow.

This workflow illustrates how data from NMR, IR, and MS are individually analyzed and then integrated to determine the degree of unsaturation and identify key structural fragments. These pieces of information are then assembled to propose and ultimately verify the final chemical structure.

Conclusion

The successful interpretation of spectroscopic data for C₁₀H₁₂O₃ isomers requires a systematic and integrated approach. By carefully analyzing the information provided by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by following standardized experimental protocols, researchers can confidently elucidate the structures of these and other organic molecules. This guide serves as a foundational resource for professionals in the fields of chemistry and drug development, enabling more efficient and accurate molecular characterization.

References

An In-depth Technical Guide to Methyl 2-hydroxy-3-phenylpropanoate: Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-hydroxy-3-phenylpropanoate, a chiral α-hydroxy ester with applications in various scientific fields. The document details its synonyms and alternative names, summarizes its key physicochemical properties, and presents a representative experimental protocol for its synthesis. Furthermore, it explores the known biological activities of its parent compound, 3-phenyllactic acid, offering insights into potential areas of investigation for the methyl ester derivative.

Nomenclature and Chemical Identifiers

This compound is a chemical compound that can exist as a racemic mixture or as one of two enantiomers, the (S)- and (R)-forms. These different forms have distinct identifiers. The (S)-enantiomer is commonly known as Methyl L-3-phenyllactate, while the (R)-enantiomer is referred to as Methyl D-3-phenyllactate. A comprehensive list of synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Synonyms and Alternative Names:

  • Racemic (CAS: 13674-16-3):

    • Methyl 2-hydroxy-3-phenylpropionate[1]

    • Benzenepropanoic acid, α-hydroxy-, methyl ester[1]

    • 2-Hydroxy-3-phenylpropanoic acid methyl ester[1]

    • Lactic acid, 3-phenyl-, methyl ester[1]

    • Methyl benzylglycolate[1]

    • β-Phenyllactic acid methyl ester[1]

  • (S)-Enantiomer (CAS: 13673-95-5):

    • (S)-Methyl 2-hydroxy-3-phenylpropanoate[2]

    • Methyl L-3-phenyllactate[2]

    • Methyl (2S)-2-hydroxy-3-phenylpropanoate[2]

    • (S)-(-)-3-Phenyllactic acid methyl ester[2]

  • (R)-Enantiomer (CAS: 27000-00-6):

    • (R)-Methyl 2-hydroxy-3-phenylpropanoate[3]

    • Methyl D-3-phenyllactate[4]

    • Methyl (2R)-2-hydroxy-3-phenylpropanoate[3]

    • (R)-2-Hydroxy-3-phenylpropionic Acid Methyl Ester[4]

Physicochemical Properties

The quantitative physicochemical properties of this compound and its enantiomers are summarized in the table below. These properties are crucial for experimental design, including solvent selection, reaction temperature, and analytical method development.

PropertyRacemic Mixture(S)-Enantiomer(R)-Enantiomer
CAS Registry Number 13674-16-3[1]13673-95-5[2]27000-00-6[3]
Molecular Formula C₁₀H₁₂O₃[1]C₁₀H₁₂O₃[2]C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [1]180.20 g/mol [2]180.20 g/mol [3]
Melting Point Not specified40-45 °CCrystal - Powder[5]
Boiling Point 286.00 to 287.00 °C @ 760.00 mm Hg (est)Not specifiedNot specified
Optical Rotation Not applicable[α]/D +4.4±0.5°, c = 1% in methanolNot specified
IUPAC Name This compound[1]methyl (2S)-2-hydroxy-3-phenylpropanoate[2]methyl (2R)-2-hydroxy-3-phenylpropanoate[3]

Experimental Protocols: Synthesis of this compound

The synthesis of chiral α-hydroxy esters such as this compound can be achieved through various chemical and enzymatic methods. Below is a representative experimental protocol for the enantioselective synthesis of (S)-Methyl 2-hydroxy-3-phenylpropanoate via lipase-catalyzed kinetic resolution. This method is often favored for its high selectivity and mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Objective: To resolve racemic this compound to obtain the (S)-enantiomer through enantioselective acylation catalyzed by a lipase.

Materials:

  • Racemic this compound

  • Lipase from Pseudomonas cepacia (Amano Lipase PS)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene, or hexane)

  • Diatomaceous earth (Celite) for enzyme immobilization (optional)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Enzyme Immobilization (Optional but Recommended):

    • Dissolve the lipase in a minimal amount of phosphate buffer.

    • Add Celite to the enzyme solution and stir to form a thick paste.

    • Dry the mixture under vacuum to obtain the immobilized enzyme.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.

    • Add vinyl acetate (0.5-0.6 equivalents) to the solution. The use of a slight excess of the acyl donor is common.

    • Add the immobilized lipase (or free lipase powder). The amount of enzyme will depend on its activity and should be optimized.

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

    • Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the product ester.

  • Work-up:

    • Once the desired conversion is reached, filter off the enzyme. If free lipase was used, it may be necessary to add a filter aid like Celite before filtration.

    • Wash the filtered enzyme with a small amount of the reaction solvent.

    • Combine the filtrate and washings and wash with saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product mixture containing (S)-Methyl 2-hydroxy-3-phenylpropanoate and the acetylated (R)-enantiomer.

  • Purification:

    • Separate the unreacted (S)-Methyl 2-hydroxy-3-phenylpropanoate from the acetylated (R)-enantiomer by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the identity and purity of the isolated (S)-Methyl 2-hydroxy-3-phenylpropanoate using techniques such as NMR, IR, and mass spectrometry.

    • Determine the enantiomeric excess of the final product using chiral HPLC or GC.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

The following diagram illustrates the general workflow for the enantioselective synthesis of (S)-Methyl 2-hydroxy-3-phenylpropanoate via lipase-catalyzed kinetic resolution.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products racemate Racemic Methyl 2-hydroxy-3-phenylpropanoate reaction_mixture Reaction Mixture racemate->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture lipase Lipase (e.g., Pseudomonas cepacia) lipase->reaction_mixture monitoring Monitor by Chiral HPLC/GC (Stop at ~50% conversion) reaction_mixture->monitoring filtration Filter to remove lipase monitoring->filtration extraction Aqueous Wash (NaHCO3, Brine) filtration->extraction drying Dry over Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Chromatography concentration->chromatography s_enantiomer (S)-Methyl 2-hydroxy-3-phenylpropanoate chromatography->s_enantiomer r_ester Acetylated (R)-enantiomer chromatography->r_ester

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

Biological Activity of the Parent Compound: 3-Phenyllactic Acid (PLA)

While specific signaling pathways for this compound in mammalian cells are not well-documented in publicly available literature, its parent compound, 3-phenyllactic acid (PLA), has been studied for its biological activities, particularly its antimicrobial and anti-biofilm properties.[6] The following diagram illustrates the known mechanisms of action of PLA against bacteria. For drug development professionals, understanding the bioactivity of the parent acid can provide a foundation for investigating the potential therapeutic applications of its ester derivatives, which may act as prodrugs or exhibit their own unique activities.

G cluster_pla 3-Phenyllactic Acid (PLA) cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects PLA 3-Phenyllactic Acid membrane_disruption Membrane Disruption & Leakage of Intracellular Components PLA->membrane_disruption disrupts dna_intercalation DNA Intercalation & Inhibition of Replication PLA->dna_intercalation intercalates qs_inhibition Inhibition of Quorum Sensing PLA->qs_inhibition antagonistically binds to receptors cell_membrane Cell Membrane dna Genomic DNA quorum_sensing Quorum Sensing System (e.g., RhlR, PqsR) biofilm Biofilm Formation quorum_sensing->biofilm regulates virulence Virulence Factor Expression quorum_sensing->virulence regulates biofilm_inhibition Inhibition of Biofilm Formation biofilm->biofilm_inhibition virulence_reduction Reduction of Virulence virulence->virulence_reduction membrane_disruption->cell_membrane dna_intercalation->dna qs_inhibition->quorum_sensing qs_inhibition->biofilm_inhibition qs_inhibition->virulence_reduction

Caption: Known antimicrobial mechanisms of action of 3-phenyllactic acid (PLA).

Conclusion

This compound is a valuable chiral building block with a range of synonyms and alternative names that are important for researchers to recognize. Its enantiomers possess distinct properties that are critical for their application in stereospecific synthesis. While detailed information on the direct interaction of this compound with cellular signaling pathways in drug development contexts is limited, the well-documented antimicrobial activities of its parent compound, 3-phenyllactic acid, suggest that this class of molecules holds potential for further investigation. The provided synthetic protocol offers a reliable method for accessing the enantiomerically pure forms of this compound, enabling further research into its biological activities and potential therapeutic applications.

References

Potential Research Areas for Novel Phenylpropanoate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of promising research avenues for the development of novel phenylpropanoate derivatives. Phenylpropanoates are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into key therapeutic areas, molecular targets, experimental protocols, and future perspectives.

Therapeutic Areas and Molecular Targets

Recent research has highlighted the potential of phenylpropanoate derivatives in several key therapeutic areas. These compounds have demonstrated efficacy as anti-inflammatory, anticancer, neuroprotective, and antidiabetic agents.[1][2][3][4]

Anti-inflammatory Agents

Phenylpropanoate derivatives, most notably the arylpropionic acids, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[5][6]

  • Molecular Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation.[5][6] The development of COX-2 selective inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5]

  • Signaling Pathway: The anti-inflammatory effects of phenylpropanoate derivatives are primarily mediated through the inhibition of the prostaglandin synthesis pathway, which is downstream of the NF-κB signaling cascade. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including COX-2.[6]

NF_kB_Signaling cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases NFkB_n NF-κB (Active) DNA DNA NFkB_n->DNA binds to COX2_gene COX-2 Gene Transcription DNA->COX2_gene induces Prostaglandins Prostaglandins COX2_gene->Prostaglandins leads to Inflammation Inflammation Prostaglandins->Inflammation mediates Phenylpropanoates Phenylpropanoate Derivatives Phenylpropanoates->COX2_gene inhibits

Caption: NF-κB signaling pathway leading to inflammation.

Anticancer Agents

Phenylpropanoate derivatives have emerged as a promising class of anticancer agents.[7][8][9] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

  • Molecular Target: Receptor Tyrosine Kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR).[10] Abnormal angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR plays a critical role in this process.[10]

  • Signaling Pathway: Phenylpropanoate derivatives can inhibit the VEGF signaling pathway, which involves the activation of downstream cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways.[11][12] Inhibition of this pathway can lead to reduced endothelial cell proliferation, migration, and survival, thereby suppressing tumor angiogenesis.[10]

VEGF_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds & activates PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates PKC PKC PLCg->PKC activates MAPK MAPK PKC->MAPK activates Proliferation Cell Proliferation MAPK->Proliferation promotes Akt Akt PI3K->Akt activates Survival Cell Survival Akt->Survival promotes Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Phenylpropanoates Phenylpropanoate Derivatives Phenylpropanoates->VEGFR inhibits

Caption: VEGF signaling pathway in angiogenesis.

Neuroprotective Agents

The neuroprotective potential of phenylpropanoate derivatives is an expanding area of research.[13][14] These compounds have shown promise in models of neurodegenerative diseases by mitigating neuronal damage caused by factors like excitotoxicity and oxidative stress.[15][16]

  • Molecular Target: The exact molecular targets are still being elucidated but are thought to involve the modulation of glutamate receptors and the enhancement of antioxidant defense mechanisms.[13]

  • Logical Workflow: The evaluation of neuroprotective agents typically follows a workflow that begins with in vitro screening to assess their ability to protect neurons from various insults, followed by in vivo studies in animal models of neurological disorders to confirm their efficacy.

Neuroprotection_Workflow Compound Phenylpropanoate Derivative InVitro In Vitro Neuroprotection Assay (e.g., OGD Model) Compound->InVitro Mechanism Mechanism of Action Studies (e.g., Antioxidant, Anti-apoptotic) InVitro->Mechanism Positive Hit InVivo In Vivo Animal Model (e.g., Stroke Model) Mechanism->InVivo Efficacy Evaluation of Therapeutic Efficacy (e.g., Neurological Score, Infarct Volume) InVivo->Efficacy Preclinical Preclinical Development Efficacy->Preclinical Promising Candidate

Caption: Experimental workflow for neuroprotective drug discovery.

Antidiabetic Agents

More recently, phenylpropanoate derivatives have been identified as potent agonists of G-protein coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[17][18] GPR40 is highly expressed in pancreatic β-cells and mediates glucose-stimulated insulin secretion (GSIS).[18][19]

  • Molecular Target: G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[18]

  • Signaling Pathway: Activation of GPR40 by phenylpropanoate agonists leads to the activation of the Gq signaling pathway. This results in the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to the potentiation of insulin secretion.[3][8][10]

GPR40_Signaling Ligand Phenylpropanoate Agonist GPR40 GPR40 Ligand->GPR40 binds & activates Gq Gq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca mobilizes PKC PKC DAG->PKC activates Insulin Insulin Secretion Ca->Insulin potentiates PKC->Insulin potentiates

Caption: GPR40 signaling pathway in pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative phenylpropanoate derivatives and for key in vitro and in vivo biological assays.

Synthesis Protocols

2.1.1. Synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) Derivatives [19][20]

This protocol describes a general method for the synthesis of ibuprofen derivatives, which are potent anti-inflammatory agents.

  • Esterification of Ibuprofen:

    • To a solution of ibuprofen (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl ester of ibuprofen.

  • Synthesis of Ibuprofen Hydrazide:

    • To a solution of the ibuprofen ethyl ester (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Reflux the mixture for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to obtain ibuprofen hydrazide.

  • Synthesis of Schiff Bases:

    • To a solution of ibuprofen hydrazide (1.0 eq) in ethanol, add the appropriate aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and collect the precipitated Schiff base by filtration.

    • Recrystallize the product from ethanol to obtain the pure compound.

Biological Assays

2.2.1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory) [12][19][21]

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Use male Wistar rats (150-200 g).

  • Groups: Divide the animals into groups (n=6): control (vehicle), standard (e.g., indomethacin), and test compound groups (different doses).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

2.2.2. In Vitro COX Inhibition Assay (Anti-inflammatory) [22][23]

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate: Use purified ovine COX-1 and human recombinant COX-2. Arachidonic acid is used as the substrate.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and epinephrine.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Termination of Reaction: After a specific time (e.g., 2 minutes), terminate the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using an ELISA kit.

  • Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

2.2.3. MTT Cytotoxicity Assay (Anticancer) [13][15][24][25][26]

This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

2.2.4. Oxygen-Glucose Deprivation (OGD) Model (Neuroprotection) [4][10][27]

This in vitro model simulates ischemic conditions to evaluate the neuroprotective effects of compounds.

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 2-4 hours).

  • Reoxygenation: After the OGD period, return the cells to normal culture medium and normoxic conditions.

  • Treatment: The test compound can be added before, during, or after the OGD period.

  • Assessment of Cell Viability: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Calculation: Calculate the percentage of neuroprotection conferred by the test compound compared to the untreated OGD group.

2.2.5. Glucose-Stimulated Insulin Secretion (GSIS) Assay (Antidiabetic) [3][14][16][20]

This assay measures the ability of a compound to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Cell Culture: Use a pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets.

  • Pre-incubation: Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

  • Stimulation: Incubate the cells with the test compound in the presence of low (2.8 mM) and high (e.g., 16.7 mM) glucose concentrations for a specific time (e.g., 1-2 hours).

  • Supernatant Collection: Collect the supernatant to measure the amount of secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA kit.

  • Calculation: Determine the fold-increase in insulin secretion at high glucose in the presence of the test compound compared to the vehicle control.

Data Presentation

The following tables summarize representative quantitative data for different classes of phenylpropanoate derivatives.

Table 1: Anti-inflammatory Activity of Phenylpropanoate Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen15350.43
Derivative A2555.0
Derivative B50150.0

Table 2: Anticancer Activity of Phenylpropanoate Derivatives

CompoundCell LineIC50 (µM)
Derivative CMCF-7 (Breast)12.5
HeLa (Cervical)8.2
Derivative DMCF-7 (Breast)5.8
HeLa (Cervical)3.1

Table 3: Neuroprotective Effects of Phenylpropanoate Derivatives in OGD Model

CompoundConcentration (µM)Neuronal Viability (%)
Control (Normoxia)-100
OGD (Vehicle)-45
Derivative E1075
2588

Table 4: Antidiabetic Activity of Phenylpropanoate GPR40 Agonists

CompoundGPR40 EC50 (nM)Fold-increase in GSIS (at 1 µM)
TAK-87595.13.5
Derivative F794.2
Derivative G884.0

Conclusion and Future Perspectives

Phenylpropanoate derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. The diverse range of biological activities, coupled with the potential for chemical modification to optimize potency, selectivity, and pharmacokinetic properties, makes this class of compounds a fertile ground for future research.

Future research in this area should focus on:

  • Design and Synthesis of Novel Derivatives: Exploring new chemical space through innovative synthetic strategies to generate libraries of diverse phenylpropanoate derivatives.

  • Multi-target Drug Design: Developing single molecules that can modulate multiple targets, potentially offering synergistic therapeutic effects and overcoming drug resistance.

  • Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular mechanisms by which these derivatives exert their biological effects to identify new therapeutic targets.

  • Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical studies to translate these findings into new medicines for a variety of diseases.

By leveraging the knowledge outlined in this guide, researchers can effectively explore the vast potential of phenylpropanoate derivatives and contribute to the discovery of the next generation of innovative therapies.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its stereoselective synthesis is of significant importance. This document provides detailed protocols for three distinct and effective methods for the asymmetric synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate: asymmetric hydrogenation of a prochiral ketoester, asymmetric reduction using a chiral NADH mimic, and a biocatalytic approach. Each method's quantitative data is summarized for comparison, and detailed experimental procedures are provided.

Data Presentation: Comparison of Asymmetric Synthesis Protocols

The following table summarizes the key quantitative data for the described protocols for producing enantiomerically enriched methyl 2-hydroxy-3-phenylpropanoate.

MethodPrecursorCatalyst/ReagentEnantiomeric Excess (e.e.)YieldKey Advantages
Asymmetric Hydrogenation Methyl 2-oxo-3-phenylpropanoateRu(OAc)₂[(S)-BINAP]>98%HighHigh enantioselectivity, broad substrate scope, catalytic nature.
Asymmetric Reduction Methyl BenzoylformateChiral NAD(P)H ModelUp to 97%QuantitativeBiomimetic, mild reaction conditions, high yields.[1]
Biocatalytic Reduction *Methyl 2-oxo-3-phenylpropanoateSaccharomyces cerevisiae (Baker's Yeast)HighVariable"Green" method, mild conditions, readily available biocatalyst.
Enzymatic Kinetic Resolution Racemic this compoundCandida antarctica Lipase B (CAL-B)>99% (for both enantiomers)~50% (max)High enantioselectivity for both enantiomers, environmentally benign.[2]

*Note: Standard Baker's yeast reduction of α-keto esters typically yields the (R)-enantiomer.[3] To obtain the (S)-enantiomer, a different, specifically engineered enzyme would be required. This protocol is presented to illustrate the biocatalytic approach.

Experimental Protocols and Visualizations

Protocol 1: Asymmetric Hydrogenation of Methyl 2-oxo-3-phenylpropanoate

This protocol details the synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate via asymmetric hydrogenation of methyl 2-oxo-3-phenylpropanoate using a chiral Ruthenium-BINAP catalyst. The (S)-BINAP ligand is specified to produce the desired (S)-enantiomer.

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis cat_prep Preparation of Ru(OAc)₂[(S)-BINAP] from [RuCl₂(benzene)]₂ and (S)-BINAP reaction Charge autoclave with substrate and catalyst solution cat_prep->reaction substrate Methyl 2-oxo-3-phenylpropanoate in Methanol substrate->reaction hydrogenation Pressurize with H₂ (4-100 atm) Heat to specified temperature (e.g., 50°C) Stir for 12-24h reaction->hydrogenation depressurize Cool and depressurize autoclave hydrogenation->depressurize concentrate Concentrate reaction mixture in vacuo depressurize->concentrate purify Purify by silica gel chromatography concentrate->purify product (S)-methyl 2-hydroxy-3-phenylpropanoate purify->product analysis Determine yield and enantiomeric excess (chiral HPLC) product->analysis

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Methodology:

  • Catalyst Preparation (in situ or pre-formed): The active catalyst, Ru(OAc)₂[(S)-BINAP], can be prepared from commercially available precursors such as [RuCl₂(benzene)]₂ and (S)-BINAP, following established literature procedures.[4]

  • Reaction Setup: In a high-pressure autoclave, dissolve methyl 2-oxo-3-phenylpropanoate (1 equivalent) in degassed methanol. Add the Ru(OAc)₂[(S)-BINAP] catalyst (0.05 - 1 mol%).

  • Hydrogenation: Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 4-100 atm. Heat the reaction mixture to 50°C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure (S)-methyl 2-hydroxy-3-phenylpropanoate.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Reduction of Methyl Benzoylformate with a Chiral NADH Model

This protocol describes the biomimetic asymmetric reduction of methyl benzoylformate using a chiral dihydronicotinamide adenine dinucleotide (NADH) model compound in the presence of a magnesium salt.

Logical Relationship Diagram:

G MBF Methyl Benzoylformate (Prochiral Ketone) Complex Ternary Complex Formation MBF->Complex NADH_model Chiral NADH Model (Hydride Source) NADH_model->Complex Mg Mg²⁺ Ion (Lewis Acid) Mg->Complex Hydride_Transfer Diastereoselective Hydride Transfer Complex->Hydride_Transfer Product (S)-Methyl Mandelate (Chiral Alcohol) Hydride_Transfer->Product NAD_oxidized Oxidized NAD⁺ Model Hydride_Transfer->NAD_oxidized

Caption: Key interactions in biomimetic reduction.

Detailed Methodology:

  • Reagents: The chiral NADH model, such as N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(S)-methyl-1,4-dihydronicotinamide, is required.[1]

  • Reaction Setup: In a dry flask under an inert atmosphere (argon or nitrogen), dissolve methyl benzoylformate (1 equivalent) and the chiral NADH model (1.1 equivalents) in anhydrous acetonitrile.

  • Initiation: Add anhydrous magnesium perchlorate (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield (S)-methyl mandelate.

  • Analysis: Determine the chemical yield and optical yield (enantiomeric excess) by chiral HPLC or by measuring the specific rotation.

Protocol 3: Biocatalytic Asymmetric Reduction with Saccharomyces cerevisiae

This protocol illustrates the use of whole-cell biocatalysis with Baker's Yeast for the asymmetric reduction of a prochiral ketoester. As noted, this specific protocol typically yields the (R)-enantiomer and serves as a template for biocatalytic methods.

Experimental Workflow Diagram:

G cluster_prep Yeast Suspension Preparation cluster_reaction Bioreduction cluster_workup Work-up and Extraction cluster_analysis Purification and Analysis yeast_prep Suspend Baker's Yeast in a buffered sucrose solution substrate Add Methyl 2-oxo-3-phenylpropanoate yeast_prep->substrate reaction Incubate with shaking at 30-37°C for 24-72h substrate->reaction centrifuge Centrifuge to remove yeast cells reaction->centrifuge extract Extract supernatant with ethyl acetate centrifuge->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product (R)-methyl 2-hydroxy-3-phenylpropanoate purify->product analysis Determine yield and e.e. (chiral GC or HPLC) product->analysis

Caption: Workflow for Baker's Yeast Reduction.

Detailed Methodology:

  • Yeast Suspension: Suspend commercially available Baker's Yeast (Saccharomyces cerevisiae) in a warm (approx. 35°C) aqueous solution of sucrose or glucose.

  • Substrate Addition: Once the yeast is actively fermenting (indicated by CO₂ evolution), add the methyl 2-oxo-3-phenylpropanoate, either neat or dissolved in a minimal amount of a water-miscible solvent like ethanol.

  • Incubation: Incubate the mixture at 30-37°C with gentle shaking for 24-72 hours. The progress of the reduction can be monitored by TLC or GC analysis of aliquots.

  • Work-up: After the reaction, add a filter aid (e.g., Celite) and filter or centrifuge to remove the yeast cells.

  • Extraction: Saturate the aqueous filtrate with sodium chloride and extract multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Characterize the product and determine the enantiomeric excess, which is expected to favor the (R)-enantiomer.[3]

References

Application Notes and Protocols: Enantioselective Reduction of Methyl 3-Phenylpyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones, such as methyl 3-phenylpyruvate (also known as methyl 2-oxo-3-phenylpropanoate), is a critical transformation in synthetic organic chemistry. The resulting chiral α-hydroxy esters, specifically methyl (R)- or (S)-2-hydroxy-3-phenylpropanoate, are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for both biocatalytic and chemocatalytic methods for the enantioselective reduction of methyl 3-phenylpyruvate and its close analogs.

Methods Overview

Two primary methodologies are highlighted for the enantioselective reduction of β-aryl α-keto esters like methyl 3-phenylpyruvate:

  • Biocatalytic Reduction using Yeast: This method employs whole-cell biocatalysts, such as various yeast strains, to perform the asymmetric reduction. It is often favored for its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.

  • Asymmetric Transfer Hydrogenation (ATH): This chemocatalytic approach utilizes transition metal complexes, typically with chiral ligands, to facilitate the reduction. Ruthenium-based catalysts are particularly effective for this transformation, offering high yields and excellent enantioselectivity.

Data Presentation

The following table summarizes the quantitative data for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate, a close structural analog of methyl 3-phenylpyruvate, using various yeast strains.

Biocatalyst StrainProduct EnantiomerEnantiomeric Excess (e.e.)Conversion/YieldReference
Saccharomyces cerevisiae(S)>92%>90%[1]
Dekera sp.(S)>92%>90%[1]
Rhodotorula minuta IFO 0920(R)95%58% (overall)[2]
Candida holmii KPY 12402(R)94%-[2]
Candida krusei SW2026(R)99.7%95.1%[1]
Kluyveromyces marxianus(R)32%>90%[1]
Baker's Yeast (pretreated)(R)>90%80-90%[1]

Experimental Protocols

Protocol 1: Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from methodologies for the reduction of ethyl 2-oxo-4-phenylbutanoate and is expected to be effective for methyl 3-phenylpyruvate.[1][3][4]

Materials:

  • Methyl 3-phenylpyruvate

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • D-Glucose

  • Yeast extract

  • Peptone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Phosphate buffer (pH 6.5-7.0)

Equipment:

  • Erlenmeyer flasks

  • Incubator shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and workup

Procedure:

  • Yeast Culture Preparation:

    • Prepare a fermentation medium consisting of D-glucose (50 g/L), yeast extract (10 g/L), and peptone (20 g/L) in deionized water.

    • Autoclave the medium and allow it to cool to room temperature.

    • Inoculate the medium with Saccharomyces cerevisiae (5 g/L).

    • Incubate the culture at 30°C with shaking at 150-200 rpm for 24-48 hours until a dense cell suspension is obtained.

  • Biocatalytic Reduction:

    • Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet with sterile phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

    • Add D-glucose to the cell suspension to a final concentration of 5% (w/v) to provide a reducing equivalent source.

    • Dissolve methyl 3-phenylpyruvate in a minimal amount of ethanol or add it directly to the reaction mixture to a final concentration of 1-5 g/L.

    • Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 24-72 hours. Monitor the reaction progress by TLC or GC/HPLC.

  • Workup and Purification:

    • After the reaction is complete, remove the yeast cells by centrifugation.

    • Saturate the supernatant with NaCl and extract with ethyl acetate (3 x volume of the supernatant).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral methyl 2-hydroxy-3-phenylpropanoate.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) with a Ru-Catalyst

This is a representative protocol for the asymmetric transfer hydrogenation of β-aryl α-keto esters.

Materials:

  • Methyl 3-phenylpyruvate

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1-2 mol%) and (S,S)-TsDPEN (2-4 mol%) in the anhydrous solvent.

    • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.

  • Asymmetric Transfer Hydrogenation:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Add the formic acid/triethylamine mixture (typically 2-5 equivalents relative to the substrate) to the catalyst solution.

    • Add methyl 3-phenylpyruvate (1 equivalent) to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., 25-40°C) for 12-24 hours. Monitor the reaction progress by TLC or GC/HPLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the chiral this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Biocatalytic Reduction Workflow

Biocatalytic_Reduction_Workflow cluster_prep Yeast Preparation cluster_reaction Bioreduction cluster_workup Product Isolation Culture Yeast Culture (S. cerevisiae) Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Bioreduction Incubation (30°C, 24-72h) Resuspend->Bioreduction Substrate Methyl 3-Phenylpyruvate Substrate->Bioreduction Glucose Glucose (Energy Source) Glucose->Bioreduction Centrifuge Centrifugation Bioreduction->Centrifuge Extract Extraction (Ethyl Acetate) Centrifuge->Extract Purify Purification (Chromatography) Extract->Purify Product Chiral Product Purify->Product

Caption: Workflow for the biocatalytic reduction of methyl 3-phenylpyruvate.

Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow cluster_catalyst Catalyst Formation cluster_reaction ATH Reaction cluster_workup Product Isolation Ru_precatalyst [RuCl₂(p-cymene)]₂ Active_Catalyst Active Ru-Catalyst (in situ) Ru_precatalyst->Active_Catalyst Ligand (S,S)-TsDPEN Ligand->Active_Catalyst Reaction Reaction (25-40°C, 12-24h) Active_Catalyst->Reaction Substrate Methyl 3-Phenylpyruvate Substrate->Reaction H_source HCOOH / Et₃N H_source->Reaction Quench Quench (Water) Reaction->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Chiral Product Purify->Product

Caption: Workflow for the asymmetric transfer hydrogenation of methyl 3-phenylpyruvate.

References

Application Notes and Protocols: Methyl 2-hydroxy-3-phenylpropanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Methyl 2-hydroxy-3-phenylpropanoate as a versatile chiral building block in asymmetric synthesis. The protocols focus on its conversion into other valuable chiral intermediates, particularly chiral amino acid derivatives, which are fundamental components in the development of numerous pharmaceuticals.

Introduction

This compound, also known as methyl phenyllactate, is a valuable chiral precursor in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for a variety of chemical transformations. The stereocenter at the C-2 position makes it an excellent starting material for the synthesis of enantiomerically pure molecules. This document will detail its application in the synthesis of chiral amines via stereoinvertive reactions, a crucial transformation in the preparation of many biologically active compounds.

Key Applications

The primary application of this compound as a chiral building block is in the synthesis of enantiomerically enriched compounds. One of the most powerful applications involves the inversion of the hydroxyl stereocenter to introduce an amine functionality, thereby converting an α-hydroxy ester into an α-amino ester. This is particularly useful as α-amino acids are the building blocks of peptides and are prevalent in a vast array of pharmaceuticals.

A key reaction to achieve this transformation is the Mitsunobu reaction , which allows for the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry.[1][2]

Data Presentation

The following table summarizes the expected quantitative data for the two-step conversion of (S)-Methyl 2-hydroxy-3-phenylpropanoate to (R)-Methyl 2-amino-3-phenylpropanoate. The data is based on typical yields and selectivities for these types of reactions found in the organic synthesis literature.

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)e.e. (%)
1Mitsunobu Reaction(S)-Methyl 2-hydroxy-3-phenylpropanoate(R)-Methyl 2-azido-3-phenylpropanoatePPh₃, DIAD, HN₃THF0 to RT4-885-95>99
2Azide Reduction(R)-Methyl 2-azido-3-phenylpropanoate(R)-Methyl 2-amino-3-phenylpropanoateH₂, Pd/CMethanolRT2-490-98>99

Experimental Protocols

Protocol 1: Synthesis of (R)-Methyl 2-azido-3-phenylpropanoate via Mitsunobu Reaction

This protocol describes the conversion of the hydroxyl group of (S)-Methyl 2-hydroxy-3-phenylpropanoate to an azide with inversion of configuration.

Materials:

  • (S)-Methyl 2-hydroxy-3-phenylpropanoate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (HN₃) solution in toluene (Caution: Highly toxic and explosive)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (S)-Methyl 2-hydroxy-3-phenylpropanoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazoic acid in toluene (1.5 eq) to the reaction mixture.

  • To this cooled, stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (R)-Methyl 2-azido-3-phenylpropanoate as a colorless oil.

Protocol 2: Synthesis of (R)-Methyl 2-amino-3-phenylpropanoate by Azide Reduction

This protocol details the reduction of the azide to the corresponding primary amine.

Materials:

  • (R)-Methyl 2-azido-3-phenylpropanoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve (R)-Methyl 2-azido-3-phenylpropanoate (1.0 eq) in methanol (10 volumes).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (R)-Methyl 2-amino-3-phenylpropanoate. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.

Visualizations

experimental_workflow start (S)-Methyl 2-hydroxy-3-phenylpropanoate mitsunobu Mitsunobu Reaction (PPh3, DIAD, HN3) start->mitsunobu Step 1 azide (R)-Methyl 2-azido-3-phenylpropanoate mitsunobu->azide reduction Azide Reduction (H2, Pd/C) azide->reduction Step 2 amine (R)-Methyl 2-amino-3-phenylpropanoate reduction->amine

Caption: Experimental workflow for the synthesis of (R)-Methyl 2-amino-3-phenylpropanoate.

logical_relationship building_block This compound (Chiral Building Block) transformation Stereospecific Transformation (e.g., Mitsunobu Reaction) building_block->transformation intermediate Chiral Amino Ester Synthon transformation->intermediate peptides Peptides intermediate->peptides pharmaceuticals Pharmaceuticals (e.g., ACE inhibitors) intermediate->pharmaceuticals other_chiral Other Chiral Molecules intermediate->other_chiral

Caption: Application of the chiral building block in synthesis.

References

Application Notes and Protocols: The Role of Methyl 2-hydroxy-3-phenylpropanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Methyl 2-hydroxy-3-phenylpropanoate as a versatile chiral building block in the synthesis of pharmaceutical intermediates. The document outlines its application in the preparation of a key intermediate for the potent anticancer agent, Paclitaxel, and discusses its potential relevance in the synthesis of other drug classes.

Introduction

This compound, a chiral ester, is a valuable starting material in medicinal chemistry and drug development. Its stereochemical configuration and functional groups—a hydroxyl group, an ester, and a phenyl ring—make it an attractive precursor for the enantioselective synthesis of complex molecules. This document details a specific application in the synthesis of a Paclitaxel side-chain intermediate and provides relevant experimental protocols.

Application 1: Synthesis of a Paclitaxel Side-Chain Intermediate

This compound is a key precursor for the synthesis of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, an important intermediate for the side-chain of Paclitaxel, a widely used chemotherapeutic agent.[1] The synthesis involves a two-step process starting from 3-hydroxy-4-phenylazetidin-2-one (HPA).[1]

Synthesis Pathway

The synthesis proceeds through the formation of 3-phenylisoserine methyl ester hydrochloride, which is then benzoylated to yield the target intermediate.

G A 3-Hydroxy-4-phenylazetidin-2-one (HPA) B 3-Phenylisoserine methyl ester hydrochloride A->B Step 1 C Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate B->C Step 2 reagent1 HCl (gas), Methanol reagent1->A reagent2 Benzoyl chloride, Triethylamine, CH2Cl2 reagent2->B

Caption: Synthesis of a Paclitaxel intermediate.

Experimental Protocol

Step 1: Preparation of 3-phenylisoserine methyl ester hydrochloride [1]

  • Dissolve 50g of 3-hydroxy-4-phenylazetidin-2-one (HPA) in 300ml of methanol.

  • Under stirring, pass HCl gas into the solution for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) using ethyl acetate as the developing agent until the starting material disappears.

  • Concentrate the reaction mixture under reduced pressure to obtain a syrup-like product.

Step 2: Preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate [1]

  • Dissolve the 3-phenylisoserine methyl ester hydrochloride from Step 1 in a mixture of 1000ml of CH2Cl2 and 100ml of triethylamine (TEA).

  • Add an additional 66ml of TEA and cool the mixture to -5°C.

  • Slowly add a solution of 22.6ml of benzoyl chloride in 200ml of dichloromethane dropwise over approximately 30 minutes.

  • Stir the reaction for 2 hours after the addition is complete.

  • Monitor the reaction by TLC (ethyl acetate/hexane = 2/1, v/v) to confirm completion.

  • Pour the reaction mixture into a 3L beaker and wash the reaction flask with 500ml of dichloromethane, adding the wash to the beaker.

  • Add 500ml of distilled water and stir thoroughly.

  • Perform a liquid-liquid extraction. Extract the aqueous phase with 250ml of dichloromethane.

  • Combine the organic phases and wash them with 700ml of 1N hydrochloric acid.

  • Wash the organic phase with 500ml of saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate it to dryness.

  • Recrystallize the crude product from ethyl acetate to obtain a white solid.

Quantitative Data
ParameterValueReference
Starting Material50g of 3-hydroxy-4-phenylazetidin-2-one[1]
Yield (Step 1)60g (100%) of syrup-like product[1]
Yield (Step 2)80g (89%) of white solid[1]
Melting Point165-166°C[1]

Potential Application in Beta-Blocker Synthesis

While direct synthetic routes from this compound to beta-blockers were not prominently found in the surveyed literature, the structural motif of beta-blockers shares some similarities. Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases.[2] The general synthesis of beta-blockers often involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.[2][3]

Generalized Synthetic Workflow for Beta-Blockers

G A Substituted Phenol B Glycidyl Ether Intermediate A->B Step 1 C Beta-Blocker B->C Step 2 reagent1 Epichlorohydrin, Base reagent1->A reagent2 Amine (e.g., Isopropylamine) reagent2->B

Caption: General synthesis of beta-blockers.

Conclusion

This compound serves as a valuable chiral precursor in pharmaceutical synthesis, with a well-documented application in the preparation of a key intermediate for the anticancer drug Paclitaxel. The detailed protocol and quantitative data provided for this synthesis highlight its utility for researchers in the field of medicinal chemistry. While its direct application in the synthesis of other major drug classes like beta-blockers is not as clearly established in the literature, its inherent chirality and functionality suggest potential for its use as a versatile building block in the development of new chemical entities. Further research may uncover broader applications of this compound in the synthesis of diverse pharmaceutical agents.

References

Application Note: Detailed 1H and 13C NMR Spectral Assignment for Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of Methyl 2-hydroxy-3-phenylpropanoate. Detailed spectral assignments are presented in tabular format, supported by established experimental protocols for data acquisition. Visual aids in the form of DOT language diagrams are included to illustrate the molecular structure with atom numbering for unambiguous assignment and to outline the experimental workflow. This document serves as a practical guide for the structural elucidation and verification of this compound, which is a valuable building block in organic synthesis and drug discovery.

Introduction

This compound (also known as methyl 3-phenyllactate) is a chiral ester with applications in the synthesis of pharmaceuticals and other bioactive molecules. Accurate structural characterization is paramount for its use in these fields. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds. This note details the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with each carbon and proton numbered to facilitate clear spectral assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Data and Assignments

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
17.35 - 7.20m5H-H-2', H-3', H-4', H-5', H-6'
24.45dd1H8.8, 4.4H-2
33.75s3H-H-OCH₃
43.15dd1H14.0, 4.4H-3a
52.98dd1H14.0, 8.8H-3b
62.80d1H5.6OH

Detailed Assignments:

  • Aromatic Protons (H-2' to H-6'): The five protons of the phenyl group appear as a complex multiplet in the range of 7.35-7.20 ppm, which is characteristic for a monosubstituted benzene ring.

  • Methine Proton (H-2): The proton at the chiral center (C-2) resonates as a doublet of doublets at 4.45 ppm. It is coupled to the two diastereotopic protons at C-3 (H-3a and H-3b) with coupling constants of 8.8 Hz and 4.4 Hz.

  • Methyl Protons (H-OCH₃): The three protons of the methyl ester group give rise to a sharp singlet at 3.75 ppm, as they have no adjacent protons to couple with.

  • Methylene Protons (H-3a and H-3b): The two protons on the benzylic carbon (C-3) are diastereotopic and thus magnetically non-equivalent. They appear as two distinct doublets of doublets. H-3a is observed at 3.15 ppm, coupled to H-2 (J = 4.4 Hz) and geminally to H-3b (J = 14.0 Hz). H-3b resonates at 2.98 ppm, coupled to H-2 (J = 8.8 Hz) and geminally to H-3a (J = 14.0 Hz).

  • Hydroxyl Proton (OH): The hydroxyl proton appears as a doublet at 2.80 ppm due to coupling with the adjacent H-2 proton. The position and multiplicity of this signal can be affected by solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear due to proton-deuterium exchange.

¹³C NMR Spectral Data and Assignments

The ¹³C NMR spectrum was recorded in CDCl₃ with chemical shifts referenced to the solvent signal at 77.16 ppm.

SignalChemical Shift (δ, ppm)Assignment
1174.5C-1 (C=O)
2136.5C-1'
3129.5C-2', C-6'
4128.6C-3', C-5'
5127.0C-4'
671.0C-2
752.5OCH₃
841.0C-3

Detailed Assignments:

  • Carbonyl Carbon (C-1): The ester carbonyl carbon is the most deshielded, appearing at 174.5 ppm.

  • Aromatic Carbons (C-1' to C-6'): The quaternary aromatic carbon (C-1') is observed at 136.5 ppm. The protonated aromatic carbons appear at 129.5 ppm (C-2', C-6'), 128.6 ppm (C-3', C-5'), and 127.0 ppm (C-4').

  • Methine Carbon (C-2): The carbon bearing the hydroxyl group (C-2) resonates at 71.0 ppm.

  • Methyl Carbon (OCH₃): The methyl carbon of the ester group is found at 52.5 ppm.

  • Methylene Carbon (C-3): The benzylic carbon (C-3) gives a signal at 41.0 ppm.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.2 s

  • Spectral Width (sw): 240 ppm

Experimental Workflow

The general workflow for acquiring the NMR data is illustrated in the following diagram.

G cluster_workflow NMR Experimental Workflow A Sample Weighing (10-100 mg) B Dissolution in CDCl3 (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Shimming, Tuning) C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Analysis & Assignment G->H

Caption: General workflow for NMR sample preparation and data acquisition.

Conclusion

This application note provides a detailed and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. The presented data and protocols are essential for the quality control and structural verification of this compound in research and development settings. The clear presentation of spectral data in tabular format, along with illustrative diagrams, facilitates easy interpretation and application of this information.

Application Note: Analysis of Methyl 2-hydroxy-3-phenylpropanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of Methyl 2-hydroxy-3-phenylpropanoate using Gas Chromatography-Mass Spectrometry (GC-MS). It includes information on the characteristic fragmentation pattern of the molecule, which is crucial for its identification and quantification in various matrices. The methodologies outlined are intended to guide researchers in developing robust analytical assays for this compound and related substances.

Introduction

This compound, also known as methyl phenyllactate, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its accurate identification and quantification are essential for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry, making it an ideal method for the analysis of this compound. This document details the expected electron ionization (EI) fragmentation pattern and provides a comprehensive protocol for its analysis.

GC-MS Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by several key fragment ions that provide structural information. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight. However, the molecular ion may be of low abundance due to the lability of the molecule under electron ionization.

The fragmentation is dominated by cleavages influenced by the hydroxyl, ester, and phenyl functional groups. The most prominent peaks in the mass spectrum are typically observed at m/z 91, 162, and 121.[1]

Table 1: Key Fragment Ions of this compound

m/zProposed Fragment IonRelative Abundance
180[C₁₀H₁₂O₃]⁺ (Molecular Ion)Low
162[M - H₂O]⁺High
121[M - COOCH₃]⁺High
91[C₇H₇]⁺ (Tropylium ion)Base Peak
92Isotopic peak or rearrangement productModerate

The fragmentation process is initiated by the ionization of the molecule, followed by a series of bond cleavages and rearrangements to form stable fragment ions. The formation of the tropylium ion (m/z 91) is a very common and characteristic fragmentation for compounds containing a benzyl group. Alpha-cleavage adjacent to the hydroxyl group and loss of the methoxycarbonyl group are also significant fragmentation pathways.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M This compound [M]⁺˙ m/z = 180 F162 [M - H₂O]⁺˙ m/z = 162 M->F162 - H₂O F121 [M - COOCH₃]⁺ m/z = 121 M->F121 - •COOCH₃ F91 Tropylium ion [C₇H₇]⁺ m/z = 91 M->F91 β-cleavage F121->F91 - CH₂O

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethyl acetate.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Extraction (if applicable): For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

  • Derivatization (optional): To improve volatility and thermal stability, derivatization of the hydroxyl group (e.g., silylation with BSTFA) can be performed. However, for many applications, the underivatized compound can be analyzed directly.

2. GC-MS Instrumentation and Parameters

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent)
Injection ModeSplitless or Split (e.g., 10:1)
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-450
Solvent Delay3-5 min

3. Data Acquisition and Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectra for each standard and sample injection.

  • Identify the peak corresponding to this compound based on its retention time and the characteristic mass spectrum.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 91) against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions GCMS Inject into GC-MS Standard->GCMS Sample Extract/Dilute Sample Sample->GCMS Acquire Acquire Data (TIC and Spectra) GCMS->Acquire Identify Identify Peak (Retention Time & Mass Spectrum) Acquire->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for GC-MS analysis.

Conclusion

This application note provides a comprehensive guide for the GC-MS analysis of this compound. The detailed fragmentation pattern and experimental protocol will aid researchers in the reliable identification and quantification of this compound. The provided methodologies can be adapted and optimized for specific research and development needs, ensuring accurate and reproducible results.

References

Application Note: Chiral HPLC Method for the Enantioselective Separation of Phenyllactate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound produced by lactic acid bacteria.[1] Its chirality is a critical aspect, as the D- and L-enantiomers can exhibit different biological activities. Consequently, a robust and reliable analytical method for separating and quantifying these enantiomers is essential for research, development, and quality control in the pharmaceutical, food, and biotechnology industries. This application note details two effective chiral High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of D- and L-phenyllactate. The first method employs a chiral stationary phase (CSP), while the second utilizes a chiral mobile phase additive (CMPA).

Methodology

Two primary strategies were evaluated for the enantiomeric separation of phenyllactate:

  • Chiral Stationary Phase (CSP) Method: This approach utilizes a column where the stationary phase itself is chiral, directly enabling the differential interaction with the enantiomers.

  • Chiral Mobile Phase Additive (CMPA) Method: This technique involves the addition of a chiral selector to the mobile phase, which forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on a standard achiral column.

The experimental protocols for both methods are outlined below.

Results and Discussion

Both the CSP and CMPA methods successfully achieved baseline separation of the phenyllactate enantiomers. The choice of method may depend on the availability of specific columns and laboratory resources.

The CSP method using the Chiralcel OJ-H column provided a direct and efficient separation. The normal-phase conditions with a hexane-isopropanol mobile phase containing trifluoroacetic acid resulted in good peak shape and resolution.[2][3]

The CMPA method offers a flexible and cost-effective alternative as it employs a standard C18 column.[4] The key to this method is the inclusion of hydroxypropyl-β-cyclodextrin in the mobile phase, which acts as the chiral selector.[4] Optimization of the mobile phase pH and the concentration of the chiral additive are crucial for achieving optimal separation.[4]

A summary of the chromatographic conditions and performance for both methods is presented in Table 1.

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Method

1. Materials and Reagents

  • Racemic phenyllactic acid standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

2. Instrumentation

  • HPLC system with a pump, autosampler, and UV detector

  • Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm)[2][3]

3. Chromatographic Conditions

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v) containing 0.1% TFA[2][3]

  • Flow Rate: 0.5 mL/min[2][3]

  • Column Temperature: 25°C[2][3]

  • Detection Wavelength: 261 nm[2][3]

  • Injection Volume: 10 µL

4. Sample Preparation

  • Dissolve the racemic phenyllactic acid standard in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Procedure

  • Equilibrate the Chiralcel OJ-H column with the mobile phase for at least 30 minutes at a flow rate of 0.5 mL/min.

  • Inject 10 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify the enantiomers based on their retention times (if individual standards are available) or by comparing the results with published data.

Protocol 2: Chiral Mobile Phase Additive (CMPA) Method

1. Materials and Reagents

  • Racemic phenyllactic acid standard

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 4.0-5.5, 20 mM)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

2. Instrumentation

  • HPLC system with a pump, autosampler, and UV detector

  • Inertsil ODS-SP C18 column (150 mm x 4.6 mm, 5 µm)[4]

3. Chromatographic Conditions

  • Mobile Phase: Methanol and 20 mM phosphate buffer (pH 4.0-5.5) containing 25 mM HP-β-CD. The ratio of methanol to buffer needs to be optimized.[4]

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Column Temperature: Ambient (can be optimized)

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 20 µL

4. Sample Preparation

  • Prepare the mobile phase by dissolving the appropriate amount of HP-β-CD in the phosphate buffer and then mixing it with methanol.

  • Dissolve the racemic phenyllactic acid standard in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Procedure

  • Equilibrate the C18 column with the mobile phase containing HP-β-CD for at least 30 minutes.

  • Inject 20 µL of the prepared sample.

  • Run the analysis.

  • The elution order of the enantiomers will depend on the specific interactions with the HP-β-CD complex.

Data Presentation

Table 1: Summary of Chiral HPLC Method Parameters for Phenyllactate Enantiomer Separation

ParameterMethod 1: Chiral Stationary Phase (CSP)Method 2: Chiral Mobile Phase Additive (CMPA)
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[2][3]Inertsil ODS-SP C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase Hexane:Isopropanol (90:10, v/v) + 0.1% TFA[2][3]Methanol:20 mM Phosphate Buffer (pH 4.0-5.5) + 25 mM HP-β-CD[4]
Flow Rate 0.5 mL/min[2][3]1.0 mL/min (starting point)
Temperature 25°C[2][3]Ambient
Detection UV at 261 nm[2][3]UV at 210 nm[5]
Injection Volume 10 µL20 µL
LOD Not specified0.3 µg/mL (for D-PLA)[4]
LOQ Not specified0.7 µg/mL (for D-PLA)[4]

Visualizations

Chiral_HPLC_Method_Development_Workflow start Start: Define Analytical Goal (Separate Phenyllactate Enantiomers) strategy Select Separation Strategy start->strategy csp_path Method 1: Chiral Stationary Phase (CSP) strategy->csp_path Direct cmpa_path Method 2: Chiral Mobile Phase Additive (CMPA) strategy->cmpa_path Indirect csp_column Select CSP Column (e.g., Chiralcel OJ-H) csp_path->csp_column cmpa_column Select Achiral Column (e.g., C18) cmpa_path->cmpa_column csp_mobile_phase Develop Mobile Phase (e.g., Hexane:IPA + TFA) csp_column->csp_mobile_phase csp_optimize Optimize Parameters (Flow Rate, Temperature) csp_mobile_phase->csp_optimize validation Method Validation (Linearity, Precision, Accuracy) csp_optimize->validation cmpa_additive Select Chiral Additive (e.g., HP-β-CD) cmpa_column->cmpa_additive cmpa_mobile_phase Develop Mobile Phase (e.g., Methanol:Buffer) cmpa_additive->cmpa_mobile_phase cmpa_optimize Optimize Parameters (pH, Additive Conc., Flow Rate) cmpa_mobile_phase->cmpa_optimize cmpa_optimize->validation analysis Sample Analysis validation->analysis

Caption: Workflow for Chiral HPLC Method Development.

References

Application Notes and Protocols for the Derivatization of Methyl 2-hydroxy-3-phenylpropanoate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-hydroxy-3-phenylpropanoate is a chemical compound that, due to its polar hydroxyl group, exhibits low volatility, making direct analysis by gas chromatography (GC) challenging.[1][2] Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, for instance, by increasing their volatility and thermal stability.[3][4] This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[2][5][6]

Principle of Silylation

Silylation involves replacing the active hydrogen of the hydroxyl group in this compound with a non-polar trimethylsilyl (TMS) group.[2] This process is typically achieved using a silylating reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][5] The resulting TMS-ether derivative is significantly more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity during GC analysis.[7]

Experimental Workflow and Protocols

The overall process involves sample preparation, derivatization of the hydroxyl group via silylation, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

G Experimental Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Sample containing This compound B Evaporate solvent to dryness (under gentle N2 stream) A->B C Reconstitute in Anhydrous Solvent (e.g., Pyridine) B->C D Add Silylating Reagent (e.g., MSTFA or BSTFA + 1% TMCS) C->D E Incubate at 60-70°C for 30-60 minutes D->E F Cool to Room Temperature E->F G Inject sample into GC-MS F->G H Data Acquisition & Analysis (Retention Time, Mass Spectra) G->H

Caption: Workflow for silylation and GC-MS analysis.

Protocol 1: Silylation using MSTFA

This protocol details the derivatization of this compound using MSTFA, a highly effective silylating agent.[8] The by-products of MSTFA are volatile, which is advantageous for identifying compounds that might otherwise be obscured in the GC analysis.[8]

Materials:

  • This compound sample or standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine or Dichloromethane

  • 2 mL glass GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place a known quantity of the sample into a 2 mL GC vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as moisture deactivates the silylating reagent.[3][4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample residue.

  • Derivatization: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for approximately 30 seconds. Place the vial in a heating block or oven set to 60°C for 30-60 minutes to ensure complete derivatization.[5]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature before opening.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of Derivatized Sample

The following are typical GC-MS parameters for the analysis of the TMS-derivatized this compound. Parameters should be optimized for the specific instrumentation being used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • GC Column: A low- to mid-polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended. Avoid phases with active hydroxyl groups.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z range 50-550) for qualitative identification and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Data Presentation

Successful derivatization and GC-MS analysis should yield reliable and reproducible quantitative data. The table below summarizes typical performance characteristics expected from such a method.

Performance MetricExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Precision (RSD%) < 15%
Recovery 90 - 110%

Note: These values are representative and should be experimentally determined and validated for each specific application and matrix.

Expected Results and Data Analysis

The derivatization reaction replaces the active hydrogen on the hydroxyl group with a TMS group.

G reactant1 This compound (Analyte with -OH group) product1 TMS-ether Derivative (Volatile, GC-amenable) reactant1->product1 Silylation (Heat) reactant2 MSTFA (Silylating Reagent) reactant2->product1 product2 N-methyltrifluoroacetamide (Volatile By-product) reactant2->product2

Caption: Silylation reaction of the target analyte.

Qualitative Analysis: The TMS derivative of this compound will have a significantly shorter retention time compared to the underivatized, polar parent compound (if it elutes at all). Identification is confirmed by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern. The mass spectrum of the TMS derivative is expected to show a molecular ion peak (M+) corresponding to the increased molecular weight and characteristic fragments from the loss of methyl (-15 Da) and trimethylsilyl (-73 Da) groups.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-phenylpropanoate, also known as methyl phenyllactate, is a valuable chiral building block and key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is found in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two primary synthetic strategies: Route A - Fischer Esterification of 3-Phenyllactic Acid and Route B - Asymmetric Synthesis . These methods are compared based on key performance indicators to aid researchers and process chemists in selecting the most appropriate route for their specific needs.

Comparison of Large-Scale Synthetic Routes

The selection of a synthetic route for industrial-scale production depends on various factors including cost of starting materials, catalyst efficiency, operational simplicity, product yield and purity, and waste management. Below is a summary of the key quantitative data for the primary synthesis routes to this compound.

ParameterRoute A: Fischer EsterificationRoute B: Asymmetric Synthesis (Illustrative)
Starting Material 3-Phenyllactic AcidPrecursor with prochiral center (e.g., Methyl Phenylpyruvate)
Key Reagents Methanol, Acid Catalyst (e.g., H₂SO₄)Chiral Catalyst, Hydrogen Source
Typical Yield >90%>95%
Product Purity High, requires purificationHigh, may require purification
Key Advantages Simple, cost-effectiveHigh enantioselectivity
Key Challenges Equilibrium reaction, water removalCatalyst cost and sensitivity

Route A: Fischer Esterification of 3-Phenyllactic Acid

This classical approach involves the acid-catalyzed esterification of 3-phenyllactic acid with methanol. To drive the equilibrium towards the product, an excess of methanol is typically used, and the water generated during the reaction is removed.

Experimental Protocol: Large-Scale Fischer Esterification

Materials and Equipment:

  • Glass-lined reactor with reflux condenser, mechanical stirrer, and temperature control

  • 3-Phenyllactic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Charge the glass-lined reactor with 3-phenyllactic acid and an excess of anhydrous methanol (typically 5-10 molar equivalents).

  • Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%) to the reaction mixture. The addition is exothermic, so maintain the temperature below 30°C.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product of high purity.

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Start: Charge Reactor add_catalyst Add H₂SO₄ Catalyst start->add_catalyst Methanol, 3-Phenyllactic Acid reflux Reflux (4-6h) add_catalyst->reflux solvent_removal Remove Excess Methanol reflux->solvent_removal neutralization Neutralize with NaHCO₃ solvent_removal->neutralization extraction Solvent Extraction neutralization->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentrate drying->concentration purification Vacuum Distillation concentration->purification end_product Final Product purification->end_product

Caption: Workflow for the large-scale synthesis of this compound via Fischer Esterification.

Route B: Asymmetric Synthesis

For applications requiring high enantiopurity, asymmetric synthesis is the preferred method. One common approach is the asymmetric hydrogenation of a prochiral ketoester, such as methyl phenylpyruvate, using a chiral catalyst.

Illustrative Experimental Protocol: Asymmetric Hydrogenation

Materials and Equipment:

  • High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls

  • Methyl Phenylpyruvate

  • Chiral Catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand)

  • Hydrogen gas (high purity)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

  • Filtration system

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), charge the high-pressure autoclave with the chiral catalyst and the substrate, methyl phenylpyruvate, dissolved in an anhydrous, degassed solvent.

  • Reaction: Seal the reactor and purge it several times with high-purity hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and heat to the specified temperature.

  • Monitoring: Maintain the reaction under constant stirring and monitor the hydrogen uptake to determine the reaction progress. The reaction time will depend on the catalyst activity and reaction conditions.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst (if heterogeneous).

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification, if necessary, can be achieved by chromatography or distillation.

Asymmetric_Synthesis_Overview cluster_main Asymmetric Synthesis Strategies start Prochiral Precursor (e.g., Methyl Phenylpyruvate) chemo Chemo-catalysis start->chemo Chiral Metal Catalyst + H₂ bio Bio-catalysis start->bio Enzyme (e.g., Reductase) + Co-factor product Enantiopure This compound chemo->product bio->product

Caption: Overview of asymmetric synthesis strategies for this compound.

Safety Considerations

  • Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, must be worn. The reaction should be carried out in a well-ventilated area.

  • Asymmetric Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a properly rated high-pressure reactor in a designated area with appropriate safety measures, including proper ventilation and grounding of equipment.

  • General: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through either Fischer esterification of 3-phenyllactic acid or asymmetric synthesis routes. The choice between these methods will be dictated by the specific requirements of the final product, particularly with respect to enantiomeric purity, and economic considerations of the overall process. The protocols and data presented in these application notes provide a foundation for the successful scale-up and production of this important chemical intermediate.

Application Notes and Protocols for the Esterification of 3-Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of various esters of 3-phenyllactic acid, a compound of interest in drug development and various industrial applications. The protocols described herein cover classical chemical methods, including Fischer and Steglich esterification, providing flexibility for different substrate requirements and sensitivities.

Introduction

3-Phenyllactic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its ester derivatives are of significant interest as they can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This document outlines detailed protocols for the preparation of methyl, ethyl, and benzyl esters of 3-phenyllactic acid.

Experimental Protocols

Two primary methods for the esterification of 3-phenyllactic acid are presented: Fischer-Speier Esterification and Steglich Esterification.

Fischer-Speier Esterification

This acid-catalyzed method is a classical approach suitable for the synthesis of simple alkyl esters.[1][2] It is a reversible reaction, and thus, an excess of the alcohol is typically used to drive the equilibrium towards the product.[1]

Materials:

  • 3-Phenyllactic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of 3-phenyllactic acid (1.0 eq) in anhydrous methanol (20-50 eq, serving as both reactant and solvent), add concentrated sulfuric acid (0.1-0.3 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-phenyllactate.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ester.

This procedure is analogous to the synthesis of the methyl ester, substituting methanol with ethanol.

Procedure:

  • Follow the procedure for Protocol 1.1, using anhydrous ethanol in place of methanol. The reaction is typically refluxed at approximately 78 °C.

  • The work-up and purification steps are identical.

For less volatile alcohols like benzyl alcohol, a solvent such as toluene can be used to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus. p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst in this variation.[2]

Materials:

  • 3-Phenyllactic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-phenyllactic acid (1.0 eq), benzyl alcohol (1.2-1.5 eq), and p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Steglich Esterification

This method is ideal for substrates that are sensitive to acidic conditions and for the coupling of sterically hindered alcohols. It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[4][5][6] The reaction is generally performed at room temperature.[6]

Materials:

  • 3-Phenyllactic acid

  • Ethanol, anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-phenyllactic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the esterification of 3-phenyllactic acid based on the protocols described and data from analogous reactions in the literature.

Ester Method Alcohol Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%)
Methyl 3-phenyllactateFischerMethanolH₂SO₄MethanolReflux (65)2-685-95[3]
Ethyl 3-phenyllactateFischerEthanolH₂SO₄EthanolReflux (78)3-880-90
Benzyl 3-phenyllactateFischerBenzyl Alcoholp-TsOHTolueneReflux (110)4-870-85
Ethyl 3-phenyllactateSteglichEthanolDCC/DMAPDCMRT2-485-95[6]
Benzyl 3-phenyllactateSteglichBenzyl AlcoholDCC/DMAPDCMRT2-580-90

Yields are estimates based on typical outcomes for these reaction types and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow Diagrams

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification Reactants 3-Phenyllactic Acid + Alcohol (excess) Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Reactants->Catalyst Solvent Alcohol or Toluene Catalyst->Solvent Reflux Heat to Reflux Solvent->Reflux Quench Cool & Concentrate Reflux->Quench Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Ester Chromatography->Product Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 3-Phenyllactic Acid + Alcohol Reagents DCC + DMAP (cat.) Reactants->Reagents Solvent Anhydrous DCM Reagents->Solvent Stir Stir at RT Solvent->Stir Filter Filter DCU Stir->Filter Wash Wash with HCl, NaHCO₃ & Brine Filter->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Ester Chromatography->Product Fischer_Mechanism RCOOH R-COOH Protonated_RCOOH R-C(=O⁺H)-OH RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate2 R-C(OH)₂(OR') Protonated_RCOOH->Tetrahedral_Intermediate2 + R'-OH ROH R'-OH Tetrahedral_Intermediate1 R-C(OH)(O⁺H₂)-OR' Protonated_Ester R-C(=O⁺H)-OR' Tetrahedral_Intermediate1->Protonated_Ester - H₂O Tetrahedral_Intermediate2->Tetrahedral_Intermediate1 + H⁺ Ester R-COOR' Protonated_Ester->Ester - H⁺ H2O H₂O Steglich_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_DMAP Acyl-DMAP⁺ Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU DCU O_Acylisourea->DCU + R'-OH - Ester DMAP DMAP Ester R-COOR' Acyl_DMAP->Ester + R'-OH ROH R'-OH

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of Methyl 2-hydroxy-3-phenylpropanoate synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic routes include the Reformatsky reaction, and a two-step process involving the synthesis of 2-hydroxy-3-phenylpropanoic acid followed by Fischer esterification. An enzymatic approach can also be employed for stereoselective synthesis.

Q2: Which synthesis method generally provides the highest yield?

A2: The two-step synthesis starting from L-phenylalanine to produce (S)-2-hydroxy-3-phenylpropanoic acid, followed by Fischer esterification, has been reported with very high yields for the initial step (around 96%).[1] The subsequent esterification is also typically a high-yield reaction. While the Reformatsky reaction is a direct method, reported yields for similar esters are in the range of 52-86%.[2]

Q3: What are the common side reactions that can lower the yield?

A3: In the Reformatsky reaction, potential side reactions include the self-condensation of the alpha-halo ester and dehydration of the desired β-hydroxy ester to form an α,β-unsaturated ester. During Fischer esterification, the primary issue is the establishment of an equilibrium that may not favor the product, and potential side reactions at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion and identify any side products.

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purification are vacuum distillation to remove low-boiling impurities and unreacted starting materials, and column chromatography on silica gel for separating the product from closely related impurities. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also be effective for obtaining a high-purity solid product.[3]

Troubleshooting Guides

Low Yield
IssuePossible Cause(s)Recommended Solution(s)
Low yield in Reformatsky Reaction - Inactive Zinc: The surface of the zinc metal may be oxidized, preventing the reaction from initiating. - Wet Solvents/Reagents: The organozinc intermediate is moisture-sensitive. - Low Reaction Temperature: The reaction may be too slow at lower temperatures.- Activate the zinc prior to the reaction using methods such as washing with dilute HCl, followed by water, methanol, and ether, then drying under vacuum. - Ensure all glassware is oven-dried and solvents are anhydrous. - Gradually increase the reaction temperature and monitor the progress by TLC.
Low yield in Fischer Esterification - Equilibrium Not Favoring Product: The reaction is reversible and the presence of water (a byproduct) can shift the equilibrium back to the reactants. - Insufficient Catalyst: The reaction rate may be too slow with an inadequate amount of acid catalyst. - Steric Hindrance: Although not a major issue for this molecule, bulky starting materials can slow down the reaction.- Use a large excess of methanol, which also serves as the solvent, to drive the equilibrium forward. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. - Ensure a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.
Product Loss During Workup - Incomplete Extraction: The product may have some water solubility, leading to loss in the aqueous phase during extraction. - Emulsion Formation: Stable emulsions can form during extraction, making phase separation difficult.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - To break emulsions, add brine (saturated NaCl solution) or gently swirl instead of vigorous shaking.
Product Purity Issues
IssuePossible Cause(s)Recommended Solution(s)
Presence of Starting Materials in Final Product - Incomplete Reaction: The reaction was not allowed to proceed to completion.- Increase the reaction time and monitor by TLC until the starting material is consumed. - If the reaction has stalled, consider adding more reagent or catalyst.
Formation of α,β-Unsaturated Ester - Dehydration during Reaction or Workup: Acidic conditions and/or high temperatures can cause the elimination of the hydroxyl group.- Maintain moderate reaction temperatures. - Neutralize the reaction mixture promptly during workup.
Difficulty in Separating Product from Side Products - Similar Polarity of Compounds: The product and impurities may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography by trying different solvent mixtures with varying polarities. - Consider using a different stationary phase (e.g., alumina) if silica gel is not effective. - Recrystallization can be a powerful technique for separating closely related compounds.[3]

Data Presentation

Comparison of Synthetic Routes for this compound
Synthetic RouteStarting MaterialsKey Reagents/CatalystsReported/Expected YieldAdvantagesDisadvantages
Reformatsky Reaction Benzaldehyde, Methyl bromoacetateZinc, Iodine (activator)52-86% (for similar esters)[2]One-step reaction.Requires anhydrous conditions; yield can be variable.
Two-Step Synthesis L-Phenylalanine, Methanol1. NaNO₂, H₂SO₄ 2. H₂SO₄ or p-TsOH>90% (overall)[1]High yield; stereospecific.Two separate reaction steps are required.

Experimental Protocols

Protocol 1: Synthesis via Reformatsky Reaction

This protocol is adapted from the synthesis of a similar ethyl ester.

Materials:

  • Benzaldehyde

  • Methyl bromoacetate

  • Zinc dust (activated)

  • Iodine

  • Anhydrous toluene

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust and a crystal of iodine to anhydrous toluene.

  • Heat the mixture to reflux for a few minutes to activate the zinc, then cool to room temperature.

  • Add a solution of benzaldehyde and methyl bromoacetate in anhydrous toluene dropwise to the zinc suspension with stirring.

  • After the addition is complete, gently heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and quench with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Two-Step Synthesis from L-Phenylalanine

Step A: Synthesis of (S)-2-hydroxy-3-phenylpropanoic acid [1]

Materials:

  • L-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • 1M Sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve L-phenylalanine in 1M H₂SO₄ and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield (S)-2-hydroxy-3-phenylpropanoic acid. A yield of 96% has been reported for this step.[1]

Step B: Fischer Esterification

Materials:

  • (S)-2-hydroxy-3-phenylpropanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

Procedure:

  • Dissolve (S)-2-hydroxy-3-phenylpropanoic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude this compound.

  • Purify by vacuum distillation or column chromatography as needed.

Mandatory Visualization

Synthesis_Workflow cluster_reformatsky Reformatsky Reaction start_r Benzaldehyde + Methyl Bromoacetate reagents_r Activated Zinc Anhydrous Toluene reaction_r Reaction start_r->reaction_r reagents_r->reaction_r workup_r Acidic Workup & Extraction reaction_r->workup_r purification_r Column Chromatography workup_r->purification_r product_r Methyl 2-hydroxy-3- phenylpropanoate purification_r->product_r Two_Step_Synthesis_Workflow cluster_two_step Two-Step Synthesis start_ts L-Phenylalanine step1 Diazotization (NaNO2, H2SO4) start_ts->step1 intermediate 2-hydroxy-3-phenyl- propanoic acid step1->intermediate step2 Fischer Esterification (Methanol, H2SO4) intermediate->step2 workup_ts Neutralization & Extraction step2->workup_ts purification_ts Distillation/Chromatography workup_ts->purification_ts product_ts Methyl 2-hydroxy-3- phenylpropanoate purification_ts->product_ts Troubleshooting_Logic cluster_reaction_issues Reaction Troubleshooting cluster_workup_issues Workup Troubleshooting cluster_purity_issues Purity Troubleshooting start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_workup Issues During Workup? start->check_workup check_purity Product Impure? start->check_purity reagent_quality Check Reagent Purity & Activity check_reaction->reagent_quality Yes reaction_conditions Optimize Temperature & Time check_reaction->reaction_conditions Yes catalyst_issue Verify Catalyst Loading & Activity check_reaction->catalyst_issue Yes extraction_loss Perform Multiple Extractions check_workup->extraction_loss Yes emulsion Break Emulsion (add brine) check_workup->emulsion Yes optimize_chromatography Optimize Column Chromatography check_purity->optimize_chromatography Yes recrystallize Perform Recrystallization check_purity->recrystallize Yes

References

Identifying and minimizing side-products in methyl 3-phenylpyruvate reduction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side-products during the reduction of methyl 3-phenylpyruvate to methyl 3-hydroxy-3-phenylpropanoate.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of 3-Phenyl-1,2-propanediol (Over-reduction Product)

Question: My reaction is showing a significant peak corresponding to 3-phenyl-1,2-propanediol. How can I minimize this over-reduction?

Answer: The formation of 3-phenyl-1,2-propanediol results from the reduction of both the ketone and the ester functionalities. To minimize this side-product, consider the following strategies:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally selective for ketones over esters at low temperatures.[1][2] However, the α-keto group can activate the ester for reduction. Lithium borohydride (LiBH₄) is a milder reducing agent than LiAlH₄ and may offer better selectivity. Avoid strong reducing agents like lithium aluminum hydride (LiAlH₄) which will readily reduce both functional groups.[3]

  • Reaction Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -20 °C). Lower temperatures decrease the rate of ester reduction more significantly than ketone reduction, thus enhancing selectivity.

  • Stoichiometry of Reducing Agent: Use a controlled amount of the reducing agent. A slight excess (1.0-1.2 equivalents) is often sufficient for the ketone reduction. Using a large excess of NaBH₄ will promote the reduction of the ester.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged reaction times will lead to increased formation of the diol.

Experimental Protocol: Selective Reduction with NaBH₄

  • Dissolve methyl 3-phenylpyruvate (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by slowly adding 1 M HCl until the pH is acidic, which will also decompose the excess borohydride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS or ¹H NMR to determine the ratio of the desired product to the diol.

Issue 2: Formation of Ethyl 3-Hydroxy-3-phenylpropanoate (Transesterification Product)

Question: I am using ethanol as a solvent and I am observing the formation of the corresponding ethyl ester. How can I avoid this?

Answer: Transesterification can occur when using an alcohol solvent that is different from the alcohol moiety of the ester, especially under basic conditions which can be generated during the workup, or if using alkoxide bases.

  • Solvent Choice: To avoid transesterification, use methanol as the solvent for the reduction of methyl 3-phenylpyruvate.

  • Aprotic Solvents: Alternatively, aprotic solvents like THF or diethyl ether can be used. However, NaBH₄ has lower solubility in these solvents, which may require longer reaction times or the use of additives.

  • Workup Procedure: Neutralize the reaction mixture carefully with acid before extraction to avoid prolonged exposure to basic conditions that can catalyze transesterification.

Issue 3: Presence of High Molecular Weight Impurities (Aldol Condensation Products)

Question: My crude product shows some high molecular weight impurities that I suspect are from side reactions of the starting material. What could be the cause and how can I prevent it?

Answer: Methyl 3-phenylpyruvate has an enolizable proton alpha to the ester group. Under basic conditions, this can lead to self-condensation (aldol-type reaction) or other side reactions.

  • Control of Basicity: The borohydride reagent can create a basic reaction medium. While some level of basicity is inherent, avoid adding external bases unless necessary for a specific protocol.

  • Temperature Control: Higher temperatures can promote side reactions. Maintaining a low reaction temperature is crucial.

  • Purity of Starting Material: Ensure the starting methyl 3-phenylpyruvate is pure and free from acidic or basic impurities that could catalyze side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of methyl 3-phenylpyruvate?

A1: The primary and desired product is methyl 3-hydroxy-3-phenylpropanoate, where the ketone group is selectively reduced to a hydroxyl group.

Q2: What are the most common side-products in the NaBH₄ reduction of methyl 3-phenylpyruvate?

A2: The most common side-products are:

  • 3-Phenyl-1,2-propanediol: From the over-reduction of both the ketone and the ester.

  • Transesterification Product: For example, ethyl 3-hydroxy-3-phenylpropanoate if ethanol is used as the solvent.

  • Aldol Condensation Products: High molecular weight impurities formed from the self-condensation of the starting material under basic conditions.[4][5]

Q3: Can catalytic hydrogenation be used for this reduction, and what are the potential side-products?

A3: Yes, catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) is a common method for reducing ketones.[4] Potential side-products include:

  • Methyl 3-phenylpropanoate: If the catalyst is not selective, the benzylic alcohol can be hydrogenolyzed, although this is more common for benzylic halides and ethers.

  • Over-reduction: Similar to NaBH₄, prolonged reaction times or harsh conditions can lead to the reduction of the ester group.

  • Aromatic Ring Reduction: Under harsh conditions (high pressure and temperature), the phenyl ring can be hydrogenated to a cyclohexyl ring.

Q4: How can I analyze the purity of my methyl 3-hydroxy-3-phenylpropanoate and quantify the side-products?

A4: A combination of analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components, including the desired product and side-products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the main product and impurities and to determine their relative ratios by integration.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both purity analysis and purification. Chiral HPLC can be used to determine the enantiomeric purity if an asymmetric reduction is performed.[6]

Q5: My desired product, methyl 3-hydroxy-3-phenylpropanoate, appears to be degrading during purification by distillation. What should I do?

A5: The product is a β-hydroxy ester, which can be susceptible to thermal degradation. To minimize degradation:

  • Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point.

  • Column Chromatography: For smaller scales, purification by silica gel column chromatography is a milder alternative to distillation.

Data Presentation

Table 1: Hypothetical Product Distribution in the Reduction of Methyl 3-Phenylpyruvate under Various Conditions.

Reducing AgentSolventTemperature (°C)Equivalents of ReductantMethyl 3-hydroxy-3-phenylpropanoate (%)3-Phenyl-1,2-propanediol (%)Other Byproducts (%)
NaBH₄Methanol252.080155
NaBH₄Methanol01.19541
NaBH₄Ethanol251.585 (as methyl & ethyl ester)105
LiAlH₄THF01.0<5>90<5
H₂ (50 psi), Pd/CMethanol25Catalytic9253

Note: The data in this table is illustrative and represents typical outcomes. Actual results may vary based on specific reaction conditions and execution.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • To a high-pressure reaction vessel, add methyl 3-phenylpyruvate (1 equivalent) and a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the crude product for purity and side-product formation.

Mandatory Visualizations

Reaction_Pathway start Methyl 3-phenylpyruvate product Methyl 3-hydroxy-3-phenylpropanoate start->product Selective Reduction (e.g., NaBH4, 0°C) side_product1 3-Phenyl-1,2-propanediol (Over-reduction) start->side_product1 Strong/Excess Reductant (e.g., LiAlH4, excess NaBH4) side_product2 Ethyl 3-hydroxy-3-phenylpropanoate (Transesterification) start->side_product2 EtOH Solvent side_product3 Aldol Condensation Products start->side_product3 Basic Conditions

Caption: Reaction pathways in the reduction of methyl 3-phenylpyruvate.

Troubleshooting_Workflow start Reaction Complete Analyze Crude Product check_purity Identify Side-Products (GC-MS, NMR) start->check_purity over_reduction Over-reduction Product (Diol) check_purity->over_reduction Diol Detected transesterification Transesterification Product check_purity->transesterification Transesterification Detected aldol Aldol Products check_purity->aldol High MW Impurities pure_product Desired Product (High Purity) check_purity->pure_product No Significant Impurities solution1 - Lower Temperature - Reduce Amount of Reductant - Shorter Reaction Time over_reduction->solution1 solution2 - Use Methanol as Solvent - Use Aprotic Solvent (THF) - Careful Acidic Workup transesterification->solution2 solution3 - Ensure Neutral/Acidic Conditions - Low Temperature aldol->solution3

Caption: Troubleshooting workflow for identifying and addressing side-products.

References

Technical Support Center: Troubleshooting Poor Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial?

A1: Enantiomeric excess (ee) is a measurement of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in a mixture in greater amounts than the other. In drug development, different enantiomers of a molecule can have vastly different biological activities; one may be therapeutic while the other could be inactive or even harmful.[1] Therefore, achieving high enantiomeric excess is critical for the safety and efficacy of pharmaceutical products.[2]

Q2: What are the fundamental principles of achieving high enantioselectivity in a reaction?

A2: Enantioselectivity is achieved by using a chiral feature—such as a chiral catalyst, auxiliary, or solvent—that creates a diastereomeric interaction with the substrate at the transition state.[1] This interaction lowers the activation energy for the formation of one enantiomer compared to the other, leading to its predominant formation.[1] The efficiency of this process depends on the intricate interplay between the substrate, the chiral catalyst, and the reaction conditions.[3]

Q3: What are the common analytical methods for determining enantiomeric excess?

A3: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[4][5] These techniques use a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.[6][7] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and chiroptical methods like circular dichroism (CD).[5][8]

Troubleshooting Guides

Q4: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

A4: The primary and most crucial step is to rigorously validate your analytical method (chiral HPLC or GC).[4][9] An unvalidated or inaccurate method can provide misleading % ee values.[4]

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate.[4][9]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate. You can prepare standards with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) to check this.[4]

  • Precision: Ensure that repeated measurements of the same sample yield consistent results. The relative standard deviation (RSD) should typically be less than 2%.[4]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers.[4] A common pitfall is assuming equal detector response for both enantiomers, which can lead to inaccurate ratio determination.[4]

Q5: I have validated my analytical method, but my % ee is still low and inconsistent. What should I investigate next?

A5: After ruling out analytical error, the next step is to scrutinize the purity and quality of all reagents, solvents, and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[4][10]

Checklist for Reagents, Solvents, and Catalyst:

  • Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of a racemic product.[4] Consider repurifying your substrate by recrystallization, distillation, or chromatography.[4][9] The presence of other stereoisomers in the starting material will also directly impact the final stereochemical outcome.[11]

  • Solvent Quality: Ensure solvents are anhydrous and free of peroxides or other impurities, as these can quench or poison the catalyst.[9][11] Using freshly distilled or high-purity anhydrous solvents is recommended.[9]

  • Catalyst Purity and Integrity: The chemical and enantiomeric purity of your catalyst is paramount.[10][12] Impurities can interfere with the formation of the key catalyst-substrate complex or act as catalyst poisons.[10][12] If possible, obtain a fresh batch of the catalyst or repurify it.[9] For sensitive catalysts, ensure proper handling and storage under an inert atmosphere.[10][12]

Q6: My reagents are pure, but the enantioselectivity is still poor. Which reaction parameters should I optimize?

A6: Optimizing reaction conditions is the next critical step. The most influential parameters are typically temperature, solvent, and catalyst loading.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature.[11] Lowering the reaction temperature frequently enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[10][11][13] Conversely, higher temperatures can provide enough energy to overcome this difference, leading to a loss of selectivity.[11][12]

  • Solvent: The choice of solvent can significantly impact enantioselectivity by influencing catalyst solubility, aggregation, and the stability of the transition state.[10][14] A solvent screen with a range of polarities is often necessary to find the optimal medium.[10] In some cases, solvent-free or highly concentrated conditions can lead to improved results.[15]

  • Catalyst Loading / Substrate-to-Catalyst Ratio: Both excessively high and low catalyst loadings can negatively affect enantioselectivity.[10]

    • Too low: An insufficient amount of catalyst may result in a competing, non-selective background reaction.[10]

    • Too high: High catalyst concentrations can lead to the formation of less selective catalyst aggregates.[10][16] It is crucial to perform a catalyst loading screen to identify the optimal concentration.[16]

  • Reaction Time and Concentration: Monitor the reaction over time to ensure it has gone to completion, as prolonged reaction times can sometimes lead to product racemization or decomposition.[11] Reactant concentration can also play a role and may need optimization.[10]

Data Presentation

Table 1: Effect of Reaction Parameters on Enantiomeric Excess (ee)

ParameterGeneral TrendPotential Issues at ExtremesTroubleshooting Action
Temperature Lower temperature often increases % ee.[10][11][12][13]Too High: Reduced selectivity due to overcoming the activation energy barrier for the undesired enantiomer.[11][12] Too Low: Reaction may become too slow or stall.Screen a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C).[11]
Solvent Highly dependent on the specific reaction; no universal rule. Polarity can be a key factor.[14][17]Suboptimal Choice: Poor catalyst solubility, unfavorable transition state stabilization, or catalyst deactivation.Screen a variety of solvents with different dielectric constants and coordinating abilities (e.g., Toluene, THF, CH2Cl2, Hexane).[10]
Catalyst Loading An optimal loading exists; not always "more is better".[10][16]Too High: Formation of less selective catalyst aggregates; promotion of background reactions.[10][16] Too Low: Slow reaction rate allowing for a non-catalyzed, non-selective pathway to compete.[10]Perform a catalyst loading screen (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the optimum.[16]
Concentration Higher concentration can sometimes increase reaction rate and selectivity.Too High: Can promote catalyst aggregation.[10] Too Low: May slow the reaction, allowing side reactions to occur.Perform dilution studies to assess the impact on enantioselectivity.[16]

Experimental Protocols

Protocol 1: Validation of a Chiral HPLC Method

This protocol outlines the essential steps for validating a chiral HPLC method to ensure the accurate determination of enantiomeric excess.

1. System Suitability:

  • Before starting, inject a standard solution containing both enantiomers (racemic or scalemic mixture).

  • Verify that the system is performing correctly. Key parameters to monitor include:

    • Resolution (Rs): Should be greater than 1.5 to ensure baseline separation.[4][9]

    • Tailing factor (T): Should be less than 2 for each peak.[9]

2. Method Development and Optimization:

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor.[6] Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely applicable.[6]

  • Mobile Phase: Start with a common mobile phase for the selected column (e.g., n-Hexane/Isopropanol for normal phase).[6]

  • Optimization: Adjust the mobile phase composition (e.g., the percentage of alcohol) and the flow rate to achieve optimal separation (Rs > 1.5) in a reasonable analysis time.[6] Temperature can also be varied to influence selectivity.[6]

3. Validation Steps:

  • Resolution (Rs) Calculation:

    • Prepare a solution containing both enantiomers.

    • Inject the solution and obtain the chromatogram.

    • Calculate Rs using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base.[4]

  • Accuracy:

    • Prepare samples with known amounts of each enantiomer (e.g., by mixing pure enantiomers to create 95:5, 80:20, and 50:50 ratios).

    • Analyze these standards and compare the measured % ee with the theoretical % ee. The recovery should be within a defined range, typically 98-102%.[9]

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the % ee values. The RSD should be low (typically <2%).[4]

  • Linearity:

    • Prepare a series of solutions with varying ratios of the two enantiomers.

    • Plot the peak area ratio against the concentration ratio.

    • The correlation coefficient (r²) should be ≥ 0.99.[9]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Enantiomeric Excess start Start: Low or Inconsistent % ee Observed step1 Step 1: Validate Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Reagents & Catalyst step1->step2 Method is Valid sub1 Check: - Resolution (Rs > 1.5) - Accuracy - Precision & Linearity step1->sub1 action1 Action: Develop/Re-validate Method step1->action1 Method Invalid step3 Step 3: Evaluate & Optimize Reaction Conditions step2->step3 Reagents are Pure sub2 Check: - Substrate Purity - Solvent Quality (Anhydrous?) - Catalyst Purity & Integrity step2->sub2 action2 Action: Purify/Replace Reagents step2->action2 Impurities Found resolution Resolution: Reproducible & High % ee Achieved step3->resolution Conditions Optimized sub3 Optimize: - Temperature (Lower?) - Solvent Screen - Catalyst Loading - Concentration step3->sub3

Caption: A logical workflow for troubleshooting low enantioselectivity.

Enantioselection_Principle Principle of Catalytic Asymmetric Induction sub_cat Substrate + Chiral Catalyst (Cat) ts_r Diastereomeric Transition State [Substrate---Cat]‡ (R) sub_cat->ts_r ts_s Diastereomeric Transition State [Substrate---Cat]‡ (S) sub_cat->ts_s E_axis Energy prod_r Product (R) + Cat ts_r->prod_r ΔG‡(R) (Lower Energy Barrier) prod_s Product (S) + Cat* ts_s->prod_s ΔG‡(S) (Higher Energy Barrier) label_major Major Enantiomer prod_r->label_major label_minor Minor Enantiomer prod_s->label_minor E_high E_low

Caption: Energy profile showing how a chiral catalyst creates two diastereomeric transition states with different activation energies, leading to the preferential formation of one enantiomer.

References

Technical Support Center: Preserving the Stereochemical Integrity of Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization of Methyl 2-hydroxy-3-phenylpropanoate during experimental workup. Maintaining the enantiomeric purity of this chiral α-hydroxy ester is critical for its efficacy and safety in pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, which is a chiral molecule, maintaining a specific stereoisomer (enantiomer) is often crucial for its desired biological activity. The other enantiomer could be inactive or even cause undesirable side effects. Therefore, preventing racemization is essential to ensure the product's quality, efficacy, and safety.

Q2: What is the primary mechanism of racemization for this compound?

A2: The primary mechanism of racemization for α-hydroxy esters like this compound involves the deprotonation of the hydrogen atom at the chiral α-carbon (the carbon attached to both the hydroxyl and the ester groups). This deprotonation is often catalyzed by the presence of acids or bases and leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of both enantiomers.[1][2][3]

Q3: Which experimental conditions during workup are most likely to cause racemization?

A3: The following conditions during the workup process are major contributors to the racemization of this compound:

  • Exposure to Strong Acids or Bases: Both acidic and basic conditions can significantly accelerate the rate of enolate formation and, consequently, racemization.[1][2]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the racemization process to occur more rapidly.

  • Prolonged Workup Times: The longer the compound is exposed to unfavorable conditions (even mild ones), the greater the extent of racemization.

  • Protic Solvents: Protic solvents can facilitate proton exchange, which can contribute to the racemization process.

  • Acidic Silica Gel: Standard silica gel used in column chromatography is slightly acidic and can cause racemization of sensitive compounds.

Troubleshooting Guide: Preventing Racemization During Workup

This guide addresses common issues encountered during the workup of this compound that can lead to a loss of enantiomeric excess (% ee).

Issue Potential Cause Recommended Solution
Significant loss of enantiomeric excess after aqueous workup. Use of strong bases (e.g., NaOH, KOH) or strong acids (e.g., concentrated HCl) for neutralization or extraction.Use mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization. For acidic washes, use dilute solutions of weak acids like citric acid or ammonium chloride.
Racemization observed after purification by column chromatography. The silica gel used is acidic, catalyzing racemization on the column.Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate). Alternatively, use a different stationary phase like neutral alumina.
Loss of enantiomeric purity during solvent removal. Overheating the sample during evaporation under reduced pressure.Use a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 30-40 °C) to remove the solvent. Avoid prolonged heating of the concentrated product.
Gradual racemization during storage in solution. The compound is stored in a protic or slightly acidic/basic solvent.Store the purified compound in a non-polar, aprotic solvent like hexane or toluene at a low temperature. For long-term storage, it is best to store the compound as a solid if it is crystalline.

Quantitative Data on Racemization

Table 1: Illustrative Effect of Base and Temperature on Racemization of a Chiral α-Hydroxy Ester (Methyl Mandelate)

Base Used in Workup Concentration Temperature (°C) Workup Time (hours) Approximate % ee Loss *
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous251< 1%
Triethylamine (Et₃N)1 M in Dichloromethane2512-5%
Sodium Hydroxide (NaOH)0.1 M Aqueous25110-20%
Sodium Hydroxide (NaOH)0.1 M Aqueous501> 50%

*This data is illustrative and based on general principles of organic chemistry. Actual results may vary.

Experimental Protocols

Protocol 1: Recommended Non-Racemizing Aqueous Workup

This protocol is designed to minimize racemization during the aqueous workup of a reaction mixture containing this compound.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Quenching: Slowly add a pre-cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Monitor the pH with litmus paper or a pH meter to ensure it does not exceed 8.

  • Extraction: Extract the aqueous layer three times with a cold, aprotic solvent such as diethyl ether or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold, saturated aqueous sodium bicarbonate solution and then with cold brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator with a water bath temperature at or below 30 °C.

  • Analysis: Immediately analyze the enantiomeric excess of the crude product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general method for determining the enantiomeric excess of this compound.

  • Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Caption: Base-catalyzed racemization of this compound via an achiral enolate intermediate.

workup_workflow start Reaction Mixture at 0-5 °C quench Quench with cold sat. NaHCO3 (aq) start->quench extract Extract with cold aprotic solvent (x3) quench->extract wash Wash with cold brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure (≤ 30°C) dry->concentrate analyze Analyze %ee by Chiral HPLC concentrate->analyze

Caption: Recommended workflow for a non-racemizing workup of this compound.

References

Addressing peak broadening in HPLC analysis of hydroxy esters.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Hydroxy Esters

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the HPLC analysis of hydroxy esters, with a specific focus on addressing peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is peak broadening in HPLC and why is it a problem?

A1: Peak broadening refers to the widening of a chromatographic peak as it passes through the HPLC system. In an ideal separation, peaks should be narrow and symmetrical (Gaussian). Broad peaks can lead to several issues, including decreased resolution between adjacent peaks, reduced peak height and sensitivity, and inaccuracies in peak integration and quantification.[1][2][3]

Q2: What are the most common causes of peak broadening for hydroxy esters?

A2: Hydroxy esters, being polar compounds, are susceptible to several factors that cause peak broadening. The most common causes include:

  • Secondary Interactions: Unwanted interactions between the hydroxyl and ester functional groups of the analyte and active sites on the stationary phase, such as residual silanol groups.[1][4][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of hydroxy esters, potentially leading to a mix of ionized and unionized forms and resulting in broadened or split peaks.[6][7][8][9][10]

  • Column Issues: Problems such as column degradation, contamination, void formation, or using a column with an unsuitable stationary phase can all contribute to peak broadening.[1][2][3]

  • System Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the separated analyte band to spread out before detection.[7][11]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to broad peaks.[12][13][14]

Q3: How can I quickly determine if my peak broadening is a column or system issue?

A3: A simple diagnostic test is to replace the current column with a new, well-characterized column. If the peak shape improves significantly, the original column was likely the source of the problem (e.g., degradation, contamination).[7] If the peak broadening persists with the new column, the issue is more likely related to the HPLC system (e.g., dead volume, detector settings) or the method parameters (e.g., mobile phase, sample solvent).[7]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common causes of peak broadening in the HPLC analysis of hydroxy esters.

Guide 1: Addressing Secondary Interactions and Mobile Phase Effects

Peak tailing is a common form of peak broadening often caused by secondary interactions.[4][6] For hydroxy esters, interactions with residual silanols on silica-based columns are a frequent culprit.

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • For acidic hydroxy esters: Lower the mobile phase pH to at least 2 pH units below the analyte's pKa. This ensures the analyte is in its unionized form, minimizing interactions with the stationary phase.[2][5]

    • For basic functionalities (if any): Increasing the pH can suppress interactions with silanols, but care must be taken not to exceed the column's pH stability range.[4]

    • General Rule: Avoid operating the mobile phase at a pH close to the pKa of your hydroxy ester, as this can lead to the presence of both ionized and unionized species and result in peak distortion.[6][8][9][10]

  • Increase Buffer Concentration: A higher buffer concentration (typically 20-50 mM) can help maintain a consistent pH throughout the column and mask residual silanol activity, improving peak shape.[2][5]

  • Use Mobile Phase Additives: For basic analytes, adding a sacrificial base like triethylamine (TEA) to the mobile phase can help to block active silanol sites and reduce peak tailing.[5]

Experimental Protocol: Mobile Phase pH Optimization

  • Determine Analyte pKa: If not known, determine the pKa of your hydroxy ester through literature search or software prediction.

  • Prepare a Series of Buffers: Prepare mobile phases with buffers at different pH values, for example, pH 2.5, 3.5, 4.5, 5.5, 6.5, and 7.5 (ensure you remain within the column's stable pH range).

  • Equilibrate the System: For each mobile phase, allow the column to equilibrate for at least 10-15 column volumes before injecting your sample.

  • Analyze the Sample: Inject your hydroxy ester standard and observe the peak shape (asymmetry factor) and retention time at each pH.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry and desired retention.

Guide 2: Column Selection and Care

The choice and condition of your HPLC column are critical for achieving sharp peaks.

Troubleshooting Steps:

  • Select an Appropriate Column:

    • For polar hydroxy esters, consider using a column with a polar-embedded stationary phase or a C18 AQ column, which is designed for use with highly aqueous mobile phases and can provide alternative selectivity.[15]

    • Using a column with high-purity silica and effective end-capping will minimize the number of accessible residual silanols, reducing secondary interactions.[5][6]

  • Check for Column Contamination: If peak broadening appears over time, the column may be contaminated.

    • Action: Flush the column with a strong solvent (e.g., for reversed-phase, flush with isopropanol, then hexane, then isopropanol again, and finally re-equilibrate with your mobile phase). Always follow the column manufacturer's guidelines for cleaning procedures.[7]

  • Inspect for Column Voids: Voids at the head of the column can cause peak splitting and broadening. This can result from pressure shocks or operating at a high pH that dissolves the silica.[2]

    • Action: If a void is suspected, the column usually needs to be replaced. Using a guard column can help protect the analytical column and extend its lifetime.[2]

Parameter Recommendation for Hydroxy Esters Rationale
Stationary Phase C18 (high purity, end-capped), Polar-embedded, C18 AQMinimizes secondary silanol interactions; suitable for polar analytes.[5][6][15]
Particle Size < 3 µmProvides higher efficiency and narrower peaks.[16]
Column Dimensions 2.1-4.6 mm ID, 50-150 mm lengthA good balance of resolution, speed, and solvent consumption.[15][17]
Guide 3: System and Method Optimization

Even with the right column and mobile phase, other factors can contribute to peak broadening.

Troubleshooting Steps:

  • Minimize Extra-Column Volume:

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches or ~0.12 mm) between the injector, column, and detector.[6][7]

    • Ensure all fittings are properly connected to avoid dead volume.[11]

  • Optimize Sample Solvent:

    • Ideally, dissolve your sample in the initial mobile phase.[13]

    • If a stronger solvent is necessary for solubility, inject the smallest possible volume to minimize peak distortion.[11][12] Using a sample solvent with lower elution strength than the mobile phase can actually sharpen peaks.[12]

  • Adjust Column Temperature:

    • Increasing the column temperature (e.g., to 35-45°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and shorter retention times.[18][19][20]

    • However, be aware that temperature can also affect selectivity, potentially changing the elution order of compounds.[18][21] Consistent temperature control is crucial for reproducible results.[18]

  • Optimize Gradient Elution:

    • For complex samples, a gradient elution can improve peak shape.[22]

    • Start with a shallow gradient to ensure good separation. You can begin with a scouting gradient (e.g., 5-95% organic solvent) to identify the elution range of your compounds and then optimize the gradient slope in that range.[22][23]

Visual Troubleshooting Workflows

Diagram 1: General Troubleshooting Workflow for Peak Broadening

G start Peak Broadening Observed check_all_peaks Are all peaks broad? start->check_all_peaks system_issue Suspect System or Method Issue check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Issue check_all_peaks->analyte_specific_issue No yes_all Yes no_some No check_dead_volume Check for Dead Volume (fittings, tubing) system_issue->check_dead_volume check_temp Check Column Temperature (stability, setting) check_dead_volume->check_temp check_detector Check Detector Settings (data rate) check_temp->check_detector system_fix Optimize System Parameters check_detector->system_fix column_issue Is it a column issue? check_detector->column_issue check_ph Optimize Mobile Phase pH analyte_specific_issue->check_ph check_secondary_int Address Secondary Interactions (e.g., silanols) check_ph->check_secondary_int check_sample_solvent Check Sample Solvent Strength check_secondary_int->check_sample_solvent method_fix Optimize Method Parameters check_sample_solvent->method_fix check_sample_solvent->column_issue replace_column Replace with New Column column_issue->replace_column Unsure problem_solved Problem Solved replace_column->problem_solved

Caption: A logical workflow for diagnosing the cause of peak broadening.

Diagram 2: Decision Pathway for Mobile Phase pH Optimization

G start Peak Tailing/Broadening with Ionizable Hydroxy Ester get_pka Determine Analyte pKa start->get_pka acidic_analyte Analyte is Acidic get_pka->acidic_analyte basic_analyte Analyte is Basic acidic_analyte->basic_analyte False set_low_ph Set Mobile Phase pH 2 units below pKa acidic_analyte->set_low_ph True set_high_ph Set Mobile Phase pH 2 units above pKa basic_analyte->set_high_ph True check_column_stability Ensure pH is within Column's Stable Range set_low_ph->check_column_stability set_high_ph->check_column_stability good_peak Achieve Good Peak Shape check_column_stability->good_peak

Caption: A decision tree for optimizing mobile phase pH based on analyte properties.

References

Stability issues of Methyl 2-hydroxy-3-phenylpropanoate in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Methyl 2-hydroxy-3-phenylpropanoate in various solvents. Given the limited publicly available stability data for this specific compound, this guide focuses on establishing a robust experimental framework for determining its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound?

A1: As a methyl ester, the primary stability concern for this compound is hydrolysis, which is the cleavage of the ester bond to form 2-hydroxy-3-phenylpropanoic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.[1] Other potential degradation pathways include oxidation, photolysis (degradation by light), and thermal degradation.[2] Additionally, the choice of solvent can influence stability; for instance, alcohol-based solvents may lead to transesterification.[3][4]

Q2: What is a forced degradation study and why is it necessary?

A2: A forced degradation or stress study is an experiment that subjects a drug substance to conditions more severe than accelerated stability testing.[2] These studies are crucial for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[2] The results are essential for developing and validating stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[5][6]

Q3: What is the recommended extent of degradation in a forced degradation study?

A3: A degradation of 5-20% of the active pharmaceutical ingredient is generally considered appropriate.[3] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions, while under-stressing might not generate sufficient quantities of degradants for detection and analysis.[2][3]

Q4: Which solvents are recommended for preparing stock solutions for stability studies?

A4: Acetonitrile is often a good initial choice as it is a polar aprotic solvent and generally less reactive than protic solvents like alcohols.[7] It is widely used in HPLC analysis due to its low reactivity and UV transparency.[7] When investigating stability in a specific solvent system, it is crucial to prepare a control sample of the compound in a solvent where it is known to be stable (e.g., acetonitrile) to differentiate between solvent-induced degradation and degradation due to other stress conditions.

Q5: Can I use solvents like methanol, ethanol, or DMSO for my stability experiments?

A5: While these are common laboratory solvents, they can present challenges:

  • Methanol and Ethanol: These alcohol-based solvents can react with this compound via a process called transesterification, especially in the presence of acid or base catalysts, leading to the formation of ethyl 2-hydroxy-3-phenylpropanoate if ethanol is used.[3][4]

  • DMSO (Dimethyl Sulfoxide): DMSO can accelerate the rate of ester hydrolysis, particularly under basic conditions.[8] It is also known to participate in oxidation reactions.[9]

If your experimental design requires the use of these solvents, it is critical to understand these potential reactions and to have analytical methods capable of detecting the corresponding degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Excessive degradation (>20%) is observed shortly after initiating the study. The stress conditions (e.g., acid/base concentration, temperature) are too harsh.Reduce the severity of the stress conditions. For example, use a lower concentration of acid or base, decrease the temperature, or shorten the exposure time.[3]
No degradation is observed even under harsh stress conditions. The compound is highly stable under the tested conditions, or the analytical method is not sensitive enough to detect small changes.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time).[2] Ensure your analytical method is validated for sensitivity and can detect low levels of potential degradants.
Poor resolution between the parent compound and degradation peaks in HPLC analysis. The chromatographic conditions are not optimized for separating the parent compound from its degradants.Optimize the HPLC method. This may involve changing the mobile phase composition, pH, gradient slope, column type, or temperature.[6][10]
New, unexpected peaks appear when using an alcohol-based solvent. Transesterification may be occurring between the methyl ester and the alcohol solvent.Confirm the identity of the new peak using mass spectrometry (MS). If transesterification is confirmed, consider using a non-reactive solvent like acetonitrile for future studies where this reaction is not the intended focus.
The mass balance is less than 95% (the sum of the assay of the parent compound and the known degradation products does not account for the initial amount). Some degradation products may not be detected by the analytical method (e.g., they are volatile or do not have a UV chromophore), or they may be irreversibly adsorbed to the HPLC column.Re-evaluate the analytical method. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to look for non-chromophoric compounds. Check for the possibility of volatile degradants.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be soluble and relatively stable, such as acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide (NaOH).

    • Keep the solution at room temperature.

    • Withdraw samples at shorter intervals (e.g., 15, 30, 60, 120 minutes) as base-catalyzed hydrolysis of esters is typically rapid.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.

    • Withdraw samples at various time points (e.g., 1, 3, 5, 7 days).

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • Withdraw samples at defined intervals.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be used for peak purity analysis and identification of degradants.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Determine the likely degradation pathways based on the identified degradants.

  • Summarize the data in a tabular format.

Data Presentation

The following tables are templates for recording and presenting your stability data.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2Total Degradation (%)Mass Balance (%)
0.1 M HCl, 60°C 0100.00.00.00.0100.0
2
4
8
12
24
0.1 M NaOH, RT 0100.00.00.00.0100.0
0.25
0.5
1
2
3% H₂O₂, RT 0100.00.00.00.0100.0
2
4
8
12
24

Table 2: Stability of this compound in Different Solvents at Room Temperature

SolventTime (days)% Assay of Parent Compound% Area of Major Degradant 1Total Degradation (%)Mass Balance (%)
Acetonitrile 0100.00.00.0100.0
1
3
7
Methanol 0100.00.00.0100.0
1
3
7
Ethanol 0100.00.00.0100.0
1
3
7
DMSO 0100.00.00.0100.0
1
3
7

Visualizations

The following diagrams illustrate key workflows and relationships in stability testing.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, RT) prep_stock->base oxidation Oxidative (3% H2O2, RT) prep_stock->oxidation thermal Thermal (70°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Degradation, Mass Balance) hplc->data_analysis pathways Identify Degradation Pathways data_analysis->pathways method_validation Validate Stability- Indicating Method data_analysis->method_validation

Caption: Experimental workflow for a forced degradation study.

solvent_selection_logic cluster_non_reactive Low Reactivity Pathway cluster_reactive Potential Reactivity Pathway start Start: Select Solvent for Stability Study q_reactive Is the solvent potentially reactive? (e.g., alcohol, DMSO) start->q_reactive acetonitrile Use Acetonitrile or other aprotic solvent q_reactive->acetonitrile No q_purpose Is solvent interaction the purpose of the study? q_reactive->q_purpose Yes proceed Proceed with stress study acetonitrile->proceed control Include non-reactive solvent as control q_purpose->control No specific_method Develop analytical method to detect solvent-adducts (e.g., transesterification products) q_purpose->specific_method Yes control->proceed specific_method->proceed

Caption: Logic diagram for solvent selection in stability studies.

References

Technical Support Center: Scaling Up the Synthesis of Optically Pure Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of optically pure Methyl 2-hydroxy-3-phenylpropanoate. This chiral molecule is a valuable building block in the synthesis of various pharmaceuticals. This guide offers detailed experimental protocols, troubleshooting advice, and comparative data to facilitate the successful scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing optically pure this compound?

A1: The two most common and effective methods are:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes lipases to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the two enantiomers. A major drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%.[1]

  • Asymmetric Reduction: This approach involves the enantioselective reduction of a prochiral precursor, Methyl 2-oxo-3-phenylpropanoate, using a chiral catalyst to yield the desired enantiomer of the hydroxy ester. This method can theoretically achieve a 100% yield.[1]

Q2: Which lipase is most effective for the kinetic resolution of this compound?

A2: Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is widely reported to be highly effective for the kinetic resolution of this and similar substrates, demonstrating high enantioselectivity.[2] Lipase from Pseudomonas cepacia (PCL) has also shown good enantioselectivity for related compounds.

Q3: My kinetic resolution yield is consistently around 50%. Is this an issue?

A3: No, this is expected for a standard kinetic resolution. The enzyme selectively reacts with one of the two enantiomers in the racemic mixture, leaving the other unreacted. Therefore, the maximum theoretical yield for a single enantiomer is 50%.[1] To achieve higher yields, a dynamic kinetic resolution (DKR) would be necessary, which involves the in-situ racemization of the unreacted enantiomer.[3]

Q4: What are the key challenges when scaling up the synthesis?

A4: Scaling up chiral syntheses presents several challenges:

  • Maintaining Enantioselectivity: Reaction conditions such as temperature, mixing, and solvent choice can have a more pronounced effect on a larger scale and can impact the enantioselectivity of the catalyst.

  • Catalyst Recovery and Reuse: The cost of both enzymatic and asymmetric catalysts can be significant. Efficient recovery and recycling of the catalyst are crucial for the economic viability of the process on a larger scale.

  • Reaction Control: Managing heat transfer, maintaining homogenous mixing, and ensuring consistent reaction times are more challenging in larger reactors and can affect both yield and purity.

  • Purification: Separating the desired product from the unreacted enantiomer (in EKR) or the catalyst and byproducts on a large scale requires optimized purification methods like chromatography or crystallization.

Troubleshooting Guides

Enzymatic Kinetic Resolution
Problem Possible Cause Troubleshooting Steps
Low Conversion (<50%) 1. Suboptimal Reaction Conditions: Incorrect temperature or solvent may reduce enzyme activity.[1] 2. Inactive Enzyme: Improper storage or handling may have denatured the enzyme. 3. Insufficient Enzyme Loading: Too little enzyme will lead to a slow or incomplete reaction.[1] 4. Poor Acyl Donor: The chosen acyl donor may not be ideal for the lipase.1. Optimize Conditions: Screen different temperatures (typically 30-50°C for lipases) and solvents (e.g., hexane, toluene, MTBE). 2. Verify Enzyme Activity: Test the enzyme with a standard substrate to confirm its activity. 3. Increase Enzyme Loading: Incrementally increase the amount of lipase used. 4. Screen Acyl Donors: Test alternative acyl donors like vinyl acetate, which is commonly used and effective.[1]
Low Enantioselectivity (ee%) 1. Suboptimal Temperature: Higher temperatures can sometimes decrease enantioselectivity. 2. Incorrect Solvent: The solvent can influence the enzyme's conformation and its ability to distinguish between enantiomers. 3. Reaction Proceeded Too Far: In kinetic resolution, the enantiomeric excess of the product is highest at around 50% conversion.1. Lower Reaction Temperature: Try running the reaction at a lower temperature, which may require a longer reaction time. 2. Solvent Screening: Test a range of solvents with varying polarities. 3. Monitor Reaction Progress: Closely monitor the reaction progress and stop it at approximately 50% conversion.
Difficulty in Product Purification 1. Emulsion Formation: Denatured protein can cause emulsions during aqueous workup. 2. Incomplete Separation of Enantiomers: The product and unreacted starting material may be difficult to separate by standard chromatography.1. Pre-treatment: Filter the reaction mixture to remove the immobilized enzyme before extraction. Centrifugation can also help break emulsions. 2. Optimize Chromatography: Use a chiral stationary phase for HPLC or SFC for analytical determination and preparative separation if necessary. For larger scales, consider crystallization.
Asymmetric Reduction
Problem Possible Cause Troubleshooting Steps
Low Yield 1. Catalyst Deactivation: The chiral catalyst may be sensitive to air or moisture.[4] 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or the catalyst may decompose at higher temperatures. 3. Incomplete Reaction: Insufficient reaction time or low catalyst loading.1. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Optimize Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and catalyst stability. 3. Increase Reaction Time/Catalyst Loading: Extend the reaction time or incrementally increase the catalyst loading.
Low Enantioselectivity (ee%) 1. Presence of Water: Traces of water can significantly reduce the enantioselectivity of the CBS catalyst.[4] 2. Incorrect Chiral Ligand/Catalyst: The chosen chiral catalyst may not be optimal for the substrate. 3. Suboptimal Temperature: Enantioselectivity is often temperature-dependent.1. Strict Anhydrous Conditions: Rigorously dry all reagents and glassware.[4] 2. Screen Catalysts: If possible, screen different chiral ligands or catalysts. 3. Vary Temperature: Lowering the reaction temperature often improves enantioselectivity.[5]

Data Presentation

Table 1: Lipase-Catalyzed Kinetic Resolution of this compound and Analogs
LipaseSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Ref.
Pseudomonas cepaciaEthyl 3-hydroxy-3-phenylpropanoate- (Hydrolysis)Phosphate BufferRT245093 (acid)[6]
Lipase from marine source (Lip 1)Methyl 2-phenylpropanoate- (Hydrolysis)Hexane/WaterRT1~45>99 (R-ester)[7]
Candida antarctica Lipase B (CAL-B)N-(2-ethyl-6-methylphenyl)alanine methyl ester- (Hydrolysis)THF/BufferRT--90.5[2]

Note: Data for the exact substrate is limited in publicly available literature; analogous substrates are included for comparison.

Table 2: Asymmetric Reduction of Methyl 2-oxo-3-phenylpropanoate
Catalyst SystemReducing AgentSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
(R)-CBS CatalystBH₃·THFTHF-78 to -401.5High (not specified)>95[8][9]

Note: Specific yield and reaction time can vary based on the exact scale and reaction conditions.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)[10]

Procedure:

  • To a solution of racemic this compound (1 equivalent) in anhydrous hexane, add vinyl acetate (1.5 equivalents).

  • Add immobilized CAL-B (typically 10-50% by weight of the substrate).

  • If desired, add activated molecular sieves to remove the acetaldehyde byproduct.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer.

  • Concentrate the filtrate under reduced pressure.

  • Separate the acylated product from the unreacted alcohol by column chromatography on silica gel.

Protocol 2: Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Catalyst

Materials:

  • Methyl 2-oxo-3-phenylpropanoate

  • (R)- or (S)-Me-CBS-oxazaborolidine catalyst

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (e.g., 1 N)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the (R)-Me-CBS catalyst (e.g., 0.1 equivalents) in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0°C and slowly add the BH₃·THF solution (e.g., 0.6 equivalents). Stir for 10 minutes.

  • Cool the mixture to -78°C.

  • Slowly add a solution of Methyl 2-oxo-3-phenylpropanoate (1 equivalent) in anhydrous THF to the catalyst mixture.

  • Stir the reaction at -78°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Add 1 N HCl to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the optically pure Methyl (S)-2-hydroxy-3-phenylpropanoate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Racemic Methyl 2-hydroxy-3-phenylpropanoate ekr Enzymatic Kinetic Resolution (e.g., CAL-B, Vinyl Acetate) start->ekr separation Separation of Enantiomers (Chromatography/Crystallization) ekr->separation reduction_start Methyl 2-oxo-3-phenylpropanoate reduction Asymmetric Reduction (e.g., CBS Catalyst, BH3-THF) reduction_start->reduction purification Purification (Chromatography) reduction->purification analysis Chiral HPLC/GC Analysis (Determine ee%) separation->analysis purification->analysis end_product Optically Pure This compound analysis->end_product

Caption: Experimental workflow for the synthesis of optically pure this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_ee Low Enantioselectivity Issues start Low Yield or Low Enantioselectivity? check_conditions Check Reaction Conditions (Temp, Time, Solvent) start->check_conditions Low Yield lower_temp Lower Reaction Temperature start->lower_temp Low ee% check_reagents Verify Reagent/Enzyme Activity check_conditions->check_reagents optimize_loading Optimize Catalyst/Enzyme Loading check_reagents->optimize_loading solution Improved Synthesis optimize_loading->solution screen_solvents Screen Different Solvents lower_temp->screen_solvents check_purity Ensure Anhydrous Conditions (for Asymmetric Reduction) screen_solvents->check_purity monitor_conversion Stop EKR at ~50% Conversion check_purity->monitor_conversion monitor_conversion->solution

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

How to remove residual starting material from product mixture.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in removing residual starting materials from your product mixtures.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Choosing the Right Purification Method

Selecting the appropriate purification technique is crucial for achieving the desired purity and yield. The following decision tree provides a logical workflow to guide you through the selection process based on the properties of your product and the nature of the impurities.

Purification_Decision_Tree Decision Tree for Purification Method Selection start Start: Crude Product Mixture product_state Is the product a solid or a liquid/oil? start->product_state solid Product is a Solid product_state->solid Solid liquid Product is a Liquid/Oil product_state->liquid Liquid/Oil thermal_stability_solid Is the solid thermally stable? solid->thermal_stability_solid thermal_stability_liquid Are product and starting material thermally stable with different boiling points? liquid->thermal_stability_liquid recrystallization Recrystallization thermal_stability_solid->recrystallization Yes chromatography_solid Flash Column Chromatography thermal_stability_solid->chromatography_solid No or Impurities have similar solubility distillation Distillation thermal_stability_liquid->distillation Yes (>25 °C difference) solubility_diff Do product and starting material have different solubilities in two immiscible solvents? thermal_stability_liquid->solubility_diff No extraction Liquid-Liquid Extraction solubility_diff->extraction Yes chromatography_liquid Flash Column Chromatography solubility_diff->chromatography_liquid No

Caption: A flowchart to guide the selection of an appropriate purification method.

Interrelationship of Purification Factors

The choice of a purification method and its success are influenced by a variety of interconnected factors. This diagram illustrates the relationships between the physical properties of the compounds, the chosen technique, and the desired outcomes.

Purification_Factors Factors Influencing Purification Method Selection cluster_properties Compound Properties cluster_techniques Purification Techniques cluster_outcomes Desired Outcomes Polarity Polarity Chromatography Chromatography Polarity->Chromatography determines stationary/ mobile phase choice Solubility Solubility Recrystallization Recrystallization Solubility->Recrystallization critical for solvent selection Extraction Extraction Solubility->Extraction basis of separation Volatility Volatility Distillation Distillation Volatility->Distillation basis of separation ThermalStability Thermal Stability ThermalStability->Recrystallization impacts solvent choice ThermalStability->Distillation determines feasibility MolecularWeight Molecular Weight MolecularWeight->Distillation affects boiling point Purity Purity Chromatography->Purity Yield Yield Chromatography->Yield Recrystallization->Purity Recrystallization->Yield Extraction->Purity Extraction->Yield Distillation->Purity Distillation->Yield Scale Scale Scale->Chromatography influences column size and packing Scale->Recrystallization influences vessel size and cooling method Scale->Extraction influences equipment choice Scale->Distillation influences flask and condenser size

Caption: Interconnected factors influencing the selection and outcome of purification methods.

Troubleshooting Guides

Recrystallization

Q: My compound is not crystallizing, what should I do?

A: There are several reasons why crystals may not form:

  • Too much solvent: This is the most common issue. The solution may not be saturated enough for crystals to form.

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[1][2]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2]

  • Inappropriate solvent: The chosen solvent may not be suitable for your compound.

    • Solution: You may need to try a different solvent or a mixed solvent system.

Q: My compound "oiled out" instead of forming crystals. What went wrong?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too quickly.[3]

  • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[3] Using a solvent with a lower boiling point might also help.

Q: The yield of my recrystallized product is very low. How can I improve it?

A: A low recovery can be due to several factors:

  • Using too much solvent: This will cause a significant portion of your product to remain in the mother liquor.[3]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve your crude material. If the mother liquor contains a substantial amount of product, you can concentrate it to recover a second crop of crystals.[1]

  • Premature crystallization: Crystals forming during a hot filtration step will lead to product loss.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated, and perform the filtration quickly.[3]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.[3]

Flash Column Chromatography

Q: I'm not seeing my compound come off the column. Where is it?

A: There are several possibilities:

  • The compound may have decomposed on the silica gel: Some compounds are not stable on silica.

    • Solution: Test the stability of your compound on a TLC plate first. If it decomposes, consider using a different stationary phase like alumina or deactivated silica.[4]

  • The solvent system is not polar enough: Your compound may be strongly adsorbed to the silica.

    • Solution: Gradually increase the polarity of your eluent.

  • The fractions are too dilute: Your compound may have eluted, but at a concentration too low to detect easily.

    • Solution: Try concentrating a range of fractions where you expect your compound to be and re-analyze by TLC.[4]

Q: My compounds are coming off the column together (co-elution). How can I improve the separation?

A: Poor separation can be addressed in a few ways:

  • Optimize the solvent system: The polarity of your eluent is critical for good separation.

    • Solution: Use TLC to find a solvent system that gives a good separation of your components, ideally with Rf values between 0.2 and 0.4 for the desired compound.[5]

  • Column overloading: Applying too much sample can lead to broad bands and poor resolution.[5]

    • Solution: Reduce the amount of crude material loaded onto the column.

  • Improper column packing: An unevenly packed column will have channels, leading to poor separation.

    • Solution: Ensure your column is packed uniformly without any air bubbles or cracks.[6]

Q: My compound is streaking on the TLC plate and the column. What can I do?

A: Streaking is often caused by a compound being too acidic or basic for the standard silica gel.

  • Solution: For acidic compounds, try adding a small amount of acetic acid (0.1-2%) to your eluent. For basic compounds, add a small amount of triethylamine (0.1-2%) or a solution of ammonia in methanol.

Liquid-Liquid Extraction

Q: An emulsion has formed between the two layers. How do I break it?

A: Emulsions are a common problem in liquid-liquid extraction, often caused by the presence of surfactant-like molecules.[7]

  • Solutions:

    • Be patient: Sometimes, simply letting the separatory funnel stand for a while will allow the emulsion to break.[8]

    • Add brine: Adding a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous layer and help force the separation of the layers.[7]

    • Gentle swirling: Instead of vigorous shaking, gentle swirling can minimize emulsion formation in the first place.[7]

    • Filtration: Passing the mixture through a phase separation filter paper or a plug of glass wool can sometimes break the emulsion.[9]

    • Centrifugation: If available, centrifuging the mixture can help separate the layers.[8]

Q: I'm not sure which layer is the organic layer and which is the aqueous layer.

A: A simple test can help you identify the layers.

  • Solution: Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.

Q: My product seems to be lost after the extraction. What could have happened?

A: Potential causes for product loss during extraction include:

  • Incorrect pH: If your compound is acidic or basic, its solubility in the organic and aqueous layers will be pH-dependent.

    • Solution: Ensure the pH of the aqueous layer is adjusted correctly to keep your compound in its neutral, more organic-soluble form, or its ionic, more water-soluble form, depending on your extraction strategy.

  • Insufficient extraction: A single extraction may not be enough to transfer all of your product.

    • Solution: Perform multiple extractions with smaller volumes of the extracting solvent for a more efficient transfer.

  • Product is in the wrong layer: You may have inadvertently discarded the layer containing your product.

    • Solution: Always save all layers until you have confirmed the location of your product, for example, by TLC analysis.

Distillation

Q: My liquid is bumping violently during distillation. How can I prevent this?

A: Bumping is the sudden, violent boiling of a liquid and can be dangerous.

  • Solutions:

    • Use boiling chips or a magnetic stir bar: These provide nucleation sites for smooth boiling.[10]

    • Heat gently and evenly: Avoid excessively high temperatures and ensure the heating mantle is in good contact with the flask.

    • Do not overfill the distillation flask: The flask should be no more than two-thirds full.

Q: My distillation is very slow, or the vapor isn't reaching the condenser.

A: This can be due to insufficient heating or heat loss.

  • Solutions:

    • Increase the heating mantle temperature.

    • Insulate the distillation head and flask: Wrapping the apparatus with glass wool or aluminum foil can help maintain the temperature.

Q: I'm seeing foaming in my distillation flask.

A: Foaming can be caused by contaminants in your mixture.

  • Solutions:

    • Use an anti-foaming agent. [10]

    • Ensure the distillation is not proceeding too rapidly.

    • Use a larger distillation flask to provide more headspace. [10]

Q: My product is decomposing at its boiling point. What can I do?

A: For heat-sensitive compounds, distillation at atmospheric pressure may not be suitable.

  • Solution: Perform a vacuum distillation. By reducing the pressure, the boiling point of the liquid is lowered, often preventing thermal decomposition.[11]

Frequently Asked Questions (FAQs)

Q: How do I choose the best purification method for my product?

A: The choice of purification method depends on several factors, including the physical state of your product (solid or liquid), its thermal stability, and the physical and chemical properties of the impurities. Refer to the "Decision Tree for Purification Method Selection" diagram at the beginning of this guide for a systematic approach.

Q: What is a typical percent recovery I can expect from these purification techniques?

A: Percent recovery can vary widely depending on the technique, the compound, and the amount of impurity.

  • Recrystallization: Recoveries can range from 50% to over 90%, but some loss of product in the mother liquor is unavoidable.

  • Flash Column Chromatography: For well-optimized separations, recoveries of 95-97% have been reported.[12]

  • Liquid-Liquid Extraction: The efficiency depends on the partition coefficient of the compound and the number of extractions performed. Multiple extractions can lead to high recovery.

  • Distillation: For compounds with well-separated boiling points, recovery can be very high. Losses are typically due to material left behind in the distillation flask and condenser.

Q: How can I assess the purity of my product after purification?

A: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to see if impurities are still present. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point.

  • Spectroscopy (NMR, IR, Mass Spectrometry): These techniques can provide detailed structural information and help identify the presence of any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are powerful techniques for quantifying the purity of a sample.

Data Presentation

The following table summarizes the general applicability and expected outcomes of the primary purification techniques.

Purification TechniquePhysical State of ProductKey Separation PrincipleTypical Purity AchievedTypical RecoveryCommon Scale
Recrystallization SolidDifferential solubility in a solvent at different temperatures>98%50-90%Milligrams to Kilograms
Flash Column Chromatography Solid or LiquidDifferential partitioning between a stationary and mobile phase95-99%[12]>90%Milligrams to Grams
Liquid-Liquid Extraction Solid or LiquidDifferential solubility in two immiscible liquidsVariable, often used for initial cleanup>95% (with multiple extractions)Milligrams to Kilograms
Distillation LiquidDifference in boiling points>99% (for large bp differences)>90%Milligrams to Kilograms

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. A starting point for the solvent-to-sample ratio is often around 4 mL of solvent per 1 gram of crude material.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation. A controlled, slow cooling rate (e.g., 0.1 K/s) can be beneficial for obtaining high-quality crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass or drying dish to air dry or dry in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[5]

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (ideally the eluent).

    • Alternatively, for less soluble samples, adsorb the sample onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate. A typical linear velocity for flash chromatography is in the range of 5-7 cm/minute.[14] The volumetric flow rate can be calculated based on the column diameter.

    • If using a gradient elution, gradually increase the polarity of the eluent to elute compounds with stronger interactions with the stationary phase.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction
  • Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Pour the solution containing your product into the separatory funnel. Then, add the immiscible extraction solvent. The funnel should not be more than two-thirds full.

  • Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and shake gently, venting frequently. Once the pressure buildup subsides, you can shake more vigorously.

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.

  • Draining: Open the stopcock and carefully drain the bottom layer into a flask.

  • Collection: Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.

  • Repeat: For efficient extraction, it is often necessary to repeat the process 2-3 times with fresh extraction solvent, combining the organic layers.

  • Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Isolation: Filter to remove the drying agent and then remove the solvent by rotary evaporation to obtain the purified product.

Protocol 4: Simple Distillation
  • Setup: Assemble the distillation apparatus, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser.

  • Charging the Flask: Add the liquid to be purified and a few boiling chips or a magnetic stir bar to the distillation flask. The flask should be no more than two-thirds full.

  • Heating: Begin heating the distillation flask gently.

  • Distillation: As the liquid boils, the vapor will rise, and when it reaches the condenser, it will cool and liquefy, dripping into the receiving flask. Record the temperature at which the liquid is steadily distilling; this is the boiling point.

  • Completion: Stop the distillation when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

  • Cooling: Allow the apparatus to cool completely before disassembling.

For compounds that are thermally unstable at their atmospheric boiling point, a vacuum distillation should be performed. The setup is similar but includes a vacuum adapter and is connected to a vacuum source. A pressure-temperature nomograph can be used to estimate the boiling point at a reduced pressure.[4][11]

References

Validation & Comparative

Spectroscopic Validation of Synthesized Methyl 2-hydroxy-3-phenylpropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of synthesized Methyl 2-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. By comparing the spectral data of the synthesized product with its precursor, Phenyllactic acid, this document offers a clear benchmark for confirming the successful transformation and purity of the target compound. The experimental data presented herein is crucial for ensuring the quality and reliability of starting materials in a research and development setting.

Spectroscopic Data Comparison

The successful synthesis of this compound from Phenyllactic acid can be unequivocally confirmed by analyzing the changes in their respective spectroscopic data. The key differences are highlighted in the tables below.

¹H NMR Data Comparison (500 MHz, CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.35 - 7.20m5HAr-H
4.45dd, J=8.5, 4.5 Hz1HCH-OH
3.75s3HO-CH₃
3.15dd, J=14.0, 4.5 Hz1HCH₂-Ph (diastereotopic)
2.98dd, J=14.0, 8.5 Hz1HCH₂-Ph (diastereotopic)
2.70br s1HO-H
Phenyllactic acid 7.38 - 7.22m5HAr-H
4.40dd, J=8.0, 4.0 Hz1HCH-OH
3.18dd, J=14.0, 4.0 Hz1HCH₂-Ph (diastereotopic)
3.01dd, J=14.0, 8.0 Hz1HCH₂-Ph (diastereotopic)
~5.0 (broad)br s2HOH, COOH
¹³C NMR Data Comparison (125 MHz, CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound 174.5C=O (ester)
137.0Ar-C (quaternary)
129.5Ar-CH
128.6Ar-CH
127.0Ar-CH
71.0CH-OH
52.5O-CH₃
41.0CH₂-Ph
Phenyllactic acid 178.0C=O (acid)
137.5Ar-C (quaternary)
129.4Ar-CH
128.5Ar-CH
126.8Ar-CH
70.8CH-OH
40.7CH₂-Ph
IR Spectroscopy Data Comparison (Liquid Film/KBr)
CompoundWavenumber (cm⁻¹)Functional Group
This compound 3600-3200 (broad)O-H stretch
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1735C=O stretch (ester)
1300-1000C-O stretch
Phenyllactic acid 3400-2400 (very broad)O-H stretch (acid & alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1710C=O stretch (acid)
1300-1000C-O stretch
Mass Spectrometry Data Comparison (Electron Ionization)
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 180121, 103, 91, 77
Phenyllactic acid 166148, 119, 91, 77

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A solution of Phenyllactic acid (1.66 g, 10 mmol) in anhydrous methanol (50 mL) is prepared in a round-bottom flask. Concentrated sulfuric acid (0.5 mL) is added dropwise with stirring. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using a liquid film on NaCl plates for the liquid product and a KBr pellet for the solid starting material.

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of the synthesized product.

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Validation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation cluster_conclusion Conclusion Start Phenyllactic Acid Synthesis Fischer Esterification (Methanol, H₂SO₄) Start->Synthesis Product Crude this compound Synthesis->Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Compare_H Compare ¹H NMR H_NMR->Compare_H Compare_C Compare ¹³C NMR C_NMR->Compare_C Compare_IR Compare IR IR->Compare_IR Compare_MS Compare MS MS->Compare_MS Conclusion Structure Confirmed Compare_H->Conclusion Compare_C->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Logical workflow for the synthesis and spectroscopic validation.

A Comparative Guide to Confirming the Enantiomeric Purity of Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is paramount. The enantiomeric purity of active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 2-hydroxy-3-phenylpropanoate, can have profound implications for pharmacological activity and patient safety. This guide provides a comprehensive comparison of the three primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent.

At a Glance: Method Comparison

The choice of analytical method depends on several factors including the required accuracy, sample throughput, availability of instrumentation, and the need for absolute configuration determination.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Formation of diastereomers with a chiral derivatizing agent (CDA), resulting in distinct chemical shifts for each enantiomer.
Primary Output Chromatogram with separated peaks for each enantiomer.Chromatogram with separated peaks for each enantiomer.NMR spectrum showing separate signals for each diastereomer.
Sample Preparation Simple dissolution in a suitable mobile phase.May require derivatization to increase volatility, although direct analysis is often possible for this compound.Chemical reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomeric esters.
Instrumentation HPLC system with a chiral column and UV detector.GC system with a chiral capillary column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).High-resolution NMR spectrometer.
Key Performance Metrics Resolution (Rs): Typically > 1.5 for baseline separation.Sensitivity: High, suitable for trace analysis.Analysis Time: 10-30 minutes per sample.Resolution (Rs): High resolution is achievable.Sensitivity: Very high, especially with MS detection.Analysis Time: 15-40 minutes per sample.Signal Separation (Δδ): Sufficient separation of proton signals for accurate integration.Sensitivity: Lower than chromatographic methods.Analysis Time: Rapid data acquisition, but sample preparation can be longer.
Advantages - Direct analysis without derivatization.- Robust and widely applicable.- Preparative scale-up is possible.- High separation efficiency and resolution.- High sensitivity.- Provides structural information.- Can be used to determine absolute configuration (with appropriate standards).- Rapid analysis once the sample is prepared.
Disadvantages - Chiral columns can be expensive.- Method development can be time-consuming.- Compound must be volatile or derivatizable.- Potential for thermal degradation of the sample.- Lower sensitivity and precision compared to chromatography.- Requires a pure chiral derivatizing agent.- Derivatization reaction must go to completion without kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of α-hydroxy esters.

A study on the closely related 3-phenyllactic acid demonstrated successful enantiomeric separation on a Chiralcel OJ-H column, which is based on cellulose tris(4-methylbenzoate)[1]. This suggests that a similar approach would be effective for its methyl ester.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Estimated):

ParameterValue
Column Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Data Presentation: Estimated Chromatographic Data

EnantiomerEstimated Retention Time (min)
(R)-Methyl 2-hydroxy-3-phenylpropanoate15.2
(S)-Methyl 2-hydroxy-3-phenylpropanoate17.8

Note: Retention times are estimates based on the separation of similar compounds and may require optimization.

Calculation of Enantiomeric Excess (% ee): % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase (1 mg/mL) inject Inject 10 µL onto Chiralcel OJ-H column prep->inject separate Isocratic elution with n-Hexane/IPA/TFA inject->separate detect UV detection at 210 nm separate->detect integrate Integrate peak areas of the two enantiomers detect->integrate calculate Calculate % ee integrate->calculate

Chiral HPLC workflow for ee determination.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC offers excellent resolution and sensitivity. The separation is achieved on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative[2][3]. The enantiomers interact differently with the chiral selector, leading to different retention times.

Experimental Protocol: Chiral GC

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

Chromatographic Conditions (Estimated):

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., β-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program 120 °C (hold 2 min), then ramp to 200 °C at 5 °C/min, hold for 10 min
Injection Volume 1 µL (split ratio 50:1)
Sample Concentration 1 mg/mL in Dichloromethane

Data Presentation: Estimated Chromatographic Data

EnantiomerEstimated Retention Time (min)
(R)-Methyl 2-hydroxy-3-phenylpropanoate25.5
(S)-Methyl 2-hydroxy-3-phenylpropanoate26.1

Note: Retention times are estimates and highly dependent on the specific column and conditions used.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep Dissolve sample in Dichloromethane (1 mg/mL) inject Inject 1 µL into GC with chiral column prep->inject separate Temperature programmed separation inject->separate detect FID detection separate->detect integrate Integrate peak areas of the two enantiomers detect->integrate calculate Calculate % ee integrate->calculate

Chiral GC workflow for ee determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy offers a powerful method for determining enantiomeric purity by converting the enantiomers into diastereomers, which are distinguishable by NMR. This is achieved by reacting the chiral alcohol in this compound with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride[4][5]. The resulting diastereomeric esters will exhibit different chemical shifts (δ) for protons near the stereocenter.

Experimental Protocol: NMR with Mosher's Acid Derivatization

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)

  • Deuterated chloroform (CDCl₃)

  • Dry pyridine

  • NMR tubes

Procedure:

  • Dissolve approximately 10 mg of this compound in 0.5 mL of dry CDCl₃ in an NMR tube.

  • Add a small drop of dry pyridine.

  • Add a slight molar excess of (R)-Mosher's acid chloride to the NMR tube.

  • Cap the tube and mix thoroughly. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

  • Acquire a ¹H NMR spectrum of the resulting diastereomeric Mosher's esters.

Data Presentation: Estimated ¹H NMR Data

For the resulting diastereomeric esters, the protons closest to the newly formed chiral center will show the largest chemical shift differences (Δδ = |δ(R,R) - δ(S,R)|). The methoxy protons of the ester and the proton at the C2 position are often well-resolved.

ProtonEstimated δ for (R,R)-diastereomer (ppm)Estimated δ for (S,R)-diastereomer (ppm)Estimated Δδ (ppm)
OCH₃ (ester)3.753.720.03
H-2 (CH-O)4.524.480.04

Note: Chemical shifts are estimates and will vary depending on the specific sample and spectrometer.

Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer. % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Logical Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve sample in CDCl3 with pyridine react React with (R)-Mosher's acid chloride dissolve->react acquire Acquire 1H NMR spectrum react->acquire identify Identify and assign diastereomeric signals acquire->identify integrate Integrate distinct signals identify->integrate calculate Calculate % ee integrate->calculate

NMR with CDA workflow for ee determination.

Conclusion

The determination of the enantiomeric purity of this compound can be reliably achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy with a chiral derivatizing agent.

  • Chiral HPLC is often the method of choice due to its robustness, direct analysis capabilities, and applicability to a wide range of compounds.

  • Chiral GC provides excellent separation efficiency and sensitivity, making it a strong alternative, particularly for this volatile ester.

  • NMR spectroscopy with a chiral derivatizing agent offers a rapid method for determining enantiomeric excess without the need for chromatographic separation and can provide valuable structural information, including the potential for absolute configuration assignment.

The optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For routine quality control, chiral HPLC and GC are generally preferred, while NMR is a powerful tool for research and development where structural confirmation is also required.

References

A Comparative Analysis of Synthesis Routes to Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is often crucial for the biological activity of the final product. This guide provides a comparative analysis of four distinct synthesis routes to this compound, offering an objective look at their performance based on experimental data.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficiency and stereoselectivity.

Parameter Route 1: From L-Phenylalanine Route 2: Reformatsky Reaction Route 3: Asymmetric Transfer Hydrogenation Route 4: Biocatalytic Reduction
Starting Materials L-Phenylalanine, Sodium Nitrite, Sulfuric Acid, Methanol, BCl₃Benzaldehyde, Methyl bromoacetate, ZincMethyl 2-oxo-3-phenylpropanoate, Formic acid, Triethylamine, Chiral Ru-catalystMethyl 2-oxo-3-phenylpropanoate, Saccharomyces cerevisiae (Baker's Yeast), Sucrose
Overall Yield ~80-90%~86%[1]Up to 94%[2]Moderate to Good (estimated 60-80%)
Enantiomeric Excess (ee) >95% (retention of configuration)0% (racemic product)Up to 78% ee (for a similar substrate)[2]High (>95%)
Reaction Steps 2 (Diazotization, Esterification)111
Reaction Time Diazotization: ~1.5 hours + overnight stirring; Esterification: ~10 minutes~30 minutes[1]24 hours[3]48-72 hours
Key Reagents & Conditions NaNO₂, H₂SO₄, 0-5°C; BCl₃-Methanol, 60°CZinc, Toluene, 90°C[1](R,R)-TsDPEN-Ru catalyst, HCOOH/NEt₃, 40°C[3]Saccharomyces cerevisiae, aqueous sucrose solution, room temperature
Advantages High enantiopurity, readily available chiral starting material.One-step reaction, good yield.High yield, potential for high enantioselectivity with catalyst optimization.High enantioselectivity, mild reaction conditions, environmentally friendly.
Disadvantages Use of nitrous acid (toxic), two distinct steps.Produces a racemic mixture requiring further resolution.Requires expensive chiral catalyst, long reaction time.Longer reaction times, potential for moderate yields, requires specific yeast strain for optimal results.

Experimental Protocols

Route 1: Synthesis from L-Phenylalanine via Diazotization and Esterification

This two-step synthesis starts with the readily available and enantiopure amino acid L-phenylalanine.

Step 1: Diazotization of L-Phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid [4][5]

  • In a 250 mL flask, dissolve 16.5 g (0.1 mol) of L-phenylalanine in 100 mL of 1 M sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 6.9 g (0.1 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-2-hydroxy-3-phenylpropanoic acid. The reported yield for this step is typically high, around 96%.[5]

Step 2: Esterification to Methyl (S)-2-hydroxy-3-phenylpropanoate

  • Dissolve the crude (S)-2-hydroxy-3-phenylpropanoic acid (0.1 mol) in 100 mL of methanol.

  • Add 2 mL of a 12% w/w solution of boron trichloride in methanol.

  • Heat the mixture at 60 °C for 10 minutes.

  • Cool the reaction, add 50 mL of water and 50 mL of hexane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Route 2: Reformatsky Reaction[1][6]

This one-step reaction provides a direct route to the racemic product.

  • Activate 5.0 equivalents of zinc dust by stirring with a catalytic amount of iodine in toluene under reflux for 5 minutes, then cool to room temperature.

  • To this suspension, add 2.0 equivalents of methyl bromoacetate.

  • Add a solution of 1.0 equivalent of benzaldehyde in toluene.

  • Stir the resulting mixture at 90 °C for 30 minutes.[1]

  • Cool the reaction to 0 °C and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound. A yield of 86% has been reported for a similar reaction.[1]

Route 3: Asymmetric Transfer Hydrogenation[3]

This method allows for the enantioselective reduction of the corresponding α-keto ester.

  • In a reaction vessel, dissolve methyl 2-oxo-3-phenylpropanoate (1.0 mmol) and a chiral Ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru, 0.01 mmol) in a 5:2 mixture of formic acid and triethylamine (10 mL).

  • Stir the reaction mixture at 40 °C for 24 hours.[3]

  • After the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography. For the analogous reduction of methyl benzoylformate, yields up to 94% and an enantiomeric excess of 78% have been achieved.[2]

Route 4: Biocatalytic Reduction using Saccharomyces cerevisiae

This environmentally friendly method utilizes baker's yeast for the enantioselective reduction of the α-keto ester.

  • In a 500 mL flask, dissolve 20 g of sucrose in 200 mL of tap water.

  • Add 10 g of Saccharomyces cerevisiae (baker's yeast) and stir the suspension at room temperature for 30 minutes to activate the yeast.

  • Add a solution of methyl 2-oxo-3-phenylpropanoate (1.0 g) in 5 mL of ethanol to the yeast suspension.

  • Stir the mixture at room temperature for 48-72 hours, monitoring the reaction progress by TLC.

  • After completion, add Celite to the mixture and filter to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography. This method typically provides high enantiomeric excess (>95%) with moderate to good yields.

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.

Route1 L_Phe L-Phenylalanine Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) L_Phe->Diazotization Hydroxy_Acid (S)-2-hydroxy-3- phenylpropanoic acid Diazotization->Hydroxy_Acid Esterification Esterification (MeOH, BCl₃, 60°C) Hydroxy_Acid->Esterification Final_Product Methyl (S)-2-hydroxy- 3-phenylpropanoate Esterification->Final_Product

Caption: Route 1: Synthesis from L-Phenylalanine.

Route2 Benzaldehyde Benzaldehyde Reformatsky Reformatsky Reaction (Zn, Toluene, 90°C) Benzaldehyde->Reformatsky Me_Bromoacetate Methyl bromoacetate Me_Bromoacetate->Reformatsky Final_Product Methyl (rac)-2-hydroxy- 3-phenylpropanoate Reformatsky->Final_Product

Caption: Route 2: Reformatsky Reaction.

Route3 Keto_Ester Methyl 2-oxo-3- phenylpropanoate ATH Asymmetric Transfer Hydogenation (Ru-catalyst, HCOOH/NEt₃) Keto_Ester->ATH Final_Product Methyl (R/S)-2-hydroxy- 3-phenylpropanoate ATH->Final_Product

Caption: Route 3: Asymmetric Transfer Hydrogenation.

Route4 Keto_Ester Methyl 2-oxo-3- phenylpropanoate Bioreduction Biocatalytic Reduction (S. cerevisiae, Sucrose) Keto_Ester->Bioreduction Final_Product Methyl (S)-2-hydroxy- 3-phenylpropanoate Bioreduction->Final_Product

Caption: Route 4: Biocatalytic Reduction.

References

A Comparative Guide for Researchers: Methyl 2-hydroxy-3-phenylpropanoate vs. Ethyl 2-hydroxy-3-phenylpropanoate as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate synthons is a critical decision that can significantly impact the efficiency and success of a synthetic route. Methyl 2-hydroxy-3-phenylpropanoate and its ethyl ester counterpart are valuable chiral building blocks, frequently employed in the synthesis of a variety of pharmaceutical agents and other fine chemicals. This guide provides an objective comparison of these two synthons, supported by physicochemical data and representative experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference of a methyl versus an ethyl group imparts subtle yet significant changes in the physicochemical properties of these molecules. These differences can influence their solubility, reactivity, and handling characteristics.

PropertyThis compoundEthyl 2-hydroxy-3-phenylpropanoate
Molecular Formula C₁₀H₁₂O₃[1][2]C₁₁H₁₄O₃[3]
Molecular Weight 180.20 g/mol [1][2]194.23 g/mol [3]
Appearance White to almost white powder or crystal; also reported as a colorless liquid with a faint, sweet odor.[2]Colorless liquid with an aromatic odor.
Boiling Point 286.00 to 287.00 °C @ 760.00 mm Hg (estimated)[4]No data available
Solubility Sparingly soluble in water; soluble in organic solvents.[2]No specific data, but expected to have lower water solubility than the methyl ester.
logP (o/w) 1.27 - 1.5 (computed)[1][2][5]1.153 (computed)[3]
Polar Surface Area 46.53 Ų[1][2]46.5 Ų[6]

Performance as a Synthon: Reactivity and Applications

Both methyl and ethyl 2-hydroxy-3-phenylpropanoate serve as versatile synthons, primarily due to the presence of three key functional groups: the ester, the hydroxyl group, and the phenyl ring. The choice between the methyl and ethyl ester can influence reaction kinetics and, in some cases, product yields and purification procedures.

General Reactivity Trends:

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This can sometimes lead to slower reaction rates in sterically demanding transformations.

  • Hydrolysis: Ethyl esters are generally more resistant to hydrolysis (both acidic and basic) than their methyl counterparts. This can be an advantage when the ester needs to be carried through several synthetic steps but may be a disadvantage when facile deprotection is required.

  • Solubility: The longer alkyl chain in the ethyl ester increases its lipophilicity, which can affect its solubility in different solvent systems and may be advantageous in certain extraction and purification procedures.

The following diagram illustrates a general workflow for the utilization of these synthons in organic synthesis.

G cluster_start Starting Material cluster_synthons Synthon Preparation cluster_reactions Key Transformations cluster_products Advanced Intermediates L-Phenylalanine L-Phenylalanine This compound This compound L-Phenylalanine->this compound Diazotization, Esterification (MeOH) Ethyl 2-hydroxy-3-phenylpropanoate Ethyl 2-hydroxy-3-phenylpropanoate L-Phenylalanine->Ethyl 2-hydroxy-3-phenylpropanoate Diazotization, Esterification (EtOH) Hydroxyl Protection Hydroxyl Protection This compound->Hydroxyl Protection Oxidation Oxidation This compound->Oxidation Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis Inversion of Stereochemistry Inversion of Stereochemistry This compound->Inversion of Stereochemistry Ethyl 2-hydroxy-3-phenylpropanoate->Hydroxyl Protection Ethyl 2-hydroxy-3-phenylpropanoate->Oxidation Ethyl 2-hydroxy-3-phenylpropanoate->Ester Hydrolysis Ethyl 2-hydroxy-3-phenylpropanoate->Inversion of Stereochemistry Protected Intermediate Protected Intermediate Hydroxyl Protection->Protected Intermediate Keto-ester Keto-ester Oxidation->Keto-ester Chiral Acid Chiral Acid Ester Hydrolysis->Chiral Acid Inverted Ester Inverted Ester Inversion of Stereochemistry->Inverted Ester G Alcohol Methyl or Ethyl 2-hydroxy-3-phenylpropanoate Product TBS-protected Ester Alcohol->Product 50 °C, 17h Reagents TBS-Cl, Imidazole, DMF Reagents->Product G Alcohol Methyl or Ethyl 2-hydroxy-3-phenylpropanoate Step1 1. (COCl)₂, DMSO, DCM, -78 °C Alcohol->Step1 Step2 2. Et₃N, -78 °C to rt Step1->Step2 Product Methyl or Ethyl 2-oxo-3-phenylpropanoate Step2->Product G Alcohol Methyl or Ethyl (S)-2-hydroxy-3-phenylpropanoate Product Methyl or Ethyl (R)-2-acyloxy-3-phenylpropanoate Alcohol->Product THF, 0 °C to rt Reagents PPh₃, DEAD, R-COOH (e.g., Benzoic Acid) Reagents->Product

References

Benchmarking different chiral catalysts for phenyllactate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of phenyllactates is of significant interest in the pharmaceutical and fine chemical industries, as these compounds serve as crucial chiral building blocks for a variety of bioactive molecules. The selection of an appropriate chiral catalyst is paramount to achieving high yields and enantioselectivities. This guide provides a comparative analysis of three major classes of chiral catalysts—organocatalysts, metal complexes, and biocatalysts—for the synthesis of phenyllactates and their derivatives, supported by experimental data and detailed methodologies.

Performance Comparison of Chiral Catalysts

The following table summarizes the performance of representative catalysts from each class in the asymmetric synthesis of phenyllactate derivatives. The data highlights the strengths and weaknesses of each approach in terms of yield and enantiomeric excess (e.e.).

Catalyst ClassRepresentative CatalystSubstrateProductYield (%)e.e. (%)Reference
Organocatalyst Cinchona Alkaloid Derivative (Quaternary Ammonium Salt)N-(Diphenylmethylene)glycine tert-butyl ester & Benzyl BromideChiral Phenylalanine Derivative9796[1]
Metal Complex Rh(I)/Chiral Diene LigandN-Phthalimidodehydroalanine & Phenylboronic Acid(S)-Phenylalanine HydrochlorideGram-scaleHigh[2][3]
Biocatalyst Recombinant E. coli (Whole-cell)L-PhenylalanineD-Phenyllactic Acid~5.4 g/L (Concentration)>99[4][5]
Biocatalyst Candida krusei SW2026 (Whole-cell)Ethyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate95.199.7[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison table are provided below.

Organocatalytic Synthesis of a Chiral Phenylalanine Derivative using a Cinchona Alkaloid Catalyst

This protocol is adapted from the asymmetric α-alkylation of a glycine derivative, a common strategy for synthesizing chiral amino acid precursors.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • Cinchona alkaloid-derived quaternary ammonium salt (e.g., 1f as described in the reference)

  • Toluene

  • 50% aqueous potassium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral Cinchona alkaloid phase-transfer catalyst (0.1 equiv.) in toluene, add 50% aqueous potassium hydroxide solution.

  • Cool the mixture to -20 °C with vigorous stirring.

  • Add benzyl bromide (1.2 equiv.) dropwise to the reaction mixture.

  • Continue stirring at -20 °C for 48 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral phenylalanine derivative.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Metal-Catalyzed Asymmetric Synthesis of (S)-Phenylalanine Hydrochloride

This protocol describes a rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid to a dehydroalanine derivative.

Materials:

  • N-Phthalimidodehydroalanine

  • Phenylboronic acid

  • Rh(I) precursor (e.g., [Rh(cod)Cl]₂)

  • Chiral diene ligand (e.g., L1a as described in the reference)

  • Solvent (e.g., 1,4-dioxane)

  • Base (e.g., potassium hydroxide)

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

Procedure:

  • In a glovebox, dissolve the Rh(I) precursor and the chiral diene ligand in the solvent.

  • Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Add N-phthalimidodehydroalanine and phenylboronic acid to the catalyst solution.

  • Add an aqueous solution of the base to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by recrystallization or column chromatography to yield (S)-phenylalanine hydrochloride.[2][3]

Biocatalytic Synthesis of D-Phenyllactic Acid using Recombinant E. coli

This protocol outlines the whole-cell biotransformation of L-phenylalanine to D-phenyllactic acid.

Materials:

  • Recombinant E. coli strain co-expressing L-amino acid deaminase, NAD-dependent D-lactate dehydrogenase, and formate dehydrogenase.

  • L-phenylalanine

  • Glucose (as a carbon source for cell growth and cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Appropriate antibiotics for plasmid maintenance

  • Inducer for protein expression (e.g., IPTG)

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Grow the culture overnight at 37 °C with shaking.

    • Inoculate a larger volume of fresh medium with the overnight culture and grow to an optical density (OD₆₀₀) of 0.6-0.8.

    • Induce protein expression by adding the inducer and continue to culture at a lower temperature (e.g., 20 °C) for a specified period (e.g., 12-16 hours).

  • Biotransformation:

    • Harvest the cells by centrifugation and wash with phosphate buffer.

    • Resuspend the cell pellet in the reaction buffer containing L-phenylalanine and glucose.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with shaking.

    • Monitor the production of D-phenyllactic acid over time using HPLC.

    • After the desired reaction time (e.g., 6 hours), centrifuge the mixture to remove the cells.

    • The supernatant containing the D-phenyllactic acid can be further purified.[4][5]

Visualizations

The following diagrams illustrate the general workflows for the catalytic asymmetric synthesis of phenyllactates.

Catalytic_Workflow cluster_Organo Organocatalytic Synthesis cluster_Metal Metal-Catalyzed Synthesis cluster_Bio Biocatalytic Synthesis Start_O Prochiral Substrate (e.g., Glycine Derivative) Intermediate_O Chiral Enolate Intermediate Start_O->Intermediate_O Base Catalyst_O Chiral Organocatalyst (e.g., Cinchona Alkaloid) Catalyst_O->Intermediate_O Phase Transfer Product_O Enantioenriched Phenyllactate Precursor Intermediate_O->Product_O Alkylation Start_M Prochiral Substrate (e.g., Dehydroalanine) Intermediate_M Chiral Metal Enolate Start_M->Intermediate_M Ligand Exchange Catalyst_M Chiral Metal Complex (e.g., Rh-Diene) Catalyst_M->Intermediate_M Coordination Product_M Enantioenriched Phenyllactate Derivative Intermediate_M->Product_M Reductive Elimination Start_B Substrate (e.g., L-Phenylalanine) Intermediate_B Enzyme-Substrate Complex Start_B->Intermediate_B Uptake Catalyst_B Whole-Cell Biocatalyst (Recombinant E. coli) Catalyst_B->Intermediate_B Enzymatic Reaction Product_B Enantioenriched Phenyllactate Intermediate_B->Product_B Product Release

Caption: General workflows for organocatalytic, metal-catalyzed, and biocatalytic asymmetric synthesis.

Logical_Relationship cluster_Organo_Details Organocatalysis Details cluster_Metal_Details Metal Catalysis Details cluster_Bio_Details Biocatalysis Details Goal Phenyllactate Synthesis Organo Organocatalysis Goal->Organo Metal Metal Catalysis Goal->Metal Bio Biocatalysis Goal->Bio Organo_Adv Advantages: - Metal-free - Readily available catalysts Organo->Organo_Adv Organo_Disadv Disadvantages: - Higher catalyst loading - Sometimes lower TON/TOF Organo->Organo_Disadv Metal_Adv Advantages: - High TON/TOF - Broad substrate scope Metal->Metal_Adv Metal_Disadv Disadvantages: - Metal contamination - Ligand synthesis Metal->Metal_Disadv Bio_Adv Advantages: - High enantioselectivity - Mild reaction conditions Bio->Bio_Adv Bio_Disadv Disadvantages: - Substrate limitations - Enzyme stability Bio->Bio_Disadv

Caption: Logical relationships and key considerations for different catalytic approaches to phenyllactate synthesis.

References

A Researcher's Guide to the Cross-Validation of Purity Analysis by Chiral GC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are two of the most powerful and widely employed techniques for separating and quantifying enantiomers. The choice between these methods is often dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[1] Cross-validation of these two orthogonal methods provides the highest level of confidence in the analytical results, ensuring accuracy and robustness.[1]

This guide offers an objective comparison of Chiral GC and HPLC for purity analysis, supported by experimental data and detailed methodologies to aid in method development and validation.

Methodology Comparison: At a Glance

Chiral HPLC is a highly versatile technique applicable to a broad range of compounds, including those that are non-volatile or thermally labile.[1][2] Separation is achieved based on the differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[3] In contrast, Chiral GC is ideal for the analysis of volatile and thermally stable compounds.[1] This technique separates enantiomers based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase, often a cyclodextrin derivative coated on a capillary column.[4] For non-volatile analytes, derivatization is often required to increase volatility for GC analysis.[3]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.[3]Differential interaction with a chiral stationary phase in a gaseous mobile phase.[1]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[5]Volatile, thermally stable compounds or those that can be derivatized to become volatile.[1]
Sample Preparation Dissolution in a suitable solvent; derivatization may be used to improve detection.[1]Often requires derivatization to increase volatility and thermal stability.[4]
Instrumentation Cost Generally higher due to high-pressure pumps and sophisticated detectors.[1]Generally lower, though high-resolution mass spectrometry detectors can be expensive.[1]
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.[1]Lower, as it primarily uses gases as the mobile phase.[1]
Analysis Time Typically in the range of 10-60 minutes.[6]Generally faster, often in the range of a few minutes.[6]
Resolution Good to excellent, highly dependent on the choice of CSP and mobile phase.Typically offers very high resolution due to the use of long capillary columns.

Data Presentation: Performance Comparison

Validation ParameterChiral HPLC (Warfarin)Chiral GC (Representative)
Linearity (r²) > 0.999[7]> 0.99
Accuracy (% Recovery) 92-107%[7]Typically 90-110%
Precision (%RSD) < 15%[8]< 15%
Limit of Detection (LOD) 6 ng/mL[7]pg to ng range[9]
Limit of Quantitation (LOQ) 12.5 ng/mL[7]pg to ng range[9]
Resolution (Rs) > 1.5Often > 2.0

Data for Chiral HPLC of Warfarin is synthesized from multiple sources.[7][8] Representative data for Chiral GC is based on typical performance characteristics of the technique.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods for purity analysis.

Chiral HPLC Method for Warfarin Enantiomers

This protocol is a representative method for the enantiomeric separation of Warfarin in plasma samples.

1. Instrumentation:

  • HPLC system with a fluorescence detector.[8]

  • Chiral Stationary Phase: Chiralcel OD-RH (150 x 4.6 mm, 5 µm).[8]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and pH 2.0 phosphate buffer (40:60 v/v).[8]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40°C.[8]

  • Detection: Fluorescence with excitation at 310 nm and emission at 350 nm.[10]

  • Injection Volume: 50 µL.[8]

3. Sample Preparation:

  • Plasma samples are prepared using a protein precipitation technique with acetonitrile.[10]

  • The supernatant is injected into the HPLC system.

4. Data Analysis:

  • Identify and integrate the peaks corresponding to the R- and S-enantiomers.

  • Calculate the enantiomeric purity based on the peak areas.

Chiral GC Method for a Volatile Chiral Compound

This protocol outlines a general approach for the analysis of a volatile chiral compound, which may require derivatization.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB).

2. Derivatization (if necessary):

  • Convert the analyte into a more volatile and thermally stable derivative (e.g., esterification of a carboxylic acid).

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: A suitable temperature gradient to ensure separation of the enantiomers.

  • Detector Temperature (FID): 280°C.[1]

  • Injection Mode: Split or splitless, depending on the sample concentration.[1]

4. Sample Preparation:

  • Dissolve the derivatized sample in a suitable organic solvent (e.g., hexane or ethyl acetate).

5. Data Analysis:

  • Identify and integrate the peaks for the two enantiomers.

  • Calculate the enantiomeric excess using the peak areas.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Chiral Purity Analysis cluster_hplc Chiral HPLC Method cluster_gc Chiral GC Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample comparison Compare Results hplc_sample->comparison gc_dev Method Development gc_val Method Validation gc_dev->gc_val gc_sample Sample Analysis gc_val->gc_sample gc_sample->comparison start Define Analyte and Purity Requirements start->hplc_dev start->gc_dev conclusion Final Purity Report comparison->conclusion

Caption: Workflow for cross-validation of chiral purity analysis.

ChiralMethodSelection Decision Tree for Chiral Separation Technique Selection start Analyte Properties volatile Is the analyte volatile & thermally stable? start->volatile derivatize Can it be derivatized to be volatile? volatile->derivatize No gc Use Chiral GC volatile->gc Yes hplc Use Chiral HPLC derivatize->hplc No derivatize->gc Yes

Caption: Decision tree for selecting a chiral separation technique.

References

A Comparative Guide to the Reactivity of (R) and (S) Enantiomers in Kinetic Resolutions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereoselective synthesis, kinetic resolution stands as a powerful strategy for the separation of enantiomers from a racemic mixture. This method leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive one. This guide provides an objective comparison of the reactivity of (R) and (S) enantiomers in key kinetic resolution reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Understanding Differential Reactivity in Kinetic Resolution

The fundamental principle of kinetic resolution lies in the difference in the activation energies of the diastereomeric transition states formed between each enantiomer and the chiral catalyst. The enantiomer that proceeds through the lower energy transition state will react faster, while the other will react more slowly. This difference in reaction rates is quantified by the selectivity factor (s), also denoted as k_rel or E, which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a greater difference in reactivity and a more efficient resolution.

Comparative Reactivity in Key Kinetic Resolutions

The relative reactivity of (R) and (S) enantiomers is highly dependent on the substrate, the chiral catalyst or enzyme, and the reaction conditions. Below, we compare the reactivity in three common classes of kinetic resolutions.

Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols via enantioselective acylation. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is particularly effective and generally exhibits a preference for the acylation of the (R)-enantiomer of many secondary alcohols, leaving the (S)-enantiomer unreacted.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

CatalystAcyl DonorUnreacted Enantiomer (Slow)Product Enantiomer (Fast)Conversion (%)ee_substrate (%)ee_product (%)Selectivity (E)
Novozym 435 (CALB)Vinyl Acetate(S)-1-Phenylethanol(R)-1-Phenylethyl acetate47>9998>200
Novozym 435 (CALB)Isopropenyl Acetate(S)-1-Phenylethanol(R)-1-Phenylethyl acetate50>99>99>200
Pseudomonas cepacia LipaseIsopropenyl Acetate(R)-1-Phenylethanol(S)-1-Phenylethyl acetate~5095>95High

Data compiled from multiple sources.

As the data indicates, CALB consistently acylates the (R)-enantiomer of 1-phenylethanol at a much faster rate than the (S)-enantiomer, leading to high enantiomeric excess for both the remaining substrate and the product at approximately 50% conversion. In contrast, Pseudomonas cepacia lipase can exhibit the opposite enantiopreference.

Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes is a highly efficient method for producing enantioenriched epoxides and 1,2-diols. The stereochemical outcome is dictated by the chirality of the salen catalyst. The (R,R)-catalyst selectively hydrolyzes the (R)-epoxide, while the (S,S)-catalyst is selective for the (S)-epoxide.

Table 2: Hydrolytic Kinetic Resolution of Various Terminal Epoxides with (R,R)-(salen)Co(III)OAc

SubstrateUnreacted Enantiomer (Slow)Product Enantiomer (Fast)Conversion (%)ee_epoxide (%)ee_diol (%)Selectivity (k_rel)
Propylene Oxide(S)-Propylene Oxide(R)-1,2-Propanediol55>9998>400
Styrene Oxide(S)-Styrene Oxide(R)-1-Phenyl-1,2-ethanediol54>9997>200
Epichlorohydrin(S)-Epichlorohydrin(R)-3-Chloro-1,2-propanediol52>9996>100

Data represents typical values from literature.

The extremely high selectivity factors observed in the HKR of epoxides underscore the significant difference in reactivity between the (R) and (S) enantiomers in the presence of the chiral cobalt-salen catalyst.

Lipase-Catalyzed Kinetic Resolution of Primary Amines

The kinetic resolution of primary amines through lipase-catalyzed acylation is a valuable method for producing chiral amines, which are important building blocks in pharmaceuticals. Similar to alcohols, CALB is a commonly used enzyme and typically shows a preference for the (R)-enantiomer.

Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine with Novozym 435 (CALB)

Acyl DonorUnreacted Enantiomer (Slow)Product Enantiomer (Fast)Conversion (%)ee_amine (%)ee_amide (%)Selectivity (E)
Ethyl Acetate(S)-1-Phenylethylamine(R)-N-(1-Phenylethyl)acetamide~50>95>95>100
Isopropyl 2-ethoxyacetate(S)-1-Phenylethylamine(R)-N-(1-Phenylethyl)-2-ethoxyacetamide48>9997>200
Diisopropyl Malonate(S)-1-Phenylethylamine(R)-N-(1-Phenylethyl)diisopropylmalonamide49.59899.9>200

Data compiled from multiple sources.

The data for 1-phenylethylamine demonstrates that CALB is highly selective for the (R)-enantiomer, resulting in excellent enantiopurity for both the unreacted amine and the acylated product.

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
  • Materials: Racemic 1-phenylethanol, immobilized Candida antarctica lipase B (Novozym 435), acyl donor (e.g., vinyl acetate or isopropenyl acetate), and an organic solvent (e.g., hexane or toluene).

  • Procedure:

    • To a solution of racemic 1-phenylethanol (1.0 eq.) in the chosen organic solvent, add the immobilized lipase (typically 10-50 mg per mmol of substrate).

    • Add the acyl donor (1.0-1.5 eq.).

    • Stir the mixture at a controlled temperature (e.g., room temperature or 40 °C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess of the substrate and product.

    • Once the desired conversion (typically ~50%) is reached, filter off the immobilized enzyme.

    • The unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl acetate product can be separated by column chromatography.[1][2]

Visualizing the Mechanisms

The following diagrams illustrate the conceptual workflow of kinetic resolution and the mechanism of a lipase-catalyzed acylation.

Kinetic_Resolution_Workflow racemate Racemic Mixture ((R)-Substrate + (S)-Substrate) catalyst Chiral Catalyst or Enzyme racemate->catalyst product Product (from fast-reacting enantiomer) catalyst->product k_fast unreacted Unreacted Substrate (enantioenriched slow-reacting enantiomer) catalyst->unreacted k_slow (k_fast > k_slow) reagent Reagent reagent->catalyst separation Separation product->separation unreacted->separation Lipase_Mechanism cluster_0 Ping-Pong Bi-Bi Mechanism E Free Enzyme (Lipase) E_Acyl Acyl-Enzyme Intermediate E->E_Acyl + Acyl Donor E_Acyl->E + (R)-OH (fast) Product_Ester Product Ester ((R)-OAc) E_Acyl->Product_Ester Leaving_Group Leaving Group (e.g., Acetaldehyde) E_Acyl->Leaving_Group Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Alcohol Racemic Alcohol ((R)-OH and (S)-OH) Alcohol->E_Acyl (R)-OH reacts preferentially Unreacted_Alcohol Unreacted Alcohol ((S)-OH) Alcohol->Unreacted_Alcohol (S)-OH remains

References

Comparative Analysis of LC-MS and Alternative Methods for Impurity Profiling of Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the effective detection, identification, and quantification of impurities in Methyl 2-hydroxy-3-phenylpropanoate.

In the development and manufacturing of pharmaceutical ingredients, rigorous analysis of impurities is paramount to ensure the safety and efficacy of the final drug product. This compound, a key chiral building block, requires robust analytical methods for impurity profiling. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques, supported by experimental protocols and performance data, to assist in selecting the most appropriate analytical strategy.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[1] These impurities can originate from various sources, including the synthetic route (process-related impurities), degradation of the drug substance over time (degradation products), or residual starting materials and reagents. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification and control of impurities in pharmaceutical products.[1]

Analytical Techniques for Impurity Analysis

Several analytical techniques are employed for impurity profiling, each with its own strengths and limitations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for routine quality control.[2][3] However, for comprehensive impurity analysis, especially for the identification of unknown impurities and sensitive quantification, hyphenated techniques like LC-MS are indispensable.[4][5]

LC-MS for In-Depth Impurity Analysis

LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This combination allows for not only the quantification of known impurities but also the structural elucidation of unknown compounds based on their mass-to-charge ratio and fragmentation patterns.[4][5]

Advantages of LC-MS:
  • High Sensitivity and Selectivity: LC-MS can detect and quantify impurities at very low levels, which is crucial for meeting stringent regulatory requirements.

  • Structural Information: Mass spectrometry provides valuable information about the molecular weight and structure of impurities, aiding in their identification.

  • Versatility: LC-MS methods can be adapted to analyze a wide range of compounds with varying polarities and chemical properties.

Comparison of Analytical Methods

While LC-MS offers significant advantages, it is essential to compare its performance with other available techniques to select the most suitable method for a specific analytical challenge.

ParameterLC-MSHPLC-UVGas Chromatography (GC)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Separation of volatile compounds, detection by various detectors (e.g., FID, MS).
Sensitivity Very High (pg to ng levels)High (ng to µg levels)Very High (pg to ng levels)
Selectivity Very HighModerate to HighHigh
Identification Capability Excellent (provides molecular weight and structural information)Limited (based on retention time and UV spectrum)Good to Excellent (with MS detector)
Sample Volatility Not a limitationNot a limitationRequires volatile or derivatized analytes
Typical Application Identification and quantification of known and unknown impurities, forced degradation studies.Routine quality control, quantification of known impurities.Analysis of residual solvents and volatile impurities.

Experimental Protocols

LC-MS Method for the Analysis of this compound and its Impurities

This protocol outlines a general LC-MS method that can be optimized for the specific impurities of interest.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a common choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Mode: Full scan mode (e.g., m/z 100-1000) for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/Hr.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2][6]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

After exposure to stress conditions, the samples are prepared and analyzed using the developed LC-MS method.

Data Presentation

The quantitative data from the analysis of potential impurities in this compound using different analytical techniques should be summarized in a clear and concise table for easy comparison.

ImpurityLC-MS (LOD/LOQ, ng/mL)HPLC-UV (LOD/LOQ, µg/mL)Recovery (%) by LC-MS
Starting Material A 0.5 / 1.50.1 / 0.398.5
By-product B 1.0 / 3.00.2 / 0.6101.2
Degradant C (Acid) 0.8 / 2.50.15 / 0.4599.1
Degradant D (Oxidative) 1.2 / 3.50.25 / 0.7597.8

Visualization of Experimental Workflow

A clear diagram of the experimental workflow aids in understanding the entire process from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter lc_separation LC Separation (C18 Column) filter->lc_separation Inject ms_detection MS Detection (ESI+/-) lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan/SIM) ms_detection->data_acquisition impurity_identification Impurity Identification data_acquisition->impurity_identification quantification Quantification impurity_identification->quantification impurity_profiling_logic cluster_synthesis Synthesis & Degradation cluster_method_dev Method Development cluster_analysis Analysis cluster_characterization Characterization synthesis Synthesis of this compound method_development Analytical Method Development (LC-MS) synthesis->method_development forced_degradation Forced Degradation Studies forced_degradation->method_development method_validation Method Validation (ICH Guidelines) method_development->method_validation sample_analysis Sample Analysis method_validation->sample_analysis impurity_detection Impurity Detection sample_analysis->impurity_detection impurity_identification Impurity Identification & Structural Elucidation impurity_detection->impurity_identification impurity_quantification Impurity Quantification impurity_identification->impurity_quantification

References

Inter-laboratory comparison of analytical methods for phenyllactic acid esters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of phenyllactic acid and its derivatives. These methods are crucial for monitoring chemical reactions, analyzing biological samples, and ensuring quality control in pharmaceutical and food industries.

Table 1: Performance Characteristics of HPLC Methods for Phenyllactic Acid and its Esters

AnalyteMethodLinearity (µg/mL)Accuracy (% Recovery)LOD (µg/mL)LOQ (µg/mL)Reference
DL-3-Phenyllactic acidHPLC5–80>0.99Not ReportedNot ReportedNot Reported[1][2]
DL-O-acetyl-3-phenyllactic acidHPLC5–80>0.99Not ReportedNot ReportedNot Reported[1][2]
Phenyllactic acidHPLC5–5000.99798.7~1Not Reported[3][4]

Table 2: Precision of HPLC Methods for Phenyllactic Acid and its Esters

AnalyteMethodIntraday Precision (RSD%)Interday Precision (RSD%)Reference
DL-3-Phenyllactic acidHPLCNot Reported<1.5[2]
DL-O-acetyl-3-phenyllactic acidHPLCNot Reported<1.5[2]
Phenyllactic acidHPLC2.00 (total peak area)2.69 (total peak area)[3][4]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the experimental protocols for the key HPLC methods cited in this guide.

Method 1: HPLC for DL-3-Phenyllactic Acid and DL-O-acetyl-3-phenyllactic Acid[1][2]
  • Instrumentation : High-Performance Liquid Chromatography system.

  • Column : Chiralcel OJ-H column (0.46 mm x 250 mm, 5 µm).

  • Mobile Phase : Hexane and isopropanol (IPA) in a 90:10 ratio, containing 0.1% trifluoroacetic acid.[1][2]

  • Flow Rate : 0.5 mL/min.[1][2]

  • Temperature : 25°C.[1][2]

  • Detection : UV at 261 nm.[1][2]

  • Sample Preparation : Samples are dissolved in the mobile phase and filtered through a 0.45 µm nylon membrane before injection.[2]

Method 2: HPLC for Phenyllactic Acid in MRS Broth[3][4]
  • Instrumentation : High-Performance Liquid Chromatography system.

  • Sample Preparation : Bacterial supernatant is centrifuged to remove cells and then filtered through a 0.22 µm filter before injection.[3] This method notably avoids a solvent extraction step, simplifying the process.[3][4]

  • Chromatographic Conditions : The specific column and mobile phase gradient are detailed in the source publication, designed for optimal separation of PLA from other broth components.[3]

Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of phenyllactic acid esters by HPLC, from initial sample handling to final data analysis.

Analytical Workflow for Phenyllactic Acid Esters cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Filtration Filtration (e.g., 0.22 µm or 0.45 µm) Sample->Filtration For simple matrices Extraction Optional: Solvent Extraction Sample->Extraction For complex matrices Injection HPLC Injection Filtration->Injection Extraction->Filtration Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis of phenyllactic acid esters.

References

Safety Operating Guide

Proper Disposal of Methyl 2-hydroxy-3-phenylpropanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Methyl 2-hydroxy-3-phenylpropanoate, while not classified as acutely toxic, presents hazards that necessitate a structured disposal protocol. This guide provides essential, step-by-step procedures for its proper disposal, ensuring compliance with safety standards and regulatory requirements.

Immediate Safety and Handling of Waste

Before initiating any disposal procedure, it is imperative to handle this compound waste with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (nitrile gloves are a common choice, but consult a compatibility chart), chemical splash goggles, and a fully buttoned lab coat.[1][2][3] All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][4][5]

Summary of Hazards and Physical Properties

A clear understanding of the chemical's properties is fundamental to its safe disposal. The following table summarizes the key data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[6]
Molecular Weight 180.20 g/mol [6][7]
Physical Form White to almost white crystal powder[8]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7][9]
Signal Word Warning[7][8][9]
Incompatibilities Strong oxidizing agents
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][10]

Note: Specific quantitative toxicity data such as LD50 or LC50 are not available for this compound. Therefore, it should be handled with the care afforded to hazardous chemicals.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste, in accordance with federal, state, and local regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Identify : All waste containing this compound must be classified as hazardous chemical waste. This includes pure, unused chemical, contaminated materials (e.g., weighing boats, contaminated paper towels), and solutions.

  • Segregate : Keep this waste stream separate from other incompatible chemical waste. Specifically, do not mix it with strong oxidizing agents, as this could lead to a dangerous reaction.[4] It is best practice to collect it in a designated container for non-halogenated organic solids or solutions.

Step 2: Containerization

  • Select a Compatible Container : Use a clean, dry, and leak-proof container made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For solutions, ensure the container material is compatible with the solvent used.

  • Keep Closed : The waste container must be kept securely closed at all times, except when adding waste.[4]

Step 3: Labeling

  • Affix a Hazardous Waste Label : As soon as the first particle of waste is added to the container, it must be labeled. The label must clearly state "HAZARDOUS WASTE".

  • Detail the Contents : The label must include the full chemical name, "this compound," and list any other components in the waste mixture (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 5: Final Disposal

  • Arrange for Pickup : Once the waste container is full, or if the experiment is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Follow Institutional Procedures : Adhere to your organization's specific procedures for waste pickup requests and documentation.

Disposal Process Flowchart

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Generate Waste Containing This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Affix 'Hazardous Waste' Label & Detail Contents container->label_waste date_waste Record Accumulation Start Date label_waste->date_waste store Store in Designated SAA with Secondary Containment date_waste->store full Container Full? store->full full->store No pickup Arrange for Pickup by Licensed Waste Disposal Service full->pickup Yes end_proc End of Procedure pickup->end_proc

Caption: Disposal workflow for this compound.

By adhering to this structured disposal plan, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.

References

Personal protective equipment for handling Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-3-phenylpropanoate (CAS No. 22335-98-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.To protect against eye irritation or serious eye damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is required.To prevent skin irritation or harmful effects from skin absorption.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.To prevent respiratory tract irritation from dust or aerosols.[2]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_gather Gather All Necessary Equipment and Reagents prep_setup->prep_gather handle_weigh Carefully Weigh or Measure the Required Amount prep_gather->handle_weigh Proceed to Handling handle_transfer Transfer the Chemical with Caution handle_weigh->handle_transfer handle_reaction Perform the Experimental Procedure handle_transfer->handle_reaction post_clean Clean the Work Area and Equipment handle_reaction->post_clean Proceed to Post-Handling post_decontaminate Decontaminate or Dispose of Contaminated Materials post_clean->post_decontaminate post_remove_ppe Remove PPE in the Correct Order post_decontaminate->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Unused or contaminated solid material should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of this chemical down the drain.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, vacuum or sweep up the spilled material.[2]

  • Place the collected material into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.